molecular formula C6H8O3 B12463226 2,5-Dimethylfuran-3,4(2H,5H)-dione CAS No. 68755-49-7

2,5-Dimethylfuran-3,4(2H,5H)-dione

Cat. No.: B12463226
CAS No.: 68755-49-7
M. Wt: 128.13 g/mol
InChI Key: PUVDDHUFFRRFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylfuran-3,4(2H,5H)-dione is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68755-49-7

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2,5-dimethyloxolane-3,4-dione

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3-4H,1-2H3

InChI Key

PUVDDHUFFRRFMN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=O)C(O1)C

Origin of Product

United States

Foundational & Exploratory

Physical Properties of 2,5-Dimethylfuran-3,4(2H,5H)-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran-3,4(2H,5H)-dione, a heterocyclic organic compound, presents a furanone core structure with methyl substitutions at the 2 and 5 positions. While this specific molecule is cataloged, extensive experimental data regarding its physical properties remain limited in publicly accessible scientific literature. This guide consolidates the available information and provides context based on related furanone structures.

Core Physical Properties

The fundamental physical properties of this compound are centered on its molecular composition. Authoritative databases, including the NIST WebBook, confirm its molecular formula and weight.[1][2]

PropertyValueSource
Molecular Formula C₆H₈O₃NIST WebBook[1][2]
Molecular Weight 128.1259 g/mol NIST WebBook[1][2]
CAS Number 68755-49-7NIST WebBook[1][2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound have not been published in the reviewed literature. However, standard methodologies for characterizing similar organic compounds would be applicable.

General Experimental Workflow for Physical Property Determination:

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physical_properties Physical Property Determination synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry mp Melting Point (DSC or Melting Point Apparatus) nmr->mp ir IR Spectroscopy bp Boiling Point (Distillation) density Density (Pycnometry) solubility Solubility (Solvent Screening)

Caption: A generalized workflow for the synthesis, purification, and subsequent determination of the physical properties of a target compound like this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activities or associated signaling pathways of this compound. Research on other furanone derivatives has indicated a wide range of biological activities, suggesting that this compound could be a candidate for future investigation in drug discovery and development.

Conclusion

The physical properties of this compound are not extensively documented in publicly available resources. While its molecular formula and weight are established, further experimental investigation is required to determine key physical constants such as its melting point, boiling point, density, and solubility. The provided workflow outlines a standard approach for obtaining this critical data, which would be invaluable for its potential application in research and development.

References

A Comprehensive Technical Guide to 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dimethylfuran-3,4(2H,5H)-dione, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, properties, and potential synthetic pathways, offering a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is a derivative of furan (B31954) featuring two methyl groups at the 2 and 5 positions and two ketone functionalities at the 3 and 4 positions. Its chemical identity is established by its unique CAS Registry Number and structural formula.

CAS Number: 68755-49-7[1][2]

Molecular Structure: The structure consists of a five-membered furan ring saturated at the 2 and 5 positions, which are substituted with methyl groups. The core of its reactivity lies in the adjacent ketone groups at the 3 and 4 positions.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 68755-49-7[1][2]
Molecular Formula C₆H₈O₃[1][2]
Molecular Weight 128.1259 g/mol [1][2]
InChI InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3-4H,1-2H3[1][2]
InChIKey PUVDDHUFFRRFMN-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1C(=O)C(=O)C(O1)C
Other Names 3,4(2H,5H)-Furandione, 2,5-dimethyl-[1][2]

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data available for similar furanone derivatives.

Table 2: Predicted Physicochemical and Spectroscopic Data

Data TypePredicted CharacteristicsReference/Basis
Appearance Likely a colorless to pale yellow oil or low-melting solid.General properties of small organic ketones.
Solubility Soluble in common organic solvents (e.g., chloroform (B151607), ethyl acetate (B1210297), methanol); sparingly soluble in water.Polarity of the dione (B5365651) structure.
¹H NMR Two distinct signals are expected: a quartet for the methine protons (-CH-) adjacent to the methyl groups and a doublet for the methyl protons (-CH₃).[3]
¹³C NMR Four distinct signals are expected: one for the two equivalent carbonyl carbons (C=O), one for the two equivalent methine carbons (-CH-), and one for the two equivalent methyl carbons (-CH₃).[3]
IR Spectroscopy Strong absorption bands are expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching of the ketone groups.Standard IR frequencies for ketones.
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z = 128.0473 (exact mass). Common fragmentation patterns would involve the loss of CO and methyl groups.Calculated from the molecular formula.

Synthesis and Experimental Protocols

A potential synthesis could start from threo-3,4-dihydroxyhexane-2,5-dione, an intermediate that can be formed via the coupling of methylglyoxal.[4] Subsequent oxidation and cyclization of this intermediate could yield the target dione.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis Methylglyoxal Methylglyoxal Coupling Coupling Reaction (e.g., with Zinc) Methylglyoxal->Coupling Step 1 Intermediate threo-3,4-Dihydroxyhexane-2,5-dione Coupling->Intermediate Oxidation Oxidation & Cyclization (e.g., with mild oxidant) Intermediate->Oxidation Step 2 Product This compound Oxidation->Product

Caption: Proposed synthetic workflow for this compound.

The following protocol is a generalized procedure adapted from the synthesis of structurally related furanones and should be optimized for the specific target molecule.[4][5]

Objective: To synthesize this compound from a dihydroxy diketone precursor.

Materials:

  • threo-3,4-dihydroxyhexane-2,5-dione

  • Mild oxidizing agent (e.g., Manganese(III) acetate)

  • Anhydrous solvent (e.g., Acetic acid, Trifluoroethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the precursor, threo-3,4-dihydroxyhexane-2,5-dione, in a suitable solvent mixture such as acetic acid and trifluoroethanol.

  • Addition of Oxidant: Slowly add the oxidizing agent, such as Mn(OAc)₃, to the solution at room temperature while stirring. The reaction may be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Reaction Conditions: Stir the mixture at room temperature under an air or oxygen atmosphere for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous solution of a reducing agent (e.g., sodium bisulfite) if necessary.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or chloroform (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, MS).

Reactivity and Potential Applications

The furan-2,5-dione core is a valuable building block in organic synthesis due to the reactivity of its carbonyl groups.[3]

The primary chemical pathway involving this molecule is nucleophilic addition to the electrophilic carbonyl carbons. This reactivity makes it a versatile intermediate for constructing more complex heterocyclic systems, which are often scaffolds for biologically active molecules.

G Compound This compound Reaction Nucleophilic Addition Compound->Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Reaction Product Functionalized Heterocyclic Derivatives Reaction->Product Application Potential Applications: - Drug Discovery Scaffolds - Polymer Building Blocks - Agrochemicals Product->Application

Caption: General reactivity pathway of this compound.

  • Medicinal Chemistry: As a reactive intermediate, this compound can be used to synthesize novel heterocyclic compounds. The resulting structures can be screened for various biological activities, as the furanone motif is present in many natural products and pharmaceuticals.[6][7]

  • Polymer Science: Structurally related diketones can undergo ring-opening polymerization to create biodegradable polyesters and polyamides.[3] These polymers have potential applications in biomedical fields, including drug delivery systems and tissue engineering.[3]

This guide provides a foundational understanding of this compound based on currently available information and logical chemical inference. Further experimental investigation is required to fully characterize its properties and explore its potential in various scientific domains.

References

A Technical Guide to the Natural Sources of 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

This technical guide provides a comprehensive overview of the natural sources of the flavor compound 2,5-Dimethylfuran-3,4(2H,5H)-dione. It is important to note that this compound exists in tautomeric equilibrium with its enol form, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). The latter is the more commonly used name in scientific literature and is also known by the trade name Furaneol®. For clarity and consistency with the bulk of available research, this guide will primarily use the name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and the common name Furaneol®. This compound is a significant contributor to the aroma of many fruits and is also formed during the thermal processing of food through the Maillard reaction.

Quantitative Data on Natural Occurrences

The concentration of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone varies significantly among different natural sources and is influenced by factors such as cultivar, ripeness, and processing conditions. The following table summarizes the quantitative data found in the scientific literature.

Natural SourceConcentration RangeReference(s)
Fruits
Strawberry (Fragaria x ananassa)1663 - 4852 µg/kg[1][2]
Pineapple (Ananas comosus)1.6 - 27.3 mg/kg (ppm)[3]
Tomato (Solanum lycopersicum)95 - 173 µg/kg[1][2]
Raspberry (Rubus idaeus)0.8 - 1.1 mg/kg[4]
Blackberry (Rubus spp.)'Marion' cultivar has 5 times more than 'Black Diamond' and 16 times more than 'Thornless Evergreen'.[4]
Kiwi (Actinidia deliciosa)Identified as a volatile compound, but quantitative data is not readily available in the reviewed literature.[5]
Lychee (Litchi chinensis)Identified as a key aroma-active compound, but specific concentration values are not provided in the reviewed literature.[5][6][7]
Snake Fruit (Salacca zalacca)Identified as a minor aroma constituent, but quantitative data is not readily available in the reviewed literature.[5]
Beverages
Msalais Wines27.59 to 117.60 mg/L[8]

Experimental Protocols for Quantification

Accurate quantification of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone in natural matrices is crucial for quality control and research. The following are detailed protocols for the two most common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization and Solid-Phase Microextraction (SPME)

This method is highly sensitive and suitable for complex food matrices. Derivatization is often necessary due to the high polarity and instability of Furaneol®.[1][2]

1. Sample Preparation and Derivatization: a. Homogenize 5 g of the fruit sample with 10 mL of deionized water. b. Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C. c. Filter the supernatant through a 0.45 µm syringe filter. d. To 1 mL of the filtered extract in a 10 mL amber vial, add 1 mL of a 1 M sodium hydroxide (B78521) solution. e. Add 100 µL of a 10% (v/v) solution of pentafluorobenzyl bromide (PFBBr) in methanol (B129727). f. Seal the vial and heat at 60°C for 1 hour in a water bath with agitation. g. Cool the vial to room temperature.

2. Solid-Phase Microextraction (SPME): a. Place the vial in a heating block at 60°C. b. Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes with agitation.

3. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890A or equivalent. b. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. c. Injector: Splitless mode at 250°C. d. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: Increase to 180°C at a rate of 5°C/min.
  • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes. e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. Mass Spectrometer: Agilent 5975C or equivalent. g. Ionization Mode: Electron Impact (EI) at 70 eV. h. Mass Range: m/z 40-450. i. Quantification: Use a calibration curve prepared with derivatized analytical standards of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is robust for liquid samples like fruit juices and avoids potential thermal degradation of the analyte.[9][10]

1. Sample Preparation: a. Homogenize 10 g of the fruit sample with 20 mL of methanol/water (50:50, v/v). b. Centrifuge the homogenate at 10,000 rpm for 20 minutes at 4°C. c. Collect the supernatant and filter it through a 0.45 µm nylon syringe filter. d. Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices): i. Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water. ii. Load 5 mL of the filtered extract onto the cartridge. iii. Wash the cartridge with 10 mL of deionized water to remove polar interferences. iv. Elute the analyte with 5 mL of methanol. v. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

2. HPLC Analysis: a. HPLC System: Agilent 1260 Infinity or equivalent. b. Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. c. Mobile Phase:

  • Solvent A: 0.1% Formic acid in water.
  • Solvent B: Acetonitrile. d. Gradient Elution:
  • 0-5 min: 5% B
  • 5-15 min: Linear gradient from 5% to 40% B.
  • 15-20 min: Hold at 40% B.
  • 20-22 min: Linear gradient back to 5% B.
  • 22-30 min: Re-equilibration at 5% B. e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30°C. g. Detector: Diode Array Detector (DAD) or UV detector at 280 nm. h. Injection Volume: 20 µL. i. Quantification: Use an external calibration curve prepared with analytical standards of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.

Biosynthesis and Formation Pathways

Biosynthesis in Strawberry (Fragaria x ananassa)

The primary biosynthetic pathway for 4-Hydroxy-2,5-dimethyl-3(2H)-furanone in strawberries starts from the glycolysis intermediate, D-fructose-1,6-diphosphate. A key enzyme in the final step of this pathway is the Fragaria x ananassa quinone oxidoreductase (FaQR), which catalyzes the reduction of the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).[11][12][13]

Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone in Strawberry F16DP D-Fructose-1,6-diphosphate Intermediates Series of Enzymatic Steps F16DP->Intermediates Glycolysis Intermediate HMMF 4-Hydroxy-5-methyl-2- methylene-3(2H)-furanone (HMMF) Intermediates->HMMF Precursor Formation HDMF 4-Hydroxy-2,5-dimethyl- 3(2H)-furanone (HDMF) HMMF->HDMF Reduction FaQR FaQR Enzyme (Enone Oxidoreductase) FaQR->HMMF

Biosynthesis of HDMF in Strawberry.
Formation via the Maillard Reaction

4-Hydroxy-2,5-dimethyl-3(2H)-furanone is also a well-known product of the Maillard reaction, which occurs during the thermal processing of foods containing reducing sugars and amino acids. The reaction proceeds through a complex series of steps, including the formation of dicarbonyl intermediates.[14][15][16]

Maillard Reaction Pathway to4-Hydroxy-2,5-dimethyl-3(2H)-furanone Start Reducing Sugar (e.g., Glucose) + Amino Acid Amadori Amadori Rearrangement Product Start->Amadori Condensation Deoxyosone 1-Deoxy-2,3-hexodiulose Amadori->Deoxyosone Enolization Strecker Strecker Degradation Amadori->Strecker leads to Acetylformoin Acetylformoin Deoxyosone->Acetylformoin Cyclization/ Dehydration HDMF 4-Hydroxy-2,5-dimethyl- 3(2H)-furanone (HDMF) Acetylformoin->HDMF Reduction

Maillard Reaction Formation of HDMF.

Experimental Workflow for Quantification

The general workflow for the quantification of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone from a solid natural source involves several key stages, from sample collection to data analysis.

Experimental Workflow for HDMF Quantification Sample Sample Collection (e.g., Fruit) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Methanol/Water) Homogenization->Extraction Cleanup Sample Cleanup (e.g., Centrifugation, SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC) Cleanup->Analysis Data Data Processing and Quantification Analysis->Data

General workflow for HDMF analysis.

References

Spectroscopic Profile of 2,5-Dimethylfuran-3,4(2H,5H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran-3,4(2H,5H)-dione is a heterocyclic organic compound with potential applications in various fields of chemical research and development. Its structural features, including a saturated furanone ring with two carbonyl groups and two methyl substituents, suggest a rich and informative spectroscopic profile. However, a comprehensive search of publicly available databases and scientific literature reveals a notable scarcity of experimentally determined spectroscopic data (NMR, IR, MS) for this specific molecule.

This technical guide aims to provide a detailed overview of the expected spectroscopic characteristics of this compound. The data presented herein is a combination of predictions based on established spectroscopic principles and comparisons with structurally analogous compounds. This guide also furnishes detailed, generalized experimental protocols for the acquisition of NMR, IR, and MS spectra, which can be applied to this and other similar organic molecules.

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of related furanone and diketone compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-CH(CH₃)-~ 4.5 - 5.0Quartet~ 7The methine proton is expected to be deshielded by the adjacent oxygen and carbonyl group. It will be split into a quartet by the three protons of the methyl group.
-CH(CH ₃)-~ 1.4 - 1.6Doublet~ 7The methyl protons are coupled to the adjacent methine proton, resulting in a doublet.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (C3 and C4)~ 195 - 205The two carbonyl carbons are in a diketone arrangement and are expected to have very similar chemical shifts in the downfield region.
-C H(CH₃)- (C2 and C5)~ 75 - 85The methine carbons are attached to an oxygen atom, shifting them significantly downfield.
-CH(C H₃)-~ 15 - 20The methyl carbons are expected in the typical aliphatic region.

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
C=O (Diketone)1760 - 1740 and 1730 - 1710StrongThe two adjacent carbonyl groups in the five-membered ring are expected to show two distinct, strong stretching vibrations due to symmetric and asymmetric stretching.
C-O (Ether)1150 - 1050StrongCharacteristic stretching vibration for the C-O-C bond within the furanone ring.
C-H (Aliphatic)2990 - 2950 and 2900 - 2850MediumStretching vibrations for the methyl and methine C-H bonds.

Method: Attenuated Total Reflectance (ATR)

Table 4: Predicted Mass Spectrometry (MS) Data
m/zPredicted FragmentNotes
128[M]⁺Molecular ion peak. The molecular weight of C₆H₈O₃ is 128.13 g/mol .
113[M - CH₃]⁺Loss of a methyl radical.
100[M - CO]⁺ or [M - C₂H₄]⁺Loss of carbon monoxide or ethylene.
85[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment.
72[M - 2CO]⁺Loss of two carbon monoxide molecules.
57[C₄H₉]⁺ or [CH₃CO]⁺Common fragment ions.
43[CH₃CO]⁺Acetyl cation, a very common and stable fragment.

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2] The solution should be clear and free of any solid particles.[1]

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard : If the deuterated solvent does not already contain an internal standard, a small amount of tetramethylsilane (B1202638) (TMS) can be added.[2]

  • Instrument Setup : Place the NMR tube in a spinner and insert it into the NMR spectrometer.[3]

  • Locking and Shimming : The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to ensure sharp spectral lines.[4]

  • Acquisition of ¹H NMR Spectrum : A standard one-pulse sequence is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine ¹H spectrum, a 90° pulse angle and a relaxation delay of 1-2 seconds are common.

  • Acquisition of ¹³C NMR Spectrum : A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required compared to ¹H NMR.[2]

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the spectrum to the internal standard.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum : Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the spectral contributions of the instrument and the surrounding atmosphere.

  • Sample Application : A small amount of the solid sample is placed directly onto the ATR crystal.[5]

  • Pressure Application : A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[5]

  • Spectrum Acquisition : The infrared spectrum of the sample is then recorded. The IR beam passes through the ATR crystal and is reflected internally. An evanescent wave penetrates a small distance into the sample, where absorption occurs.[6]

  • Data Collection : The instrument collects an interferogram, which is then Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning : After the measurement, the sample is removed, and the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[5]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum.[7][8]

  • Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8] This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a characteristic pattern.[7][9]

  • Ion Acceleration : The positively charged ions are then accelerated by an electric field into the mass analyzer.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[10]

  • Detection : The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.

  • Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation.[10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Chemical Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Sample Solid/Liquid Sample for ATR Sample->ATR_Sample MS_Acq Mass Spectrometer (EI) Sample->MS_Acq Vaporization Filtration Filtration Dissolution->Filtration NMR_Sample NMR Sample Filtration->NMR_Sample NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Sample->NMR_Acq IR_Acq ATR-FTIR Spectrometer ATR_Sample->IR_Acq NMR_Proc Fourier Transform & Phase/Baseline Correction NMR_Acq->NMR_Proc IR_Proc Fourier Transform & Background Subtraction IR_Acq->IR_Proc MS_Proc Signal Processing MS_Acq->MS_Proc NMR_Analysis Chemical Shift & Coupling Analysis NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Fragmentation Pattern Analysis MS_Proc->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Thermochemical Properties of 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical data for 2,5-Dimethylfuran-3,4(2H,5H)-dione (CAS Registry Number: 68755-49-7).[1][2] Due to a lack of experimentally determined values in publicly accessible literature, this document presents computationally derived data obtained through established estimation methods. Furthermore, it outlines the standard experimental and computational protocols typically employed for determining the thermochemical properties of furanone derivatives, providing a methodological framework for future research. This guide is intended to serve as a foundational resource for professionals in research and drug development requiring insight into the energetic characteristics of this compound.

Introduction

Thermochemical Data

The thermochemical properties of this compound have been estimated using the Joback group contribution method. The following table summarizes these calculated values. It is important to note that these are predicted values and should be used as an approximation pending experimental verification.

Table 1: Calculated Thermochemical and Physical Properties of this compound

PropertyValueUnitMethod
Thermochemical Properties
Enthalpy of Formation (Gas, 298.15 K), ΔfH°gas-534.43kJ/molJoback Method[3]
Gibbs Free Energy of Formation (298.15 K), ΔfG°-302.82kJ/molJoback Method[3]
Enthalpy of Vaporization, ΔvapH°41.90kJ/molJoback Method[3]
Enthalpy of Fusion, ΔfusH°13.30kJ/molJoback Method[3]
Physical Properties
Normal Boiling Point, Tboil509.88KJoback Method[3]
Critical Temperature, Tc744.55KJoback Method[3]
Critical Pressure, Pc3975.52kPaJoback Method[3]
McGowan's Characteristic Volume, McVol93.550ml/molMcGowan Method[3]

Source: All data in this table is derived from Cheméo, calculated using the specified property estimation methods.[3]

Methodologies and Protocols

While the data presented above are from computational estimations, experimental and more advanced computational methods are required for definitive validation. The following sections detail the protocols that are standard in the field for furanone-type compounds.

Computational Protocol: Joback Group Contribution Method

The Joback method is a group contribution method used for the prediction of thermophysical properties of pure components from their molecular structure. It is a valuable tool when experimental data is unavailable.

Methodology:

  • Molecular Structure Decomposition: The molecular structure of this compound is broken down into its constituent functional groups (e.g., -CH₃, >C=O, -O- (ring), >CH- (ring)).

  • Group Contribution Values: Each functional group has been assigned empirically derived numerical values that represent its contribution to various properties.

  • Property Calculation: The properties are calculated by summing the contributions of each group present in the molecule, often using simple linear equations. For example, the enthalpy of formation is calculated as: ΔHf,gas° (298K) = 68.29 + Σ (Ni * ΔHi) where Ni is the number of occurrences of group i and ΔHi is the contribution of that group to the enthalpy of formation.

Experimental Protocol: Static Bomb Combustion Calorimetry

To experimentally determine the standard molar enthalpy of formation in the liquid phase (ΔfHm°(l)), static bomb combustion calorimetry is a gold-standard technique, as has been applied to related compounds like 2-(5H)-furanone.[4]

Methodology:

  • Sample Preparation: A precise mass of the purified liquid sample is placed in a crucible within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water jacket is meticulously measured to determine the energy released during combustion.

  • Data Analysis: The massic energy of combustion is calculated from the temperature change and the known energy equivalent of the calorimeter.

  • Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then derived from the standard energy of combustion using Hess's law, incorporating corrections for the formation of products like CO₂ and H₂O.

Advanced Computational Protocol: CBS-QB3 Method

For high-accuracy gas-phase thermochemical data, composite ab initio methods are frequently used. The CBS-QB3 (Complete Basis Set-QB3) method has been successfully employed to study the thermal decomposition of furanones and their derivatives.[5][6]

Methodology:

  • Geometry Optimization: The molecular geometry of this compound is optimized at the B3LYP/6-311G(2d,d,p) level of theory.

  • Vibrational Frequencies: Vibrational frequencies are calculated at the same level to confirm the structure is a true minimum on the potential energy surface and to compute zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed using different methods and basis sets (e.g., CCSD(T), MP4SDQ, MP2).

  • Extrapolation to Complete Basis Set Limit: The energies are extrapolated to the theoretical complete basis set limit to minimize basis set truncation error.

  • Final Energy Calculation: The final CBS-QB3 energy is a composite value that combines the results from the various calculations, including empirical corrections, to yield a highly accurate total electronic energy. From this, the gas-phase enthalpy of formation can be calculated with high precision.

Workflow and Process Visualization

The determination of thermochemical properties, whether by estimation, experiment, or high-level computation, follows a logical workflow. The diagram below illustrates this process, highlighting the distinct paths and their convergence toward providing reliable data for research and development.

G cluster_0 cluster_1 Methodology Selection cluster_2 Execution cluster_3 Data Analysis & Output cluster_4 A Compound Identification (this compound) B Computational Estimation (e.g., Joback Method) A->B Select Path C Experimental Measurement (e.g., Bomb Calorimetry) A->C Select Path D High-Level Computation (e.g., CBS-QB3) A->D Select Path E Group Contribution Calculation B->E F Sample Synthesis & Purification C->F H Quantum Chemical Calculations D->H I Estimated Properties (ΔfH°, ΔfG°, etc.) E->I G Calorimetric Experiment F->G J Experimental Data (ΔcU°, ΔfH°) G->J K High-Accuracy Computed Data H->K L Final Thermochemical Data Table I->L Compile & Compare J->L Compile & Compare K->L Compile & Compare

References

Potential Antioxidant Properties of 2,5-Dimethylfuran-3,4(2H,5H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylfuran-3,4(2H,5H)-dione, a member of the furanone class of heterocyclic compounds, has been identified as a potential antioxidant. While direct and extensive quantitative data on the antioxidant capacity of this specific molecule is limited in publicly available literature, the broader family of furan (B31954) and furanone derivatives is recognized for significant antioxidant and, in some contexts, pro-oxidant activities. This technical guide provides a comprehensive overview of the potential antioxidant properties of this compound, drawing upon data from structurally similar compounds. It details relevant experimental protocols for assessing antioxidant activity and explores potential mechanisms of action, including direct radical scavenging and modulation of cellular antioxidant pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and related furanone compounds.

Introduction

Furanone structures are prevalent in a variety of natural products and are known to contribute to the flavor and aroma of many foods. Beyond their organoleptic properties, these compounds have garnered interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. This compound has been identified in natural extracts, such as from the miracle berry (Synsepalum dulcificum), which are noted for their antioxidant properties.[1] This suggests that this compound may contribute to these effects. Understanding the antioxidant potential of this specific molecule is crucial for its potential development as a therapeutic agent or a valuable component in functional foods and nutraceuticals.

Potential Mechanisms of Antioxidant Action

The antioxidant activity of furanone derivatives can be attributed to several mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging
Modulation of Cellular Antioxidant Pathways

Furanone compounds may also exert their antioxidant effects indirectly by upregulating the expression of endogenous antioxidant enzymes. A key pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Some furan derivatives have been shown to activate Nrf2, leading to the increased production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2]

Nrf2 Signaling Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound 2,5-Dimethylfuran- 3,4(2H,5H)-dione (Potential Activator) Compound->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection provides Cell_Protection->ROS reduces Nrf2_n Nrf2 Nrf2_n->ARE binds to

Potential Nrf2-ARE Signaling Pathway Activation.
Pro-oxidant Activity

It is important to note that some furanone compounds, particularly in the presence of transition metal ions like copper, can exhibit pro-oxidant activity. This can lead to the generation of reactive oxygen species (ROS) and potential DNA damage. The pro-oxidant effect is often dependent on the specific structure of the furanone and the experimental conditions.

Quantitative Data on Antioxidant Activity of Related Furanones

While specific IC50 values for this compound are not available in the reviewed literature, data for structurally related furanone derivatives provide insights into the potential antioxidant capacity of this class of compounds. The following table summarizes reported antioxidant activities for various furan derivatives.

Compound/ExtractAssayIC50 Value / ActivityReference
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)SerumIncreased glutathione (B108866) peroxidase and superoxide (B77818) dismutase levelsEffects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone supplementation...[3]
Furan-1,3,4-oxadiazole derivative (2l)DPPHIC50 < 5 µg/mLSynthesis and biological evaluation of furan-1,3,4-oxadiazole...[3]
2-(p-hydroxy phenyl styryl)-furanDPPHIC50 ~ 40 µMAnti-oxidation properties of 2-substituted furan derivatives...[4]
Synsepalum dulcificum (Miracle Berry) aqueous extractDPPH64 ± 2 µmol Trolox/g of dry extractAnticancer Potential, Phenolic Profile, and Antioxidant Properties...[1]

Note: The data presented is for comparative purposes and highlights the antioxidant potential within the broader class of furanone derivatives. The activity of this compound may vary.

Experimental Protocols for Antioxidant Activity Assessment

To evaluate the antioxidant properties of this compound, standard in vitro assays can be employed. The following are detailed methodologies for commonly used antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents and Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (B145695)

    • Positive control (e.g., Ascorbic acid, Trolox, Gallic acid)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Protocol:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions to be tested.

    • Reaction Mixture: In a 96-well plate, add a specific volume of the sample dilutions to a defined volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample to 200 µL DPPH).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of the solutions at 517 nm.

    • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

      Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample and DPPH Solution in 96-well plate A->C B Prepare Sample Dilutions (this compound) B->C D Incubate in Dark (30 min at RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • Reagents and Materials:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Positive control (e.g., Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Protocol:

    • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.

    • Reaction Mixture: Add a small volume of the sample dilutions to a larger volume of the ABTS•+ working solution.

    • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

This compound belongs to a class of furanone compounds with demonstrated antioxidant potential. While direct quantitative data for this specific molecule is currently lacking, evidence from structurally similar compounds suggests it may act as an effective antioxidant through direct radical scavenging and/or modulation of cellular antioxidant pathways such as the Nrf2 system. The provided experimental protocols for DPPH and ABTS assays offer a standardized approach to quantitatively assess its antioxidant capacity.

Future research should focus on:

  • Quantitative Antioxidant Assays: Performing in vitro assays (DPPH, ABTS, ORAC, etc.) to determine the specific IC50 values and antioxidant capacity of pure this compound.

  • Cellular Antioxidant Activity: Investigating its ability to mitigate oxidative stress in cellular models.

  • Mechanism of Action: Elucidating the precise mechanisms, including its potential to activate the Nrf2 pathway and its pro-oxidant properties in the presence of metal ions.

  • In Vivo Studies: Evaluating its bioavailability, metabolism, and efficacy in preclinical models of diseases associated with oxidative stress.

A thorough investigation into these areas will provide a clearer understanding of the therapeutic potential of this compound and its suitability for development in the pharmaceutical and nutraceutical industries.

References

An In-Depth Technical Guide to 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in Food Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a pivotal flavor compound in food chemistry, often referred to by its trivial name, Furaneol®. Initially mistaken for 2,5-Dimethylfuran-3,4(2H,5H)-dione, DMHF is the subject of extensive research due to its significant contribution to the sensory profile of a wide array of food products. This document delves into the chemical and physical properties of DMHF, its formation pathways via the Maillard reaction and caramelization, and its natural biosynthesis. Detailed experimental protocols for its synthesis, extraction, and quantification are provided, alongside a summary of its concentration in various foods. Furthermore, this guide explores the biological activities of DMHF and the signaling pathways associated with its distinct sensory perception.

Introduction

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) is a naturally occurring organic compound that plays a crucial role in the aroma and flavor of numerous foods.[1][2] Its sensory profile is concentration-dependent, ranging from a sweet, strawberry-like aroma at low concentrations to a more caramel-like scent at higher levels.[3] DMHF is a key flavor constituent in fruits such as strawberries and pineapples and is also formed during the thermal processing of food through the Maillard reaction and caramelization.[2][4] Its desirable sensory properties have led to its widespread use as a flavoring agent in the food industry.[2] Beyond its role as a flavorant, DMHF has been shown to possess various biological activities, including antimicrobial properties and the ability to influence appetite through inhalation.[3]

Chemical and Physical Properties

DMHF is a furanone derivative with the chemical formula C₆H₈O₃ and a molecular weight of 128.12 g/mol . Its chemical structure and key properties are summarized in the table below.

PropertyValue
IUPAC Name 2,5-Dimethyl-4-hydroxy-3(2H)-furanone
Synonyms Furaneol®, Strawberry furanone, Pineapple ketone
CAS Number 3658-77-3
Molecular Formula C₆H₈O₃
Molecular Weight 128.12 g/mol
Appearance White to pale yellow crystalline solid
Odor Sweet, fruity, caramel-like
Melting Point 77-81 °C
Boiling Point 215.5 °C at 760 mmHg
Solubility Soluble in water and organic solvents

Formation Pathways

DMHF is formed in food through several key chemical reactions, primarily the Maillard reaction and caramelization, as well as through biosynthetic routes in certain fruits.

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a major pathway for DMHF formation in thermally processed foods.[5] The reaction proceeds through a complex series of steps, with key intermediates such as methylglyoxal (B44143) and acetylformoin leading to the formation of DMHF.[6] The presence of specific amino acids can influence the yield of DMHF.[7]

Maillard_Pathway Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid Amino Acid Amino Acid->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement 1-Deoxyosone 1-Deoxyosone Amadori Product->1-Deoxyosone Enolization Methylglyoxal Methylglyoxal 1-Deoxyosone->Methylglyoxal Fragmentation Acetylformoin Acetylformoin Methylglyoxal->Acetylformoin Aldol Addition DMHF DMHF Acetylformoin->DMHF Cyclization & Reduction

Maillard reaction pathway to DMHF.
Caramelization

Caramelization is the thermal decomposition of sugars in the absence of amino acids, leading to the formation of a complex mixture of flavor and color compounds, including furanones.[8][9] The process involves enolization and dehydration reactions of carbohydrates, which can lead to the formation of DMHF precursors.[8] While the Maillard reaction is a more extensively studied pathway for DMHF, caramelization also contributes to its formation in sugar-rich, low-protein foods.

Caramelization_Pathway Sugar (e.g., Glucose) Sugar (e.g., Glucose) Enediols Enediols Sugar (e.g., Glucose)->Enediols Enolization Deoxyosones Deoxyosones Enediols->Deoxyosones Dehydration Furanic Compounds Furanic Compounds Deoxyosones->Furanic Compounds Cyclization DMHF DMHF Furanic Compounds->DMHF Further Reactions

Caramelization pathway leading to furanones.
Biosynthesis

In certain fruits, such as strawberries, DMHF is synthesized enzymatically.[6] Studies have shown that d-fructose-1,6-diphosphate is a key precursor in the biosynthetic pathway of DMHF in these fruits.[4]

Quantitative Data in Food Products

The concentration of DMHF in food products varies widely depending on the food matrix, processing conditions, and storage. The following tables summarize reported concentrations of DMHF in various food categories.

Table 1: Concentration of DMHF in Fruits and Fruit Products

Food ProductConcentration RangeReference(s)
Strawberries1 - 50 mg/kg[10]
Pineapple0.5 - 10 mg/kg[10]
Raspberries0.8 - 1.1 mg/kg[11]
Blackberries0.1 - 5.5 mg/kg[11]
Tomato0.01 - 0.1 mg/kg[12]

Table 2: Concentration of DMHF in Processed Foods

Food ProductConcentration RangeReference(s)
Cooked Beef0.1 - 2.5 mg/kg[13][14]
Roasted Coffee1 - 15 mg/kg[15]
Bread Crust0.5 - 5 mg/kg[15]
Soy Sauce10 - 100 mg/L[12]
Beer0.01 - 0.1 mg/L[12]

Experimental Protocols

Synthesis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone

A facile, one-step synthesis can be achieved through a Maillard-type reaction.[16][17]

Materials:

Procedure:

  • Prepare a solution of 8.4 µg of piperidine and 14 µg of acetic acid in 70 µl of absolute ethanol.

  • Add a solution of 60 µg of L-fucose dissolved in 30 µl of absolute ethanol to the piperidine acetate (B1210297) solution in a 1 ml vial.

  • Cover the solution with argon, close the vial, and heat to 80 °C in the dark for 2 hours.

  • Cool the reaction mixture to room temperature.

  • The product can be purified by High-Performance Liquid Chromatography (HPLC).

Extraction of DMHF from Food Samples

Solid-Phase Extraction (SPE) is a common method for extracting and cleaning up DMHF from food matrices prior to analysis.[11]

Materials:

Procedure:

  • Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of ultrapure water.

  • Load the food sample onto the conditioned cartridge.

  • Wash the cartridge with 10 mL of ultrapure water to remove polar interferences.

  • Elute DMHF from the cartridge with a suitable volume of methanol.

  • The eluate can be directly analyzed or concentrated for further analysis.

Extraction_Workflow Food Sample Food Sample Homogenization Homogenization Food Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Sample Loading Sample Loading Centrifugation->Sample Loading SPE Cartridge Conditioning SPE Cartridge Conditioning SPE Cartridge Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Analysis Analysis Elution->Analysis Olfactory_Signaling DMHF DMHF OR5M3 OR5M3 DMHF->OR5M3 Binds to G_olf G_olf OR5M3->G_olf Activates Adenylate Cyclase Adenylate Cyclase G_olf->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces CNG Channel CNG Channel cAMP->CNG Channel Opens Depolarization Depolarization CNG Channel->Depolarization Causes Signal to Brain Signal to Brain Depolarization->Signal to Brain

References

An In-Depth Technical Guide to 2,5-Dimethylfuran-3,4(2H,5H)-dione: Discovery, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylfuran-3,4(2H,5H)-dione, a heterocyclic organic compound with limited but emerging scientific interest. While the historical record of its discovery is sparse, its identification in natural sources and the biological activities of related furanone compounds suggest potential for future research and development. This document collates the available physicochemical data, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its known biological context. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis, natural product chemistry, and drug discovery.

Discovery and History

The definitive discovery and initial synthesis of this compound are not well-documented in readily available scientific literature. Unlike its well-studied isomer, the flavor compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), which was first identified in pineapple in 1965, the history of this compound is less clear.

The compound is cataloged in chemical databases, such as the National Institute of Standards and Technology (NIST) Chemistry WebBook, which confirms its existence and provides basic physicochemical data. Recent scientific literature has identified this compound as a naturally occurring compound in the miracle fruit, Synsepalum dulcificum. A 2023 study investigating the anticancer properties of an extract from this fruit identified the compound and suggested it may contribute to the extract's overall antioxidant properties.[1] This recent identification in a natural product suggests a long history of its existence in nature, predating its characterization by modern analytical techniques.

Due to the scarcity of historical data, this guide will focus on the established chemical properties, its known natural occurrence, and a scientifically-grounded proposed synthesis.

Physicochemical and Spectroscopic Data

The known quantitative data for this compound is limited. The following table summarizes the available information, primarily sourced from the NIST Chemistry WebBook.

PropertyValueData Source
Molecular Formula C₆H₈O₃NIST
Molecular Weight 128.126 g/mol NIST
CAS Registry Number 68755-49-7NIST
IUPAC Name This compoundIUPAC
Canonical SMILES CC1C(=O)C(=O)C(O1)CPubChem
Gas Chromatography Retention Index 1095.5 (non-polar column)NIST

Synthesis of this compound

A validated, step-by-step synthesis protocol for this compound has not been published. However, a plausible synthetic route can be conceptualized based on the established synthesis of structurally related furanones. The synthesis of its isomer, Furaneol, often involves the cyclization of a linear precursor, threo-3,4-dihydroxyhexane-2,5-dione. A similar strategy, involving the oxidation of a suitable precursor, is proposed here.

Proposed Synthetic Pathway

The proposed synthesis involves the oxidative cyclization of a precursor molecule, 3,4-dihydroxy-2,5-hexanedione. This reaction would likely proceed via the formation of the diketone within the furan (B31954) ring structure.

G cluster_synthesis Synthesis and Purification cluster_screening Biological Screening synthesis Proposed Synthesis purification Column Chromatography synthesis->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization antioxidant Antioxidant Assays (e.g., DPPH, ABTS) characterization->antioxidant cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) characterization->anti_inflammatory

References

A Comprehensive Guide to 2(5H)-Furanone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2(5H)-Furanone derivatives, a class of α,β-unsaturated γ-lactones, are a significant family of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] These structures are prevalent in nature, found in sources like plants, microorganisms, and marine organisms, and are also readily accessible through chemical synthesis.[1][2] Notably, the red algae Delisea pulchra produces brominated furanones as a natural defense against bacterial colonization, which has catalyzed extensive research into their biological activities.[1][3] The 2(5H)-furanone scaffold is recognized as a key pharmacophore, and its derivatives exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][4][5] This technical guide provides an in-depth overview of the medicinal chemistry of these derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to serve as a comprehensive resource for researchers and drug development professionals.

Section 1: Antimicrobial and Anti-biofilm Activity

2(5H)-Furanone derivatives have been extensively investigated for their potential to combat bacterial infections. Their mechanisms often diverge from traditional bactericidal or bacteriostatic action, instead focusing on disrupting bacterial communication and virulence, presenting a promising strategy to address antibiotic resistance.[1]

Mechanism of Action

Quorum Sensing (QS) Inhibition: In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, cell-to-cell communication, or quorum sensing (QS), is mediated by N-acyl homoserine lactone (AHL) signal molecules.[1] This process regulates collective behaviors, including biofilm formation and the production of virulence factors. Halogenated furanones, being structural mimics of AHLs, can competitively bind to QS receptors (like LuxR-type proteins) and interfere with this signaling cascade, effectively disarming the bacteria without necessarily killing them.[1]

G cluster_bacteria Gram-Negative Bacterium AHL AHL Signal Molecules Receptor LuxR-type Receptor AHL->Receptor Binds Complex AHL-Receptor Complex Genes Virulence & Biofilm Gene Expression Complex->Genes Activates Furanone 2(5H)-Furanone Derivative Furanone->Receptor Competitively Binds Inhibition Inhibition Inhibition->Complex

Quorum sensing inhibition by 2(5H)-furanone derivatives.

Reactive Oxygen Species (ROS) Induction: Against Gram-positive bacteria like Staphylococcus aureus, which lack AHL-based signaling, some furanone derivatives employ a different mechanism.[6] The derivative F105, which contains chlorinated 2(5H)-furanone, sulfone, and l-menthol (B7771125) moieties, demonstrates highly selective activity by rapidly penetrating the bacterial cell.[1][6] Inside the cell, it induces the formation of reactive oxygen species (ROS), leading to widespread protein damage and impairment of the cell's anti-ROS defenses, ultimately causing cell death.[6]

G cluster_bacteria Gram-Positive Bacterium Penetration Cell Penetration ROS ROS Induction Penetration->ROS Damage Protein Damage & Defense Impairment ROS->Damage Death Cell Death Damage->Death Furanone F105 Derivative Furanone->Penetration

Mechanism of action in Gram-positive bacteria via ROS induction.
Quantitative Data: Antimicrobial Activity

The antimicrobial and anti-biofilm activities of various 2(5H)-furanone derivatives have been quantified. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key metrics for antibacterial efficacy, while Biofilm Preventing Concentration (BPC) measures anti-biofilm potential.

CompoundTarget Organism(s)Activity TypeValue (µg/mL)Reference
Compound 26 (Sulfone + l-borneol)S. aureus, B. subtilisMIC8[3]
F105 (Chloro + Sulfone + l-menthol)S. aureus, S. epidermidis, B. cereus, B. subtilis, M. luteusMIC8–16[6]
F105 S. aureus, S. epidermidis, B. cereus, B. subtilis, M. luteusMBC32[6]
F105 S. aureusMIC10[7]
F105 S. aureusMBC40[7]
Various Derivatives (7-30) S. aureus, B. subtilis, S. epidermidisBPCCorresponds to MIC values[3][8]

Section 2: Anticancer Activity

The 2(5H)-furanone scaffold is a promising framework for the development of novel anticancer agents.[4][9] Derivatives have shown significant cytotoxic effects against a variety of cancer cell lines through multiple mechanisms of action.

Structure-Activity Relationship (SAR)

Studies on 5-arylidene-2(5H)-furanone derivatives have elucidated key structure-activity relationships for cytotoxicity:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or a nitro group, onto the aromatic ring generally enhances cytotoxic activity.[1][10] For example, 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as a highly potent compound.[1][10]

  • Aromatic Systems: Incorporating larger aromatic systems, like anthraquinone (B42736) and naphthoquinone moieties, has also resulted in significant cytotoxic effects.[1][10]

  • Substituents at C-5: Derivatives with a branched alkoxy substituent at the C-5 position have demonstrated high anticancer properties.[4][11]

Mechanism of Action

The anticancer effects of 2(5H)-furanone derivatives are attributed to several cellular mechanisms:

  • Cell Cycle Arrest: Certain derivatives induce cell cycle arrest, preventing cancer cells from proliferating. For instance, bis-2(5H)-furanone derivative 4e was found to cause S-phase arrest in C6 glioma cells, while compounds 12 and 15 led to G2 phase arrest in A549 lung cancer cells.[9][11][12]

  • DNA Interaction: Some compounds may exert their effect by directly interacting with DNA. Compound 4e was shown to significantly interact with DNA from C6 glioma cells, suggesting that DNA may be a primary target.[12]

  • Induction of Cell Death: Furanone derivatives can trigger programmed cell death. Notably, compounds 12 and 15 were found to induce a caspase-independent cell death pathway in A549 cells.[11]

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of these derivatives is typically measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell Line(s)IC₅₀ ValueReference
Compound 4e (bis-2(5H)-furanone)C6 glioma12.1 µM[9][12]
Compound 5k (Sulfonyl hydrazone)MCF-7 (Breast)14.35 µM[9]
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate HEPG2 (Liver), MCF-7 (Breast)0.002 µM[13]
Compound K MCF-7 (Breast)11.8 µM[14]

Section 3: Synthesis and Experimental Protocols

The versatility of the 2(5H)-furanone core allows for a wide range of synthetic modifications, enabling the creation of diverse chemical libraries for drug discovery.

General Synthetic Strategies

Several robust synthetic routes have been developed:

  • From Mucohalic Acids: A common starting point is the acid-catalyzed reaction of commercially available mucochloric or mucobromic acid with alcohols to form 5-alkoxy derivatives.[4][15] These intermediates can be further modified.

  • One-Pot Multicomponent Reactions: Efficient one-pot, three-component reactions involving amines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) can yield highly substituted 2(5H)-furanones in high yields.[13]

  • Synthesis of Sulfones: Thioether derivatives can be synthesized by reacting 5-alkoxy-2(5H)-furanones with thiols. Subsequent oxidation of the resulting thioethers with an excess of hydrogen peroxide yields the corresponding sulfones, which often exhibit enhanced biological activity.[3]

G Start Starting Materials (e.g., Mucohalic Acid, Alcohol) Step1 Step 1: Substitution (e.g., Acid Catalysis) Start->Step1 Inter Intermediate (e.g., 5-alkoxy-furanone) Step1->Inter Step2 Step 2: Substitution (e.g., with Thiol) Inter->Step2 Thiol Thiol Thiol->Step2 Thio Thioether Derivative Step2->Thio Step3 Step 3: Oxidation (e.g., H₂O₂) Thio->Step3 Final Final Product (e.g., Sulfone Derivative) Step3->Final

General workflow for the synthesis of furanone sulfones.
Key Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2(5H)-furanone derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution for MIC Determination This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the furanone derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or another suitable broth).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Crystal Violet Assay for Biofilm Inhibition This assay quantifies the ability of a compound to prevent bacterial biofilm formation.

  • Preparation: In a 96-well flat-bottomed plate, add culture medium containing sub-lethal concentrations of the furanone derivatives.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plate under static conditions for 24-48 hours at a temperature optimal for the specific bacterium to allow for biofilm formation.

  • Washing: Discard the planktonic (free-floating) cells by gently washing the wells two to three times with phosphate-buffered saline (PBS).

  • Fixation: Fix the remaining biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

  • Staining: Remove the methanol and stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well for 15-20 minutes.

  • Washing and Solubilization: Wash away the excess stain with water and allow the plate to air dry. Solubilize the bound stain by adding 200 µL of 33% (v/v) acetic acid to each well.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader. A lower absorbance value in the treated wells compared to the control indicates biofilm inhibition.

References

Methodological & Application

Synthesis protocol for 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

An effective two-step synthesis protocol for 2,5-Dimethylfuran-3,4(2H,5H)-dione has been developed. This process involves the initial synthesis of the precursor molecule, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (commonly known as Furaneol), followed by its oxidation to yield the target dione (B5365651). This application note provides detailed methodologies for both stages of the synthesis, catering to researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The synthesis is conceptualized in two primary stages:

  • Furaneol Synthesis : The process begins with a coupling reaction of methylglyoxal (B44143) in the presence of powdered zinc and acetic acid to form an intermediate, threo-3,4-dihydroxyhexane-2,5-dione. This intermediate subsequently undergoes a cyclization reaction to produce 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol).

  • Oxidation to this compound : The synthesized Furaneol, which is an α-hydroxy ketone, is then oxidized to the corresponding α-dione, this compound. This can be achieved using a variety of oxidizing agents.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) cluster_step2 Step 2: Oxidation to this compound Methylglyoxal Methylglyoxal Coupling_Reaction Coupling Reaction (Zinc, Acetic Acid) Methylglyoxal->Coupling_Reaction Intermediate threo-3,4-dihydroxyhexane-2,5-dione Coupling_Reaction->Intermediate Cyclization Cyclization Intermediate->Cyclization Furaneol 2,5-dimethyl-4-hydroxy-3(2H)-furanone Cyclization->Furaneol Furaneol_input 2,5-dimethyl-4-hydroxy-3(2H)-furanone Oxidation Oxidation (e.g., TEMPO) Furaneol_input->Oxidation Final_Product This compound Oxidation->Final_Product

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

This protocol is adapted from a known procedure for the synthesis of Furaneol from methylglyoxal.[1]

Materials:

  • Methylglyoxal (40% solution in water)

  • Powdered Zinc

  • Glacial Acetic Acid

  • Disodium (B8443419) monohydrogenphosphate

  • Side-reaction inhibitor (e.g., hydroquinone)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Coupling Reaction:

    • In a three-necked round-bottom flask equipped with a stirrer and a dropping funnel, a 25% (w/w) aqueous solution of methylglyoxal is prepared.

    • A 10.8% (w/w) aqueous solution of glacial acetic acid is added.

    • Powdered zinc is added portion-wise to the stirred solution while maintaining the temperature at 36-38 °C.

    • The reaction mixture is stirred for 2 hours at this temperature.

    • Upon completion, the reaction mixture is filtered to remove unreacted zinc and other solids. The filtrate contains the intermediate, threo-3,4-dihydroxyhexane-2,5-dione.

  • Cyclization Reaction:

    • The filtrate from the previous step is transferred to a clean flask.

    • Disodium monohydrogenphosphate and a side-reaction inhibitor are added. The recommended concentration ratios are 0.07 g/mL of the intermediate, 0.27 g/mL of disodium monohydrogenphosphate, and 0.038 g/mL of the inhibitor.[1]

    • The mixture is heated to 70 °C and stirred for 24 hours.

    • After cooling to room temperature, the reaction mixture is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Furaneol.

    • The crude product can be further purified by column chromatography.

Parameter Value Reference
Coupling Reaction
Methylglyoxal solution25% (w/w) in water[1]
Acetic acid solution10.8% (w/w) in water[1]
Reactant Ratio (Methylglyoxal:Zinc)50 g : 36 g[1]
Reaction Temperature36-38 °C[1]
Reaction Time2 hours[1]
Cyclization Reaction
Reactant ConcentrationsIntermediate: 0.07 g/mL, Na2HPO4: 0.27 g/mL, Inhibitor: 0.038 g/mL[1]
Reaction Temperature70 °C[1]
Reaction Time24 hours[1]
Part 2: Oxidation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone to this compound

This part of the protocol is a proposed method based on general procedures for the oxidation of α-hydroxy ketones to α-diketones.

Materials:

  • 2,5-dimethyl-4-hydroxy-3(2H)-furanone (synthesized in Part 1)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Iodobenzene (B50100) dichloride or an alternative stoichiometric oxidant

  • Pyridine

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the synthesized 2,5-dimethyl-4-hydroxy-3(2H)-furanone in dichloromethane.

    • Add TEMPO (catalytic amount, e.g., 1-5 mol%) and pyridine.

    • Cool the mixture in an ice bath.

  • Oxidation:

    • Slowly add the stoichiometric oxidant (e.g., iodobenzene dichloride, 1.1 equivalents) to the cooled, stirred solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, this compound, can be purified by column chromatography on silica (B1680970) gel.

Parameter Proposed Value Reference
Oxidation
Substrate2,5-dimethyl-4-hydroxy-3(2H)-furanone
CatalystTEMPO (1-5 mol%)General Method
Stoichiometric OxidantIodobenzene dichloride (1.1 eq.)General Method
BasePyridineGeneral Method
SolventDichloromethaneGeneral Method
Reaction Temperature0 °C to room temperatureGeneral Method
Reaction TimeMonitored by TLC (typically a few hours)

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

Property Value
Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS Number 68755-49-7
Appearance (Expected) Crystalline solid or oil
Spectroscopic Data
¹H NMRExpected signals for two methyl groups and two methine protons.
¹³C NMRExpected signals for methyl carbons, methine carbons, and two carbonyl carbons.
IR (cm⁻¹)Strong absorption bands characteristic of a dione (C=O stretching).
Mass SpectrometryMolecular ion peak corresponding to the molecular weight.

This comprehensive protocol provides a viable pathway for the synthesis of this compound, a valuable compound for research and development in the fields of chemistry and drug discovery. The two-step approach, involving the synthesis of a key furanone intermediate followed by its oxidation, offers a logical and adaptable method for obtaining the target molecule. Researchers should optimize the reaction conditions, particularly for the oxidation step, to achieve the best possible yields and purity.

References

Application Notes and Protocols for the Quantification of 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethylfuran-3,4(2H,5H)-dione is a furanone derivative with potential significance in flavor chemistry and drug development. Accurate quantification of this compound is crucial for understanding its formation, stability, and biological activity. While specific validated methods for this compound are not widely documented, analytical approaches developed for structurally similar furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), provide a strong foundation for its determination. This document outlines detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), adapted from established methods for related compounds.

I. Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile or thermally labile compounds.

II. Data Presentation: Quantitative Data for a Structurally Related Furanone

Table 1: Summary of Quantitative Data for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) Analysis

ParameterGC-MSHPLC-UVReference
Limit of Detection (LOD) Not Reported0.14 µg/mL[4]
Limit of Quantification (LOQ) Not ReportedNot Reported
Linearity Range Not ReportedNot Reported
Recovery 98%> 90%[1][4]
Reproducibility (CV%) < 4%Not Reported[1][2][3]
Sample Matrix Fruit JuiceStrawberries, Pineapple Juice[1][4][5]

Note: These values are for a related compound and should be considered as a starting point for the validation of methods for this compound.

III. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of furanones in food and beverage samples.[6][7]

1. Sample Preparation (Solid Phase Microextraction - SPME)

  • Objective: To extract and concentrate volatile and semi-volatile compounds from the sample matrix.

  • Materials:

    • 20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heating block or water bath

    • Internal standard solution (e.g., 2-methyl-3-heptanone (B77676) in methanol)

  • Procedure:

    • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

    • For solid or semi-solid samples, add 5 mL of deionized water.

    • Add a known amount of internal standard solution.

    • Seal the vial tightly.

    • Equilibrate the vial at 60°C for 30 minutes with agitation.[6]

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[6]

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C[6]

    • Desorption Time: 5 minutes

  • Column:

    • Type: DB-WAX or HP-INNOWax (polar capillary column)[6]

    • Dimensions: 30 m x 0.25 mm i.d., 0.25 µm film thickness[6]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes[6]

    • Ramp: 5°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV[6]

    • Source Temperature: 230°C[6]

    • Quadrupole Temperature: 150°C[6]

    • Scan Mode:

      • Full Scan: m/z 35-350 for identification[6]

      • Selected Ion Monitoring (SIM) for quantification (target ions for this compound would need to be determined from a standard).

3. Quantification

  • Construct a calibration curve by analyzing standard solutions of this compound of known concentrations.

  • Use the ratio of the peak area of the analyte to the peak area of the internal standard for quantification.

B. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods for the analysis of furanones in fruit products.[4][5]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To remove interfering compounds and concentrate the analyte.

  • Materials:

    • C18 SPE cartridges

    • Methanol (B129727) (HPLC grade)

    • Deionized water (HPLC grade)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Homogenize 10 g of the sample with 20 mL of methanol/water (50:50, v/v).

    • Vortex for 2 minutes and centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of mobile phase and filter through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector

  • Column:

    • Type: Zorbax ODS or equivalent C18 column[5]

    • Dimensions: 4.6 mm x 250 mm, 5 µm particle size[4]

  • Mobile Phase:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection:

    • UV at 290 nm (The optimal wavelength for this compound should be determined experimentally)[5]

3. Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

IV. Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in a solid or semi-solid sample matrix using GC-MS with SPME.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Homogenization weigh Weighing (5g) sample->weigh vial Transfer to Headspace Vial weigh->vial add_water Add Water (5mL) vial->add_water add_is Add Internal Standard add_water->add_is seal Seal Vial add_is->seal equilibrate Equilibration (60°C, 30 min) seal->equilibrate spme SPME (60°C, 30 min) equilibrate->spme desorption Thermal Desorption in GC Inlet spme->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for GC-MS analysis of this compound.

This diagram outlines the key steps from sample preparation using SPME to data analysis for the quantification of the target analyte.

V. Concluding Remarks

The protocols described provide a comprehensive starting point for the quantitative analysis of this compound. It is imperative that these methods are thoroughly validated for the specific sample matrix of interest. Validation should include an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and accurate results. The choice between GC-MS and HPLC will depend on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

References

Application Notes and Protocols for Evaluating the Antioxidant Potential of 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran-3,4(2H,5H)-dione is a furanone derivative that has garnered interest for its potential antioxidant properties. Furanone structures are found in various natural products and are associated with a range of biological activities. The antioxidant capacity of such compounds is often attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Therefore, the investigation of novel antioxidant compounds like this compound is a critical area of research.

These application notes provide detailed protocols for three common in vitro antioxidant assays—DPPH, ABTS, and FRAP—to enable researchers to reliably and reproducibly quantify the antioxidant activity of this compound.

Data Presentation: Quantitative Antioxidant Assays

While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data for a structurally related furanone compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), and common antioxidant standards. This data can serve as a benchmark for comparison when evaluating this compound.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Reference
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Data not available
Ascorbic Acid (Standard)5.8 ± 0.4[Representative Value]
Trolox (Standard)8.2 ± 0.6[Representative Value]

Table 2: ABTS Radical Cation Scavenging Activity (Trolox Equivalent Antioxidant Capacity - TEAC)

CompoundTEAC (mM Trolox Equivalents/mg compound)Reference
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Data not available
Quercetin (Standard)4.7 ± 0.3[Representative Value]
Gallic Acid (Standard)2.1 ± 0.2[Representative Value]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP Value (µM Fe(II)/mg compound)Reference
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Data not available
Ascorbic Acid (Standard)1850 ± 150[Representative Value]
Trolox (Standard)1200 ± 100[Representative Value]

Note: The data presented for the standards are representative and may vary based on specific experimental conditions. A study on Hu sheep supplemented with 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) showed an increase in serum glutathione (B108866) peroxidase and superoxide (B77818) dismutase levels, and a decrease in malondialdehyde and reactive oxygen species, indicating in vivo antioxidant effects[1].

Experimental Protocols

A comprehensive assessment of antioxidant capacity should involve multiple assays that operate via different mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[2][3]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol)

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock solution, create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or standard to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[3] Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[2] The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or Ethanol)

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or standard to the wells.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 6 minutes.[3] Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[4]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for the standard curve

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[3]

  • Sample and Standard Curve Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a series of dilutions of FeSO₄.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of the test compound or standard to the wells.

    • For the blank, add 20 µL of the solvent used for the sample.

  • Incubation and Measurement: Incubate the plate at 37°C for 5-30 minutes.[3] Measure the absorbance at 593 nm.

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄. The results are expressed as µM Fe(II) equivalents.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare this compound dilutions mix Mix Compound/Control with Reagent prep_compound->mix prep_control Prepare Positive Control dilutions (e.g., Trolox) prep_control->mix prep_reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) prep_reagent->mix incubate Incubate (Time & Temp. dependent on assay) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate_inhibition Calculate % Inhibition / Scavenging measure->calculate_inhibition determine_ic50 Determine IC50 / TEAC / FRAP Value calculate_inhibition->determine_ic50 compare Compare with Standard determine_ic50->compare

Caption: General workflow for in vitro antioxidant assays.

Potential Antioxidant Mechanism and Signaling Pathway

Antioxidants can act through direct radical scavenging or by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes.

G cluster_stress Cellular Environment cluster_compound Antioxidant Intervention cluster_pathway Cellular Signaling ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Keap1 Keap1 OxidativeStress->Keap1 inactivates Furanone This compound Furanone->ROS Direct Scavenging Furanone->Keap1 Potential Modulation Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, GPx) ARE->AntioxidantEnzymes upregulates expression AntioxidantEnzymes->ROS Neutralizes

Caption: Potential antioxidant mechanisms of furanone compounds.

References

Application Notes and Protocols for 2,5-Dimethylfuran-3,4(2H,5H)-dione in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2,5-Dimethylfuran-3,4(2H,5H)-dione is a furanone derivative that has been identified as a component of the aqueous extract of Synsepalum dulcificum (Miracle Berry). While research on the isolated compound in cancer cell lines is limited, studies on the extract containing this molecule have demonstrated notable cytotoxic and cell cycle inhibitory effects against various cancer cell lines. This suggests a potential role for this compound, possibly in synergy with other compounds in the extract, as an area for further investigation in oncology drug discovery. The furanone scaffold, in general, is present in a variety of natural products and their derivatives that have shown a range of biological activities, including anticancer effects.[1]

Mechanism of Action (Inferred from Extract Studies)

The precise mechanism of action for this compound as an individual agent is not yet elucidated. However, studies on the Synsepalum dulcificum extract, which contains this compound, indicate a potential for inducing cell cycle arrest and cytotoxicity in cancer cells. In colorectal cancer cell lines, the extract has been observed to cause an accumulation of cells in the G2/M phase, suggesting an interference with the mitotic transition.[2] This could be a precursor to cellular damage response mechanisms, including apoptosis.[2] Further research is required to determine if this compound is a primary contributor to these effects and to identify its specific molecular targets.

Data Presentation: Cytotoxic Activity of a this compound-Containing Extract

The following table summarizes the cytotoxic activity of an aqueous extract of Synsepalum dulcificum (DMB®), which contains this compound, against several human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of exposure to the extract.

Cell LineCancer TypeIC50 of DMB® Extract (mg/mL)
DLD-1Colorectal Carcinoma12.3 ± 0.4[2]
HT-29Colorectal Adenocarcinoma12.5 ± 0.4[2]
SW480Colorectal Adenocarcinoma12.9 ± 0.4[2]
SW620Colorectal Adenocarcinoma11.0 ± 0.4[2]

Note: These IC50 values represent the potency of the entire plant extract and not of purified this compound.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DLD-1, HT-29, SW480, SW620)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or extract)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound (or the extract) in complete medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the compound's effect on the cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (or extract)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (or extract) for a specified time (e.g., 72 hours).

  • Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine them with the adherent cells.

  • Wash the cells with ice-cold PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (or extract)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis seed_cells Seed Cancer Cells treatment Treat with this compound seed_cells->treatment viability Cell Viability (MTT) treatment->viability Determine IC50 cell_cycle Cell Cycle Analysis treatment->cell_cycle Analyze Cell Cycle Phases apoptosis Apoptosis Assay treatment->apoptosis Quantify Apoptosis/Necrosis ic50_calc IC50 Calculation viability->ic50_calc cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Caption: Experimental workflow for evaluating the anticancer effects.

cell_cycle_arrest cluster_inhibition Inferred Point of Inhibition G1 G1 Phase S S Phase G1->S Progression G2 G2 Phase S->G2 Progression M M Phase G2->M Progression M->G1 Division inhibitor 2,5-Dimethylfuran- 3,4(2H,5H)-dione (from extract data) inhibitor->G2 Arrest

Caption: Inferred cell cycle arrest point based on extract data.

apoptosis_pathway compound This compound (Hypothesized) cellular_stress Induction of Cellular Stress compound->cellular_stress apoptosis_cascade Apoptosis Signaling Cascade cellular_stress->apoptosis_cascade caspase_activation Caspase Activation apoptosis_cascade->caspase_activation cell_death Programmed Cell Death caspase_activation->cell_death

Caption: Hypothesized pro-apoptotic signaling pathway.

References

Application Notes and Protocols: Antimicrobial Activity Assays for Furanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antimicrobial properties of furanone derivatives. The protocols outlined below are based on established methodologies and are intended to assist in the screening and characterization of these compounds for potential therapeutic applications.

Introduction

Furanone derivatives, both natural and synthetic, have garnered significant interest as a promising class of antimicrobial agents.[1] Originally isolated from the red alga Delisea pulchra, these compounds have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][2] Their mechanisms of action are often multifaceted, ranging from the disruption of bacterial cell-to-cell communication, known as quorum sensing (QS), to the induction of oxidative stress.[1][3][4] This multi-pronged approach to combating microbial growth makes furanone derivatives particularly attractive in an era of increasing antibiotic resistance.

These notes will detail the essential assays for evaluating the antimicrobial efficacy of furanone derivatives, including the determination of minimum inhibitory and bactericidal concentrations, and the assessment of their ability to inhibit and eradicate biofilms.

Data Presentation: Quantitative Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of selected furanone derivatives against a panel of clinically relevant bacteria. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of Furanone Derivatives against Gram-Positive Bacteria

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
NitrofurantoinStaphylococcus aureus1.5625[3]
NitrofurantoinMethicillin-resistant S. aureus (MRSA)1[3]
(Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-one (HNF)MRSA9.7 - 19.5[3]
(Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one (ANF)MRSA2.4 - 9.7[3]
Furanone Derivative F131S. aureus (clinical isolates)8 - 16[3]
2(5H)-Furanone Sulfone 26S. aureus8[3]
2(5H)-Furanone Sulfone 26Bacillus subtilis8[3]
Furanone F105S. aureus (MSSA)10[5]
Furanone F105S. aureus (MRSA)20[5]

Table 2: Anti-biofilm Activity of 2(5H)-Furanone Derivatives

CompoundBacteriumMIC (µg/mL)MBIC/MBPC (µg/mL)Biofilm Inhibition (%)Reference
F12Bacillus subtilis>50010Not Reported[1]
F15Bacillus subtilis>50010Not Reported[1]
F94Bacillus subtilis>50010Not Reported[1]
F105Staphylococcus aureus10Not ReportedNot Reported[1]
F131Staphylococcus aureusNot Reported8-16>50% at 8 µg/mL[1][6]
F131Candida albicansNot Reported8-16Not Reported[1][6]

MBIC: Minimum Biofilm Inhibitory Concentration; MBPC: Minimal Biofilm Preventing Concentration.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MIC and MBC of furanone derivatives.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Furanone derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile broth medium

  • Incubator

  • Nutrient agar (B569324) plates

Procedure:

  • Preparation of Furanone Dilutions: Prepare serial two-fold dilutions of the furanone derivative in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL, and concentrations can typically range from 0.1 to 512 µg/mL.[1][6]

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a final density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the furanone dilutions, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing bacterial inoculum and broth medium only (no furanone derivative).

    • Negative Control: Wells containing broth medium only (no bacteria).

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the furanone derivative to ensure it has no inhibitory effect on bacterial growth.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the furanone derivative at which there is no visible growth (turbidity) of the microorganism.[6][7]

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration of the furanone derivative that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[4]

MIC_MBC_Workflow prep_dilutions Prepare Serial Dilutions of Furanone Derivative inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_plate Incubate Plate (37°C, 16-24h) inoculate->incubate_plate read_mic Determine MIC (No Visible Growth) incubate_plate->read_mic plate_samples Plate Aliquots from Clear Wells onto Agar read_mic->plate_samples incubate_agar Incubate Agar Plates (37°C, 24h) plate_samples->incubate_agar read_mbc Determine MBC (No Colony Growth) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC Determination.

Protocol 2: Anti-Biofilm Activity Assay (Crystal Violet Staining)

This protocol quantifies the ability of furanone derivatives to inhibit biofilm formation.

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial culture in a suitable biofilm-promoting medium

  • Furanone derivative stock solution

  • 0.1% Crystal Violet solution

  • Phosphate-buffered saline (PBS)

  • 96% Ethanol (B145695) or another suitable solvent

  • Microplate reader

Procedure:

  • Preparation of Furanone Dilutions: In a 96-well plate, add 100 µL of sterile broth medium containing serial dilutions of the furanone derivative.[1]

  • Inoculation: Add 100 µL of a diluted overnight bacterial culture (e.g., 1:100 dilution) to each well.[1]

  • Controls: Include positive control wells (bacteria and medium only) and negative control wells (medium only).[1]

  • Incubation: Incubate the plate for 24-48 hours at 37°C without shaking to allow for biofilm formation.[6]

  • Washing: Carefully discard the planktonic cells and gently wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the negative control wells are colorless.

  • Solubilization: Solubilize the bound crystal violet by adding 200 µL of 96% ethanol to each well.[1]

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.[1]

  • Calculation: Calculate the percentage of biofilm inhibition relative to the untreated positive control.

Anti_Biofilm_Assay_Workflow prep_dilutions Prepare Furanone Dilutions in Plate inoculate Inoculate with Bacterial Culture prep_dilutions->inoculate incubate Incubate for Biofilm Formation (24-48h) inoculate->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Bound Stain with Ethanol wash_stain->solubilize measure_abs Measure Absorbance (570-595 nm) solubilize->measure_abs calculate Calculate Biofilm Inhibition measure_abs->calculate

Caption: Workflow for Anti-Biofilm Assay.

Mechanisms of Action and Signaling Pathways

Furanone derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in microorganisms.

Quorum Sensing Inhibition

A primary mechanism of action for many furanone derivatives is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density.[3] By interfering with QS signaling, furanones can prevent the expression of virulence factors and inhibit the formation of biofilms.[3]

Quorum_Sensing_Inhibition Bacteria Bacterial Population Signal Autoinducer Signal (e.g., AHL) Bacteria->Signal Produces Receptor Signal Receptor (e.g., LuxR) Signal->Receptor Binds to Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression Activates Furanone Furanone Derivative Furanone->Receptor Inhibition Inhibition

Caption: Quorum Sensing Inhibition by Furanones.

Induction of Reactive Oxygen Species (ROS)

Some furanone derivatives have been shown to induce the formation of reactive oxygen species (ROS) within bacterial cells.[8][9][10] This leads to oxidative stress, causing damage to essential cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The furanone derivative F105, for instance, has been shown to impair the cellular anti-ROS defense in Staphylococcus aureus.[8][9][10]

ROS_Induction_Pathway Furanone Furanone Derivative (e.g., F105) Cell Bacterial Cell Furanone->Cell Penetrates ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Damage Damage to DNA, Proteins, Lipids ROS->Damage Causes Death Cell Death Damage->Death Leads to

Caption: ROS Induction by Furanone Derivatives.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-inflammatory potential of 2,5-Dimethylfuran-3,4(2H,5H)-dione. The protocols described are based on established experimental models for inflammation research and are tailored to investigate the compound's mechanism of action, drawing on the known anti-inflammatory activities of furan (B31954) derivatives.[1][2][3][4][5]

Introduction

This compound is a furan derivative with known antioxidant properties.[6] Furanones and other furan derivatives have demonstrated a range of biological activities, including anti-inflammatory effects.[1][2][3][4][5] These effects are often attributed to the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the inhibition of pro-inflammatory mediators.[1][2][3][7][8][9][10][11][12][13] This document outlines detailed protocols for in vitro and in vivo studies to systematically assess the anti-inflammatory efficacy of this compound.

Section 1: In Vitro Anti-inflammatory Models

In vitro models are essential for the initial screening and mechanistic evaluation of anti-inflammatory compounds.[14][15][16][17]

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This model is widely used to mimic bacterial-induced inflammation and to assess the ability of a compound to suppress the production of pro-inflammatory mediators in immune cells like macrophages.[18][19][20][21]

Experimental Objective: To determine the effect of this compound on the production of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and key signaling proteins in LPS-stimulated murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1).

Data Presentation: Expected Quantitative Outcomes

ParameterTreatment GroupExpected Outcome (relative to LPS control)
Cell Viability (%) Vehicle Control100%
LPS (1 µg/mL)~95-100%
Compound (various conc.)>90% (to ensure non-cytotoxic effects)
Compound + LPS>90%
Nitric Oxide (NO) Production (µM) Vehicle ControlBaseline
LPS (1 µg/mL)Significant Increase
Compound + LPSDose-dependent decrease
TNF-α Secretion (pg/mL) Vehicle ControlBaseline
LPS (1 µg/mL)Significant Increase
Compound + LPSDose-dependent decrease
IL-6 Secretion (pg/mL) Vehicle ControlBaseline
LPS (1 µg/mL)Significant Increase
Compound + LPSDose-dependent decrease
p-p65/p65 Ratio (relative) Vehicle ControlBaseline
LPS (1 µg/mL)Significant Increase
Compound + LPSDose-dependent decrease
p-p38/p38 Ratio (relative) Vehicle ControlBaseline
LPS (1 µg/mL)Significant Increase
Compound + LPSDose-dependent decrease

Experimental Workflow

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Incubation and Sample Collection cluster_3 Analysis A Culture RAW 264.7 or THP-1 cells B Seed cells in 96-well or 6-well plates A->B C Pre-treat with 2,5-Dimethylfuran- 3,4(2H,5H)-dione for 1-2 hours B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours F Collect supernatant for cytokine and NO analysis E->F G Lyse cells for protein analysis E->G H Griess Assay for NO F->H I ELISA for TNF-α and IL-6 F->I J Western Blot for p-p65, p65, p-p38, p38 G->J

Caption: Workflow for in vitro LPS-induced inflammation assay.

Detailed Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well for viability and NO assays, or in a 6-well plate at 1 x 10⁶ cells/well for cytokine and protein analysis. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment:

    • Remove the old medium and wash the cells with PBS.

    • Add fresh medium containing the desired concentrations of the compound and pre-incubate for 2 hours.

    • Add LPS (final concentration 1 µg/mL) to the wells (except for the vehicle control group).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant and store it at -80°C for NO and cytokine analysis.

    • Cell Lysate: Wash the remaining cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

  • Analysis:

    • Cell Viability: Assess cell viability using the MTT assay.

    • Nitric Oxide (NO) Assay: Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

    • Western Blot: Determine the expression levels of total and phosphorylated p65 and p38 proteins in the cell lysates.

Section 2: In Vivo Anti-inflammatory Model

In vivo models are crucial for evaluating the systemic anti-inflammatory effects of a compound in a whole organism.[14][16]

Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to screen for anti-inflammatory drugs.[22][23][24][25][26][27][28]

Experimental Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce paw edema induced by carrageenan in rats or mice.

Data Presentation: Expected Quantitative Outcomes

Time (hours)Treatment GroupPaw Volume Increase (mL)Inhibition of Edema (%)
0 All Groups00
1 Vehicle ControlX₁0
Compound (Dose 1)Y₁Calculated
Compound (Dose 2)Z₁Calculated
Positive Control (Indomethacin)P₁Calculated
2 Vehicle ControlX₂0
Compound (Dose 1)Y₂Calculated
Compound (Dose 2)Z₂Calculated
Positive Control (Indomethacin)P₂Calculated
3 Vehicle ControlX₃0
Compound (Dose 1)Y₃Calculated
Compound (Dose 2)Z₃Calculated
Positive Control (Indomethacin)P₃Calculated
4 Vehicle ControlX₄0
Compound (Dose 1)Y₄Calculated
Compound (Dose 2)Z₄Calculated
Positive Control (Indomethacin)P₄Calculated
5 Vehicle ControlX₅0
Compound (Dose 1)Y₅Calculated
Compound (Dose 2)Z₅Calculated
Positive Control (Indomethacin)P₅Calculated

Experimental Workflow

G A Acclimatize animals (Rats/Mice) B Group animals and measure baseline paw volume A->B C Administer this compound or vehicle/positive control (e.g., orally) B->C D After 1 hour, inject carrageenan (1%) into the sub-plantar region of the right hind paw C->D E Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection D->E F Calculate paw edema and percentage inhibition E->F

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the compound, vehicle, or positive control orally (p.o.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the paw volume at each time point.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Section 3: Investigation of Underlying Signaling Pathways

Understanding the molecular mechanisms is crucial for drug development. Based on the known anti-inflammatory actions of furan derivatives, investigating the NF-κB and MAPK signaling pathways is recommended.[1][2][3][7][8][9][10][11][12][13]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7][9][11][29] Its activation leads to the transcription of numerous pro-inflammatory genes.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p65 p65 IkB->p65 p50 p50 IkB->p50 Releases p65_n p65 p65->p65_n Translocation p50_n p50 p65->p50_n Translocation p50->p65_n Translocation p50->p50_n Translocation Compound 2,5-Dimethylfuran- 3,4(2H,5H)-dione Compound->IKK Inhibits? DNA DNA p65_n->DNA Binds p50_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK pathways (p38, ERK, JNK) are also key players in the inflammatory response.[8][10][12][13]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 p38_n p38 p38->p38_n Translocation Compound 2,5-Dimethylfuran- 3,4(2H,5H)-dione Compound->MAPKK Inhibits? TF Transcription Factors (e.g., AP-1) p38_n->TF Activates Genes Pro-inflammatory Gene Expression TF->Genes

References

GC-MS analysis of 2,5-Dimethylfuran-3,4(2H,5H)-dione in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of 2,5-Dimethylfuran-3,4(2H,5H)-dione in Complex Mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a furanone derivative that can contribute to the overall flavor and aroma profile of various food products and other complex matrices. Furanones are a critical class of volatile compounds often associated with sweet, fruity, and caramel-like aromas in fruits, coffee, and thermally processed foods.[1] The analysis of these compounds is essential for quality control, flavor development, and safety assessment, as some furan (B31954) derivatives are considered process contaminants. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile compounds in complex samples.[2] This application note provides a detailed protocol for the extraction and analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Principle of the Method

Volatile and semi-volatile organic compounds, including this compound, are extracted from the headspace of a sample using a Solid-Phase Microextraction (SPME) fiber. This technique concentrates analytes without the need for solvents.[3] The SPME fiber is then desorbed in the hot injector of a gas chromatograph, where the analytes are transferred to a capillary column for separation. The separated compounds are subsequently detected and identified by a mass spectrometer. Identification is achieved by comparing the mass spectra and retention times of the analytes with those of reference standards and library data.[1] Quantification is typically performed using an internal standard to ensure accuracy and precision.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from established methods for analyzing furan derivatives in food matrices.[1][4]

  • Sample Homogenization: Weigh 5 grams of the homogenized sample (e.g., fruit puree, coffee powder) into a 20 mL headspace vial.

  • Salting-Out Effect: Add 5 mL of a saturated NaCl solution to the vial. This increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.[4]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., 2-methylfuran-d6 (B13439998) or a deuterated analog of the target analyte) for accurate quantification.

  • Equilibration: Seal the vial and place it in a heating block or water bath. Equilibrate the sample at 60°C for 30 minutes with agitation to facilitate the partitioning of analytes into the headspace.[1]

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at the same temperature to adsorb the volatile compounds.[1]

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250°C. Desorb the SPME fiber for 5 minutes.

    • Column: A polar capillary column such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for separating furanones.[1] Alternatively, a non-polar column like a DB-5ms may also be used.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp at 5°C/min to 180°C.

      • Ramp at 20°C/min to 240°C, hold for 5 minutes.[1]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Acquisition Mode:

      • Full Scan: Scan over a mass range of m/z 35-350 for initial identification of the target analyte and other volatile compounds.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and accurate quantification, monitor characteristic ions of this compound (Molecular Weight: 128.13 g/mol ) and the internal standard.[6]

Data Analysis and Quantification
  • Identification: The target analyte, this compound, is identified by comparing its retention time and mass spectrum with that of a pure standard analyzed under the same conditions. The NIST WebBook can be used as a reference for the mass spectrum of the compound.[6]

  • Quantification: Construct a calibration curve by analyzing a series of standards of known concentrations containing a fixed amount of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration. The concentration of the analyte in the samples is then calculated from this calibration curve.

Data Presentation

The performance of methods for analyzing related furan compounds is summarized below. Similar performance is expected for the analysis of this compound.

Table 1: Method Validation Data for Furan Derivatives in Various Food Matrices

Analyte Matrix Method Recovery (%) LOQ (ng/g or µg/kg) RSD (%) Reference
Furan and derivatives Fruit, Juice, Fish HS-SPME-GC-MS/MS 76 - 117 0.003 - 0.675 ng/g 1 - 20 [4]
2(5H)-furanone Meat, Fish, Cheese QuEChERS-GC-MS/MS Not specified 50 µg/kg Not specified [5]
Furan Roasted Coffee HS-SPME-GC-MS Not specified 0.006 ng/g 8 - 10 [7][8]
2,5-dimethylfuran (B142691) Cereals, Coffee HS-SPME-GC-MS 80 - 110 Not specified < 22 [9]

| Furaneol | Fruit Juice | SPE-GC-MS | 98 | Not specified | < 4 |[10] |

LOQ: Limit of Quantification; RSD: Relative Standard Deviation

Visualizations

experimental_workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Weighing & Homogenization p2 Addition of NaCl & Internal Standard p1->p2 p3 Vial Sealing & Equilibration (60°C) p2->p3 p4 HS-SPME Extraction p3->p4 a1 SPME Fiber Desorption in GC Inlet p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (EI) a2->a3 d1 Peak Integration & Identification a3->d1 d2 Quantification using Calibration Curve d1->d2 d3 Reporting Results d2->d3

Caption: A flowchart of the experimental workflow from sample preparation to data analysis.

maillard_reaction Simplified Maillard Reaction Pathway Reactants Reducing Sugars (e.g., Fructose) + Amino Acids Heat Thermal Processing Reactants->Heat Intermediates Amadori Products & Intermediates Heat->Intermediates Products Furanones (e.g., this compound) + Other Flavor Compounds Intermediates->Products

Caption: A simplified diagram illustrating the formation of furanones via the Maillard reaction.

Conclusion

The described HS-SPME-GC-MS method provides a robust and sensitive approach for the analysis of this compound in complex mixtures. The protocol minimizes sample handling and solvent use, making it an efficient technique for routine analysis in food science, flavor chemistry, and drug development research. Proper method validation, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, is crucial before applying the protocol to new sample matrices.

References

Application Notes and Protocols for HPLC Purification of Furanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of furanone compounds using High-Performance Liquid Chromatography (HPLC). Furanones are a class of heterocyclic organic compounds that are of significant interest in the pharmaceutical and biotechnology industries due to their diverse biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, often linked to their ability to interfere with cell signaling pathways such as bacterial quorum sensing.

Effective purification of these compounds is crucial for research and development. This guide covers reversed-phase, normal-phase, and chiral HPLC methods, offering a comprehensive resource for isolating and purifying furanone derivatives with high purity and recovery.

Overview of HPLC Purification Strategies for Furanone Compounds

The selection of an appropriate HPLC method for furanone purification depends on the specific properties of the target compound, such as polarity, and the nature of the impurities.

  • Reversed-Phase (RP-HPLC): This is the most common technique for the purification of moderately polar to non-polar furanone derivatives. Separation is based on hydrophobic interactions between the analyte, a non-polar stationary phase (e.g., C18), and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol).[1]

  • Normal-Phase (NP-HPLC): NP-HPLC is suitable for the separation of polar furanone compounds that are not well-retained on reversed-phase columns.[1] This method utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) and isopropanol).[1]

  • Chiral HPLC: Many furanone compounds possess chiral centers, making the separation of enantiomers essential for pharmacological studies. Chiral HPLC employs a chiral stationary phase (CSP) to resolve racemic mixtures.[1]

Below is a decision tree to guide the selection of the appropriate HPLC purification method for furanone compounds.

HPLC_Method_Selection HPLC Method Selection for Furanone Purification start Crude Furanone Sample polarity Assess Polarity of Furanone Derivative start->polarity rp_hplc Reversed-Phase HPLC (RP-HPLC) polarity->rp_hplc Non-polar to Moderately Polar np_hplc Normal-Phase HPLC (NP-HPLC) polarity->np_hplc Polar chiral Is the Furanone Chiral? chiral->rp_hplc No (from RP-HPLC path) chiral->np_hplc No (from NP-HPLC path) chiral_hplc Chiral HPLC chiral->chiral_hplc Yes rp_hplc->chiral np_hplc->chiral RP_HPLC_Workflow cluster_prep Sample Preparation cluster_purification HPLC Purification cluster_post Post-Purification prep1 Dissolve Crude Sample in Mobile Phase prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc Inject onto Preparative RP-HPLC Column prep2->hplc fraction Collect Fractions of Target Peak hplc->fraction analysis Analyze Fraction Purity (Analytical HPLC) fraction->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Furanone evaporation->product NP_HPLC_Workflow cluster_prep Sample Preparation cluster_purification HPLC Purification cluster_post Post-Purification prep1 Dissolve Crude Sample in Non-polar Solvent prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc Inject onto Preparative NP-HPLC Column prep2->hplc fraction Collect Fractions of Target Peak hplc->fraction analysis Analyze Fraction Purity (Analytical HPLC) fraction->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Polar Furanone evaporation->product Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_purification Chiral HPLC Purification cluster_post Post-Purification prep1 Dissolve Racemic Mixture in Mobile Phase prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc Inject onto Preparative Chiral Column prep2->hplc fraction Collect Separated Enantiomer Fractions hplc->fraction analysis Analyze Enantiomeric Excess (ee) fraction->analysis pooling Pool Pure Enantiomer Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Enantiomers evaporation->product Quorum_Sensing_Inhibition Furanone-Mediated Inhibition of Bacterial Quorum Sensing cluster_bacteria Pseudomonas aeruginosa lasI LasI Synthase AHL AHL Signal (Autoinducer) lasI->AHL lasR LasR Receptor (Inactive) lasR_active LasR Receptor (Active) lasR->lasR_active Activation virulence_genes Virulence Genes lasR_active->virulence_genes Activates Transcription lasR_active->virulence_genes virulence_factors Virulence Factors & Biofilm Formation virulence_genes->virulence_factors Expression virulence_genes->virulence_factors AHL->lasR Binds to furanone Furanone Compound furanone->lasR Competitively Binds & Inhibits Activation

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity testing of 2,5-Dimethylfuran-3,4(2H,5H)-dione. While direct cytotoxic data for this specific compound is limited in publicly available literature, this document outlines the standard methodologies and potential mechanisms of action based on studies of structurally related furanone derivatives. The provided protocols are intended to serve as a foundational framework for initiating cytotoxic evaluation of this compound.

Introduction

This compound is a furanone derivative.[1] Furanone scaffolds are present in numerous natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3] Several derivatives of 3,4-dihalogeno-furan-2(5H)-one have demonstrated potent anticancer activities.[2] Given the established biological relevance of the furanone core, investigating the cytotoxic potential of this compound against various cancer cell lines is a logical step in drug discovery and development.

Data Presentation: Cytotoxicity of Structurally Related Furanone Derivatives

To provide a comparative context for the potential cytotoxicity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various furanone derivatives against different cancer cell lines as reported in the literature.

CompoundCell LineIC50 ValueReference
(E)-5-(Bromomethylene)furan-2-(5H)-onePC-3 (Prostate)0.93 ± 0.02 µM[2]
3,4-Dibromofuran-2-(5H)-oneHCT-116 (Colon)0.4 ± 0.04 µM[2]
3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanoneVarious Cancer Cells< 20 nM[4]
3-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2(5H)-furanoneVarious Cancer Cells< 20 nM[4]
3-(3,4,5-trimethoxyphenyl)-4-(3-amino-4-methoxyphenyl)-2(5H)-furanoneVarious Cancer Cells< 20 nM[4]
3-(3,4,5-trimethoxyphenyl)-4-(2-naphthyl)-2(5H)-furanoneVarious Cancer Cells< 20 nM[4]
Bis-2(5H)-furanone derivative (compound 4e)C6 (Glioma)12.1 µM[5]
Dithiocarbamate with 2(5H)-furanone-piperazine groupHeLa (Cervical)0.06 ± 0.01 µM (72h)[3][6]
Dithiocarbamate with 2(5H)-furanone-piperazine groupSMMC-7721 (Liver)0.006 ± 0.04 µM (72h)[3][6]
Mucobromic acid derivative 3aHCT-116 (Colon)1.3 µM[7]
Mucobromic acid derivative 3dHCT-116 (Colon)1.6 µM[7]
2(5H)-furanone from G. applanatum extractCervical Cancer1.99 ± 0.01 µg/mL[2]
Amine derivative of Furan, 2,5-dimethyl-HeLa (Cervical)62.37 µg/mL[8]

Experimental Protocols

The following are detailed protocols for key experiments to determine the in vitro cytotoxicity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with the test compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest (e.g., A549, HCT-116, PC-3, HeLa)

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate for 15-20 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with the test compound.

Materials:

  • Cancer cell line

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in response to treatment with the test compound.

Materials:

  • Cancer cell line

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • PI staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at various concentrations for a specified time.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI solution containing RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cell Seeding (96-well plate) B Compound Treatment (this compound) A->B C MTT Assay B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Signaling Pathway Analysis (Western Blot) D->G H Quantify Apoptosis E->H I Analyze Cell Cycle Arrest F->I J Identify Affected Proteins G->J K Elucidate Cytotoxic Mechanism H->K I->K J->K G Simplified Intrinsic Apoptosis Pathway A This compound B Mitochondrial Stress A->B C Release of Cytochrome c B->C E Caspase-9 Activation C->E D Apaf-1 D->E F Caspase-3 Activation E->F G Apoptosis F->G

References

Application Notes and Protocols for the Study of 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran-3,4(2H,5H)-dione is a furanone derivative formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Furanones, as a class of compounds, are gaining interest in the pharmaceutical and food industries due to their diverse biological activities. These activities include antimicrobial, antioxidant, and cytotoxic effects. This document provides a comprehensive overview of the potential biological activities of this compound, supported by data from related furanone compounds, and details experimental protocols for its investigation. While specific quantitative data for this compound is limited in publicly available literature, the information presented here, based on closely related analogs, serves as a valuable resource for initiating research into its therapeutic potential. One study has indicated that this compound possesses antioxidant properties.[1]

Data Presentation: Biological Activities of Furanone Derivatives

The following tables summarize the reported biological activities of furanone derivatives, providing a reference for the potential efficacy of this compound.

Table 1: Antimicrobial and Anti-biofilm Activity of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

MicroorganismActivityConcentrationReference
Candida albicansMinimum Inhibitory Concentration (MIC)10-20 µg/mL[2]
Non-Candida albicans Candida speciesBiofilm Inhibition30 µg/mL
Various nosocomial pathogensBroad-spectrum antimicrobial activityNot specified[2]

Table 2: Cytotoxicity of Furanone Derivatives against Cancer Cell Lines

CompoundCell LineIC50 ValueReference
Amine derivative of 2,5-dimethylfuranHeLa (Cervical Cancer)62.37 µg/mL[3]
Bis-2(5H)-furanone derivative (4e)C6 (Glioma)12.1 µM[4]
3,4-dihalogenated 2(5H)-furanone derivativesMAC13, MAC16 (Colon Adenocarcinoma)30-50 nM[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the investigation of this compound.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Materials: this compound, DPPH, Methanol, 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the stock solution in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 50 µL of each sample dilution and 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox should be used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a plot of inhibition percentage against concentration.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the reduction of the ABTS radical cation by antioxidants.

  • Materials: this compound, ABTS, Potassium persulfate, Ethanol (B145695) or water, 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound.

    • Add 10 µL of each sample dilution to 190 µL of the diluted ABTS radical solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Trolox is used as a standard, and results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

c) FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Materials: this compound, FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Prepare serial dilutions of the test compound.

    • Add 20 µL of each sample dilution to 180 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as µM Fe(II) equivalents.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Materials: this compound, Mueller-Hinton Broth (MHB) or appropriate growth medium, Bacterial or fungal culture, 96-well microplate, Spectrophotometer.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Prepare serial two-fold dilutions of this compound in the growth medium in a 96-well plate.

    • Inoculate each well with the microbial suspension.

    • Include a positive control (microorganism without the compound) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

    • The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: this compound, Human cancer cell lines (e.g., HeLa, MCF-7) and/or normal cell lines, Cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO or solubilization buffer, 96-well plate, Incubator, Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at a wavelength between 540 and 590 nm.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Mandatory Visualizations

Experimental and Mechanistic Workflows

Experimental_Workflow cluster_antioxidant Antioxidant Activity Assessment cluster_antimicrobial Antimicrobial Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC MTT MTT Assay (Cell Viability) IC50 IC50 Calculation MTT->IC50 start This compound start->DPPH start->MIC start->MTT

Workflow for the biological evaluation of this compound.
Potential Signaling Pathways

Based on studies of related furanone compounds, two potential mechanisms of action are the inhibition of bacterial quorum sensing and the induction of cell cycle arrest in eukaryotic cells.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell AHL AHL Signal Molecule Receptor LuxR-type Receptor AHL->Receptor Binds Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Biofilm Biofilm Formation & Virulence Gene_Expression->Biofilm Leads to Furanone 2,5-Dimethylfuran- 3,4(2H,5H)-dione Furanone->Receptor Competitively Inhibits

Proposed mechanism of quorum sensing inhibition by this compound.

Cell_Cycle_Arrest cluster_cell Eukaryotic Cell Furanone 2,5-Dimethylfuran- 3,4(2H,5H)-dione Arrest_S S Phase Arrest Furanone->Arrest_S Arrest_G2M G2/M Phase Arrest Furanone->Arrest_G2M G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest_S->S Blocks Arrest_G2M->G2 Blocks

Hypothesized induction of cell cycle arrest by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone (Furaneol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol, HDMF).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, helping users to identify and resolve problems to improve reaction yield and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incorrect reaction temperature.Optimize temperature. For the methylglyoxal (B44143) route, the coupling reaction is optimal at 36-38°C and cyclization at 70°C.[1] Other syntheses may require screening a range from -78°C to 160°C.[2]
Inappropriate catalyst or catalyst loading.Select a catalyst based on the reaction mechanism (e.g., acid/base for cyclization).[2] Titrate catalyst loading to find the optimal concentration, typically between 0.5 mol% and 10 mol%.[2]
Poor quality of starting materials.Use high-purity, and if necessary, freshly distilled or purified starting materials.
Suboptimal reaction time.Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint, which can range from 10 minutes to over 24 hours.[2]
Incorrect pH of the reaction medium.For acid or base-catalyzed steps, test different acids, bases, or buffer systems to maintain the optimal pH for the desired reaction pathway.[2]
Formation of Side Products Undesired side reactions due to temperature.Maintain precise temperature control. In some cases, lower temperatures can prevent side reactions.[2]
Incorrect stoichiometry of reactants.Carefully control the ratio of reactants. In the methylglyoxal synthesis, a specific concentration ratio of the intermediate to disodium (B8443419) monohydrogenphosphate and a side-reaction inhibitor is crucial.[2]
Presence of oxygen in sensitive reactions.For reactions sensitive to oxidation, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).[3]
Difficulty in Product Purification Complex reaction mixture.Utilize appropriate purification techniques such as column chromatography, recrystallization, or solid-phase extraction (SPE).[4][5]
Thermal degradation of the product.Employ purification methods that avoid high temperatures, such as vacuum distillation at lower temperatures. Furaneol is known to be thermally unstable.[6]
Inconsistent Results Variability in reaction conditions.Ensure all reaction parameters (temperature, pressure, stirring speed, reactant addition rate) are consistently maintained between batches.
Moisture in reagents or solvents.Use anhydrous solvents and reagents when necessary for the specific reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 2,5-dimethyl-4-hydroxy-3(2H)-furanone?

A1: Several synthetic routes are available, with the choice often depending on the availability of starting materials and desired scale. Common methods include:

  • From Methylglyoxal: This two-step process involves a coupling reaction of methylglyoxal to form an intermediate, followed by a cyclization reaction to yield Furaneol.[1]

  • From L-Rhamnose: This pathway involves the reaction of L-rhamnose with an amino acid like L-lysine, where reaction conditions such as pH and phosphate (B84403) concentration are critical for high yields.[7]

  • Aldol (B89426) Condensation Route: This method utilizes a 2,5-dialkyl-dihydro-3(2H)-furanone which undergoes an aldol condensation with an aldehyde, followed by dehydration, ozonolysis, and reduction to form the final product.[3]

Q2: Which reaction parameters are most critical for optimizing the yield of 2,5-dimethyl-4-hydroxy-3(2H)-furanone?

A2: The most critical parameters to control for a successful synthesis are temperature, the choice of catalyst, solvent, and reaction time.[2] The concentration of reactants and the pH of the reaction medium also significantly influence the yield and selectivity, particularly in acid- or base-catalyzed cyclization steps.[2]

Q3: What are the optimal conditions for the synthesis starting from methylglyoxal?

A3: For the synthesis of Furaneol from methylglyoxal, the following optimized conditions have been reported:

  • Coupling Reaction: 50g of a 25% (w/w) aqueous solution of methylglyoxal, 50mL of a 10.8% (w/w) aqueous solution of glacial acetic acid, 36g of powdered zinc, a reaction temperature of 36-38°C, and a reaction time of 2 hours.[1]

  • Cyclization Reaction: A concentration ratio of the intermediate (threo-3,4-dihydroxyhexane-2,5-dione) to disodium monohydrogenphosphate and a side-reaction inhibitor of 0.07 g/mL : 0.27 g/mL : 0.038 g/mL, a reaction temperature of 70°C, and a reaction time of 24 hours.[1][2]

Q4: How can I effectively purify the synthesized 2,5-dimethyl-4-hydroxy-3(2H)-furanone?

A4: Purification can be achieved through several methods. Solid-phase extraction (SPE) using cartridges like Lichrolut-EN has been shown to be effective for extracting Furaneol from complex mixtures.[5] The product can then be eluted with a solvent like methanol (B129727) for subsequent analysis or further purification.[5] Other traditional methods include column chromatography and recrystallization.[4] Given the thermal sensitivity of Furaneol, purification methods that avoid high temperatures are recommended.[6]

Experimental Protocols

Synthesis of 2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone from Methylglyoxal

This protocol is a two-step synthesis starting from commercially available methylglyoxal.[1]

Step 1: Coupling Reaction to form threo-3,4-dihydroxyhexane-2,5-dione

  • Prepare a 10.8% (w/w) aqueous solution of glacial acetic acid.

  • In a suitable reaction vessel, combine 50 g of a 25% (w/w) aqueous solution of methylglyoxal with 50 mL of the diluted acetic acid solution.

  • To this mixture, add 36 g of powdered zinc.

  • Maintain the reaction temperature between 36-38°C with constant stirring for 2 hours.

  • After 2 hours, filter the reaction mixture to remove the zinc powder and any other solids. The filtrate contains the intermediate product, threo-3,4-dihydroxyhexane-2,5-dione.

Step 2: Cyclization to form 2,5-dimethyl-4-hydroxy-3(2H)-furanone

  • Prepare a solution containing the intermediate from Step 1, disodium monohydrogenphosphate, and a side-reaction inhibitor at a concentration ratio of 0.07 g/mL : 0.27 g/mL : 0.038 g/mL, respectively.[2]

  • Heat the mixture to 70°C and maintain this temperature for 24 hours to facilitate the cyclization to Furaneol.[2]

  • After the reaction is complete, the product can be isolated and purified using an appropriate method such as solid-phase extraction.

Visualizations

experimental_workflow start Start: Methylglyoxal Solution step1 Coupling Reaction - Acetic Acid - Powdered Zinc - 36-38°C, 2h start->step1 intermediate Intermediate: threo-3,4-dihydroxy- hexane-2,5-dione step1->intermediate step2 Cyclization Reaction - Na2HPO4 - Side-reaction inhibitor - 70°C, 24h intermediate->step2 product Crude Product: 2,5-dimethyl-4-hydroxy- 3(2H)-furanone step2->product purification Purification (e.g., Solid-Phase Extraction) product->purification final_product Pure Furaneol purification->final_product

Caption: Workflow for the synthesis of Furaneol from methylglyoxal.

troubleshooting_yield low_yield Low Product Yield cause1 Incorrect Temperature? low_yield->cause1 cause2 Suboptimal Catalyst? low_yield->cause2 cause3 Poor Reagent Quality? low_yield->cause3 cause4 Incorrect Reaction Time? low_yield->cause4 solution1 Optimize Temperature (e.g., 36-38°C for coupling, 70°C for cyclization) cause1->solution1 solution2 Screen Catalysts & Optimize Loading cause2->solution2 solution3 Use High-Purity Starting Materials cause3->solution3 solution4 Monitor Reaction (TLC/GC) for Endpoint cause4->solution4

Caption: Troubleshooting logic for low yield issues in Furaneol synthesis.

References

Technical Support Center: Stability of 2,5-Dimethylfuran-3,4(2H,5H)-dione in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 2,5-Dimethylfuran-3,4(2H,5H)-dione is limited in publicly available literature. The following information is based on the known stability of structurally similar furanone derivatives, particularly 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), and general principles of lactone chemistry. The provided protocols and troubleshooting guides are intended as a general framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

The stability of furanone derivatives in aqueous solutions is primarily influenced by three main factors: pH, temperature, and exposure to oxygen.[1] As a lactone (a cyclic ester), this compound is susceptible to degradation through hydrolysis, thermal decomposition, and oxidation, which can result in the loss of compound integrity and efficacy.

Q2: How does the pH of the solution affect the stability of the compound?

The pH of the solution is a critical determinant of furanone stability. Generally, these compounds are more susceptible to degradation in neutral to alkaline conditions due to base-catalyzed hydrolysis of the lactone ring. For the structurally similar compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, the greatest stability in aqueous solutions is observed at a slightly acidic pH of around 3.5.[2] It is plausible that this compound will also be most stable in a mildly acidic environment.

Q3: What is the impact of temperature on the stability of this compound?

Elevated temperatures can significantly accelerate the degradation of furanones. Thermal degradation can lead to the opening of the furanone ring and the formation of various byproducts. Therefore, it is crucial to store solutions of this compound at controlled, cool temperatures to minimize thermal decomposition. For long-term storage, temperatures of -20°C or -80°C are recommended.

Q4: What are the likely degradation pathways for this compound?

The most probable degradation pathways for this compound in solution are:

  • Hydrolysis: This involves the cleavage of the ester bond in the lactone ring in the presence of water, leading to the formation of an open-chain carboxylic acid. This reaction is often catalyzed by acidic or basic conditions.

  • Oxidation: Exposure to oxygen, potentially accelerated by light and the presence of metal ions, can lead to the formation of various oxidation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of compound concentration after dissolution. The pH of the aqueous solution is too high or too low.Prepare solutions in a buffered system, ideally around pH 3-4. Verify the final pH of your solution.
Gradual loss of compound concentration over time, even at low temperatures. Slow degradation due to suboptimal storage conditions.For short-term storage (days to weeks), store solutions at 2-8°C. For long-term storage (months to years), store at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products.Attempt to identify the degradation products using techniques like mass spectrometry (MS) to confirm the degradation pathway. Adjust solution conditions (e.g., pH, temperature) to minimize degradation.
Precipitate formation in the solution. The degradation products may have different solubility characteristics compared to the parent compound.Characterize the precipitate to confirm if it is a degradation product. Adjust solution conditions (e.g., pH, co-solvents) if possible to maintain the solubility of all components.

Quantitative Data

The following table summarizes the stability of a related compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), at different pH values in aqueous buffer solutions at 23°C over a period of 32 days. This data can serve as a preliminary guide for designing experiments with this compound.

pHStability of 2,5-dimethyl-4-hydroxy-3(2H)-furanone
2.0Unstable
3.5Most Stable
5.0Unstable
6.5Unstable
8.0Unstable

Data adapted from studies on 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solutions

1. Materials and Reagents:

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

3. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to minimize degradation prior to the experiment.

  • Sample Preparation:

    • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the respective buffer to achieve the desired final concentration (e.g., 10 µg/mL).

    • Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the aqueous stability.

  • Incubation: Incubate the prepared solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). Immediately quench any potential degradation by diluting the aliquot in the mobile phase and storing at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is a suitable starting point.

    • Detection Wavelength: Determine the UV maximum absorbance of this compound for sensitive detection.

    • Standard Curve: Prepare a standard curve of the compound in the mobile phase to enable accurate quantification.

    • Injection: Inject the samples from the stability study and the standards onto the HPLC system.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of the compound as a function of time for each pH and temperature condition.

    • Determine the degradation rate constant (k) and the half-life (t½) of the compound under each condition.

Visualizations

DegradationPathways This compound This compound Open-chain hydroxy carboxylic acid Open-chain hydroxy carboxylic acid This compound->Open-chain hydroxy carboxylic acid Hydrolysis (H2O, H+/OH-) Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation (O2, light, metal ions)

Caption: Primary degradation pathways of furanones in solution.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare Stock Solution Sample_Preparation Prepare Samples in Buffers Stock_Solution->Sample_Preparation Buffered_Solutions Prepare Buffered Solutions Buffered_Solutions->Sample_Preparation Incubate Incubate at Constant Temperature Sample_Preparation->Incubate Sample Sample at Time Points Incubate->Sample HPLC_Analysis HPLC-UV Analysis Sample->HPLC_Analysis Data_Analysis Data Analysis (Concentration vs. Time) HPLC_Analysis->Data_Analysis Determine_Kinetics Determine Degradation Kinetics Data_Analysis->Determine_Kinetics

References

Overcoming solubility challenges with 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylfuran-3,4(2H,5H)-dione. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound belonging to the furanone family.[1][2] It has garnered interest in the scientific community for its potential biological activities, including antioxidant and anticancer properties.[3][4] Researchers are exploring its efficacy in various therapeutic areas, particularly in oncology and as a potential modulator of cellular oxidative stress.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

Like many furanone derivatives, this compound can exhibit limited aqueous solubility. For initial solubilization, it is recommended to start with polar aprotic organic solvents. Based on the behavior of similar compounds, the following solvents can be considered:

  • Primary Recommendations: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF). These are highly polar solvents capable of dissolving a wide range of organic compounds and are commonly used for preparing stock solutions for in vitro assays.

  • Secondary Options: Acetone and Ethyl Acetate. These are less polar than DMSO and DMF but may be suitable for certain applications.

  • Aqueous Solutions: Direct dissolution in aqueous buffers is challenging. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% v/v for cell-based assays).

Q3: How can I improve the solubility of this compound in my experimental setup?

If you are still facing solubility issues, consider the following techniques:

  • Co-solvents: Employing a co-solvent system can enhance solubility. For instance, a mixture of an organic solvent and water or a buffer can be effective.

  • pH Adjustment: The solubility of some organic compounds can be influenced by pH. However, the structure of this compound does not suggest a significant change in ionization within the typical biological pH range.

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) or using a sonicator can aid in the dissolution process. However, be cautious about the thermal stability of the compound.

  • Formulation Strategies: For more advanced applications, formulation techniques such as the preparation of solid dispersions or the use of cyclodextrins can be explored to improve aqueous solubility.

Q4: What is the recommended procedure for preparing a stock solution of this compound for cell culture experiments?

To prepare a stock solution for cell-based assays, follow this general protocol:

  • Accurately weigh the desired amount of this compound powder.

  • Add a small volume of high-purity DMSO to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add more DMSO to reach the final desired concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

When preparing your working solutions, dilute the stock solution in your cell culture medium immediately before use, ensuring the final DMSO concentration is non-toxic to your cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Medium The compound's solubility limit has been exceeded in the aqueous buffer or cell culture medium.1. Decrease the final concentration of the compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerable limits for your experiment. 3. Prepare a fresh dilution from the stock solution immediately before use.
Inconsistent Experimental Results The compound may not be fully dissolved, leading to inaccurate concentrations.1. Visually inspect the stock solution for any undissolved particles before each use. 2. Briefly vortex the stock solution before making dilutions. 3. Consider filtering the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates.
Loss of Compound Activity The compound may be unstable in the experimental medium or during storage.1. Prepare fresh working solutions for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures. 3. Aliquot the stock solution to avoid multiple freeze-thaw cycles.

Quantitative Solubility Data

SolventEstimated Solubility (mg/mL) at 25°C
Dimethyl sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 30
Acetone~10-20
Ethyl Acetate~5-10
Ethanol~1-5
Methanol~1-5
Water< 0.1
Phosphate Buffered Saline (PBS) pH 7.4< 0.1

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cytotoxicity Assay

Objective: To prepare a working solution of this compound for treating cancer cell lines.

Materials:

  • This compound powder

  • High-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Prepare a 100 mM Stock Solution:

    • Weigh out 12.81 mg of this compound (Molecular Weight: 128.12 g/mol ).

    • Add 1 mL of DMSO to the powder in a sterile microcentrifuge tube.

    • Vortex thoroughly for 1-2 minutes.

    • If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.

    • Visually confirm that no solid particles remain.

  • Store the Stock Solution:

    • Aliquot the 100 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • Thaw a fresh aliquot of the 100 mM stock solution immediately before the experiment.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Ensure the final concentration of DMSO in the highest concentration working solution does not exceed 0.5% (v/v). Prepare a vehicle control with the same final concentration of DMSO.

    • Use the working solutions immediately to treat the cells.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve stock 100 mM Stock Solution (-20°C) dissolve->stock dilute Serial Dilution in Culture Medium stock->dilute treat Treat Cancer Cell Lines dilute->treat incubate Incubate treat->incubate measure Measure Cytotoxicity (e.g., MTT Assay) incubate->measure

Caption: Experimental workflow for preparing this compound and its application in a cytotoxicity assay.

signaling_pathway cluster_cell Cancer Cell ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Induces Compound This compound Compound->ROS Scavenges CellDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellDamage Leads to Apoptosis Apoptosis CellDamage->Apoptosis Triggers

Caption: Hypothesized antioxidant mechanism of this compound in a cancer cell.

References

Technical Support Center: Optimizing Furanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of furanones. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control for a successful furanone synthesis?

A1: The most critical parameters for optimizing furanone synthesis are temperature, the choice of catalyst, solvent, and reaction time. Reactant concentration and the pH of the reaction medium can also significantly influence the yield and selectivity, especially in acid- or base-catalyzed cyclizations. For instance, lower temperatures may be preferred in certain steps, like ozonolysis, to prevent the loss of volatile components and improve yield.

Q2: How do I select an appropriate catalyst for my furanone synthesis?

A2: Catalyst selection is highly dependent on the specific reaction mechanism.

  • Metal Catalysts: Gold, palladium, rhodium, and silver catalysts are frequently used for the cycloisomerization of alkynes and allenes. More cost-effective non-noble metals like iron, copper, and nickel are also being investigated, though they may be prone to leaching.

  • Acid/Base Catalysts: Simple acids and bases are effective for intramolecular cyclization and condensation reactions.

  • Ionic Liquids (ILs): ILs can function as both the reaction medium and the catalyst, offering potential for reusability.

Q3: What are common side reactions and byproducts in furanone synthesis?

A3: Side reactions often lead to the formation of aliphatic isomers or products from cleavage and subsequent condensation. For example, in the synthesis of Furaneol, acidic conditions might yield 3-hydroxy-3-hexene-2,5-dione instead of the desired furanone. In reactions involving aldehydes, aldol (B89426) condensation can generate unwanted byproducts. Polymerization or decomposition of starting materials or the furanone product can also occur, particularly at elevated temperatures.

Q4: I'm struggling with purifying my furanone product. What are some common challenges and solutions?

A4: Furanone purification can be challenging due to their polarity and potential instability.

  • Instability on Silica (B1680970) Gel: Some furanones are sensitive to the acidic nature of standard silica gel, which can lead to decomposition. Using deactivated (neutral) silica or an alternative stationary phase like alumina (B75360) is a potential solution.

  • Co-elution with Byproducts: When byproducts have polarities similar to the desired product, chromatographic separation is difficult. Experimenting with different solvent systems or employing alternative purification methods like recrystallization or distillation can be effective.

  • Volatility: Low-molecular-weight furanones may be volatile, leading to product loss during solvent removal under high vacuum.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or zero yield is a frequent issue that can stem from various factors. A systematic approach is crucial for diagnosis.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting Start Low / No Yield InitialChecks Initial Checks Start->InitialChecks Purity Verify Starting Material Purity InitialChecks->Purity Impure? Stoichiometry Check Stoichiometry & Reagent Addition InitialChecks->Stoichiometry Incorrect? Conditions Confirm Reaction Conditions (Temp, Time) InitialChecks->Conditions Suboptimal? Optimization Parameter Optimization InitialChecks->Optimization Checks OK Temp Vary Temperature Optimization->Temp Catalyst Screen Catalysts & Loading Optimization->Catalyst Solvent Test Alternative Solvents Optimization->Solvent Time Adjust Reaction Time Optimization->Time PostReaction Post-Reaction Analysis Optimization->PostReaction Still Low Yield Workup Analyze Product Loss During Workup PostReaction->Workup Purification Assess Purity of Crude Product PostReaction->Purification Stability Check Product Stability (pH, Air, Light) PostReaction->Stability FuranoneSynthesisWorkflow Start Start ReagentPrep Reagent & Glassware Preparation Start->ReagentPrep ReactionSetup Reaction Setup (Solvent, Reactants, Catalyst) ReagentPrep->ReactionSetup Reaction Reaction (Heating/Cooling, Stirring) ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography, Distillation, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Final Product Characterization->End

Technical Support Center: Storage and Handling of 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 2,5-Dimethylfuran-3,4(2H,5H)-dione is limited in publicly available literature. The following guidance is based on the general chemical properties of the furanone class of compounds and should be supplemented with in-house stability studies for your specific application.

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: Based on the behavior of structurally similar furanone compounds, the stability of this compound is likely influenced by several factors, including:

  • pH: Furanones are susceptible to hydrolysis, particularly in neutral to alkaline conditions, which can lead to the opening of the lactone ring. For many furanones, a slightly acidic pH of around 3.5 is optimal for stability in aqueous solutions[1].

  • Temperature: Elevated temperatures can accelerate degradation through thermal decomposition[1].

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation[1].

  • Light: Many chemical compounds are light-sensitive, and furanones are no exception. Exposure to light, especially UV light, can induce photodegradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term integrity of the compound, the following storage conditions are recommended, based on general practices for furanone derivatives:

  • Short-term (days to weeks): Store at 2-8°C in a tightly sealed container, protected from light[1].

  • Long-term (months to years): For optimal preservation, store at -20°C or, preferably, -80°C[1].

  • Inert Atmosphere: To minimize oxidation, store the compound under an inert atmosphere, such as argon or nitrogen.

  • Aliquoting: If the compound is in solution, it is advisable to aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles[1].

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways have not been fully elucidated for this particular dione, analogous furanone structures suggest the following potential routes of degradation:

  • Hydrolysis: The furanone ring contains a lactone (cyclic ester) that is susceptible to hydrolysis. This reaction, often catalyzed by acids or bases, results in the opening of the ring to form a carboxylic acid derivative[1].

  • Oxidation: The furan (B31954) ring can be prone to oxidation, which may lead to various ring-opened products or other oxidized derivatives[1].

  • Thermal Decomposition: At elevated temperatures, the furanone ring structure can undergo decomposition, leading to the formation of various byproducts[1].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results in assays. Degradation of the compound in stock or working solutions.Prepare fresh solutions before use. Ensure proper storage of stock solutions (see FAQs). Minimize the time working solutions are kept at room temperature.
Appearance of new peaks in chromatograms (e.g., HPLC, GC). Formation of degradation products.Analyze a freshly prepared standard to confirm the retention time of the parent compound. If new peaks are present in older samples, consider performing forced degradation studies to identify potential degradants.
Change in physical appearance (e.g., color, clarity of solution). Significant degradation or contamination.Do not use the material. Obtain a fresh batch of the compound and review storage and handling procedures.
Precipitate formation in aqueous solutions. The degradation product may have lower solubility.Characterize the precipitate to determine if it is a degradant. Adjusting the pH to the optimal range for stability may prevent this.

Quantitative Data Summary

pH of Aqueous Solution Stability of Furaneol
2.0Unstable
3.5Greatest stability observed
5.0Unstable
6.5Unstable
8.0Unstable

Data adapted from studies on 2,5-dimethyl-4-hydroxy-3[2H]-furanone[1]. Researchers should perform their own stability studies to determine the optimal conditions for this compound.

Experimental Protocols

Protocol for a Basic Stability Study in Aqueous Solution

This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.

1. Materials:

  • This compound
  • HPLC-grade water
  • Buffer solutions at various pH values (e.g., pH 3.5, 5.0, 7.0, 8.5)
  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis)
  • Validated analytical column (e.g., C18)
  • Incubator or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
  • Sample Preparation: Dilute the stock solution in each of the buffer solutions to a final working concentration.
  • Incubation: Store the prepared solutions at a controlled temperature (e.g., 25°C or 40°C).
  • Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Analysis: Immediately analyze the aliquots by a validated HPLC/UPLC method to determine the concentration of the parent compound.
  • Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation rate.

Visualizations

Troubleshooting_Degradation Troubleshooting Flowchart for Degradation Issues start Inconsistent Experimental Results check_compound Suspect Compound Degradation start->check_compound analytical_check Analyze Old vs. Fresh Solution (e.g., by HPLC) check_compound->analytical_check prepare_fresh Prepare Fresh Stock and Working Solutions re_run_exp Re-run Experiment prepare_fresh->re_run_exp issue_resolved Issue Resolved? re_run_exp->issue_resolved end Document Findings and Continue issue_resolved->end Yes investigate_further Investigate Further: Review Storage, Handling, and Experimental Protocol issue_resolved->investigate_further No yes Yes no No degradation_confirmed Degradation Confirmed? analytical_check->degradation_confirmed degradation_confirmed->investigate_further No optimize_storage Optimize Storage and Handling Conditions (e.g., lower temp, inert gas) degradation_confirmed->optimize_storage Yes yes2 Yes no2 No optimize_storage->prepare_fresh

Caption: Troubleshooting flowchart for addressing suspected degradation of this compound.

Stability_Study_Workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution in Organic Solvent prep_samples Dilute Stock into Buffer Solutions prep_stock->prep_samples prep_buffers Prepare Aqueous Buffers at Different pH Values prep_buffers->prep_samples incubate Incubate Samples at Controlled Temperature prep_samples->incubate sample_aliquots Withdraw Aliquots at Timed Intervals incubate->sample_aliquots analyze Analyze by HPLC/UPLC sample_aliquots->analyze data_analysis Determine Degradation Rate vs. pH analyze->data_analysis conclusion Identify Optimal pH and Storage Conditions data_analysis->conclusion

Caption: General experimental workflow for assessing the pH stability of this compound.

References

Troubleshooting peak tailing in HPLC analysis of furanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of furanones, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing in Furanone Analysis

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing issues when analyzing furanone compounds.

Q1: My furanone peak is tailing. What are the primary causes?

Peak tailing in the HPLC analysis of furanones can stem from both chemical and physical issues. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Furanones, being polar compounds, can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases. These secondary interactions can lead to a portion of the analyte molecules being retained longer, resulting in asymmetrical peaks.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of furanones, which are often weakly acidic. Inconsistent ionization can lead to peak tailing. Operating at a pH that is not optimal for the analyte and column can exacerbate tailing issues.[1]

  • Column Degradation: Over time, HPLC columns can degrade. This may manifest as a loss of stationary phase, the creation of a void at the column inlet, or a partially blocked inlet frit. These physical issues can disrupt the sample band as it enters the column, causing tailing for all peaks in the chromatogram.

  • Sample Overload: Injecting too much sample onto the column can lead to peak broadening and tailing. This occurs when the concentration of the analyte saturates a portion of the stationary phase.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.

Q2: How can I systematically troubleshoot peak tailing for my furanone analysis?

A logical and systematic approach is crucial for efficiently identifying and resolving the root cause of peak tailing. The following workflow can guide your troubleshooting process.

TroubleshootingWorkflow start Peak Tailing Observed for Furanone all_peaks_tailing Are all peaks tailing? start->all_peaks_tailing system_issue Systemic Issue Likely: - Column void/contamination - Blocked frit - Extra-column volume all_peaks_tailing->system_issue Yes analyte_specific Analyte-Specific Interaction Likely all_peaks_tailing->analyte_specific No inspect_system Inspect column, fittings, and tubing. Consider column flushing or replacement. system_issue->inspect_system end Symmetrical Peak Achieved inspect_system->end optimize_mobile_phase Optimize Mobile Phase: - Lower pH (e.g., 2.5-4.0) - Adjust buffer concentration - Change organic modifier analyte_specific->optimize_mobile_phase evaluate_column Evaluate Column Chemistry: - Use an end-capped column - Try a column with a different  stationary phase (e.g., polar-embedded) optimize_mobile_phase->evaluate_column check_sample Check Sample Conditions: - Reduce injection volume/concentration - Dissolve sample in mobile phase evaluate_column->check_sample check_sample->end

References

Matrix effects in mass spectrometry of 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 2,5-Dimethylfuran-3,4(2H,5H)-dione.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In mass spectrometry, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] Matrix effects are the combined effects of these components on the measurement of the analyte.[2] These effects can lead to ion suppression or enhancement, which is a decrease or increase in the analyte's signal intensity, respectively.[1][2] For this compound, which may be analyzed in complex matrices such as food products or biological samples, matrix effects can compromise the accuracy, precision, and sensitivity of the quantification.[3][4]

Q2: What are the common causes of matrix effects in the LC-MS/MS analysis of this compound?

A2: Common causes of matrix effects include:

  • Endogenous matrix components: In biological samples, salts, proteins, lipids (especially phospholipids), and other small molecules can interfere with ionization.[1][5]

  • Co-eluting compounds: Substances from the sample that elute from the chromatography column at the same time as this compound can compete for ionization.[1][2]

  • Sample preparation reagents: Reagents used during sample extraction and preparation can introduce interfering substances.

  • Ionization source: Electrospray ionization (ESI) is particularly susceptible to matrix effects compared to atmospheric pressure chemical ionization (APCI).[4]

Q3: How can I determine if my analysis of this compound is impacted by matrix effects?

A3: Two primary methods can be used to assess matrix effects:

  • Post-Column Infusion (PCI): This qualitative method helps identify at what points during the chromatographic run ion suppression or enhancement occurs.[5] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A deviation in the baseline signal of the analyte indicates the retention time of interfering components.[5]

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of matrix effects.[4][5] The response of this compound in a post-extraction spiked sample is compared to its response in a neat solution at the same concentration.[4]

Troubleshooting Guide

Issue: I am observing significant ion suppression for this compound.

  • Possible Cause: Co-elution of interfering compounds from the sample matrix.

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or use a different column chemistry to improve the separation of this compound from matrix components.[2]

    • Improve Sample Preparation: Incorporate a more rigorous clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before analysis.[6]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[2]

    • Use a Different Ionization Source: If using ESI, consider switching to APCI, which is generally less prone to matrix effects.[4]

Issue: My results for this compound show poor reproducibility between samples.

  • Possible Cause: Inconsistent matrix effects across different sample preparations.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability.

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard of this compound if available. This can compensate for variations in matrix effects between samples.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[1] This helps to normalize the matrix effects between the calibrants and the unknown samples.

Quantitative Data Summary

The following table provides a framework for quantifying matrix effects using the post-extraction spike method. Users should generate their own data following this structure.

Sample IDAnalyte Peak Area (Neat Solution)Analyte Peak Area (Post-Extraction Spike)Matrix Effect (%)
Sample 11,200,000950,00079.2% (Suppression)
Sample 21,200,000890,00074.2% (Suppression)
Sample 31,200,0001,350,000112.5% (Enhancement)

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.[4]

Experimental Protocols

Protocol: Assessment of Matrix Effects using Post-Extraction Spike Analysis

  • Prepare a Neat Standard Solution: Dissolve a known amount of this compound analytical standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration relevant to your expected sample concentrations.

  • Prepare a Blank Matrix Extract: Extract a blank matrix sample (a sample that does not contain the analyte) using the same sample preparation procedure as for the study samples.

  • Prepare the Post-Extraction Spiked Sample: Add a known amount of the this compound standard to the blank matrix extract to achieve the same final concentration as the neat standard solution.

  • Analyze the Samples: Inject both the neat standard solution and the post-extraction spiked sample into the LC-MS/MS system and record the peak area for this compound.

  • Calculate the Matrix Effect: Use the formula provided in the quantitative data summary table to calculate the percentage of matrix effect.

Visualizations

cluster_workflow Troubleshooting Workflow for Matrix Effects start Start: Observe Inaccurate or Irreproducible Results assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_effect Significant Matrix Effect? assess->is_effect optimize_chrom Optimize Chromatography (Gradient, Column) is_effect->optimize_chrom Yes end End: Accurate & Reproducible Results is_effect->end No improve_cleanup Improve Sample Cleanup (SPE, LLE) optimize_chrom->improve_cleanup use_is Use Internal Standard or Matrix-Matched Calibrants improve_cleanup->use_is reassess Re-assess Matrix Effect use_is->reassess reassess->is_effect

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

cluster_prep Sample Preparation Workflow to Minimize Matrix Effects sample Initial Sample (e.g., Plasma, Food Homogenate) extraction Liquid-Liquid Extraction (LLE) or Protein Precipitation sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup evaporation Evaporation and Reconstitution cleanup->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: A typical sample preparation workflow designed to reduce matrix interference.

References

Technical Support Center: Enhancing the Biological Uptake of Furanone Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furanone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My furanone derivative has low solubility in aqueous cell culture medium. How can I improve its dissolution?

A1: Poor aqueous solubility is a common issue with many furanone derivatives due to their often hydrophobic nature. Here are several strategies to enhance solubility:

  • Optimize Solvent Concentration: While organic solvents like DMSO are commonly used to prepare stock solutions, high final concentrations can be cytotoxic. It is crucial to prepare a high-concentration stock solution and then dilute it stepwise into pre-warmed (37°C) cell culture medium to a final solvent concentration that is non-toxic to your specific cell line (typically <0.5%).[1][2]

  • Leverage Serum Proteins: If your experimental design permits, fetal bovine serum (FBS) or other serum components in the culture medium can aid in solubilizing hydrophobic compounds.[1] Serum albumin, in particular, can bind to and increase the apparent solubility of these derivatives.

  • Employ Solubilization Agents: Consider using excipients like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the furanone derivative.[1][3]

Q2: I am observing high cytotoxicity in my cell cultures even at low concentrations of my furanone derivative. What could be the cause?

A2: Several factors could contribute to unexpected cytotoxicity:

  • Inherent Toxicity: Some furanone derivatives, particularly halogenated ones, can exhibit inherent toxicity to eukaryotic cells.[2][4] It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

  • Solvent Toxicity: As mentioned, the final concentration of the organic solvent used to dissolve the furanone derivative can be toxic to cells. Ensure the final solvent concentration is within the tolerated range for your cells, typically below 0.5% for DMSO.[1][2]

  • Compound Degradation: Furanone derivatives can be unstable in aqueous solutions, and their degradation products might be more toxic than the parent compound. Assess the stability of your compound in culture medium over the time course of your experiment.

Q3: How can I measure the amount of furanone derivative that is actually getting into my cells?

A3: Quantifying the intracellular concentration of your furanone derivative is crucial for interpreting experimental results. Here are two common methods:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying unlabeled small molecules within cells.[5] It involves treating cells with the compound, lysing the cells, and then analyzing the lysate to determine the precise intracellular concentration.[5]

  • Fluorescence Microscopy: If your furanone derivative is intrinsically fluorescent or can be tagged with a fluorescent probe without altering its properties, you can visualize its uptake and subcellular localization.[5] This method is primarily qualitative or semi-quantitative.[5]

Q4: My furanone derivative shows good activity in biochemical assays but has a weak effect in cell-based assays. What could be the reason?

A4: This discrepancy often points to issues with cellular uptake or stability.

  • Low Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pump Activity: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration and apparent activity.[6][7][8][9]

  • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.

Troubleshooting Guides

Problem: Precipitate Formation in Cell Culture Medium
Possible Cause Solution
Poor aqueous solubility of the furanone derivative.Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and perform a serial dilution in pre-warmed (37°C) culture medium.[1] Add the compound dropwise while gently vortexing the medium to aid dispersion.[1]
Exceeding the solubility limit in the final medium.Reduce the final concentration of the furanone derivative. If a higher concentration is required, consider using formulation strategies like cyclodextrin (B1172386) encapsulation or nanoparticle delivery.[1][3][10]
Temperature fluctuations causing the compound to fall out of solution.Always use pre-warmed (37°C) cell culture medium for preparing working solutions and minimize the time culture vessels are outside the incubator.[1]
Problem: Low or Inconsistent Biological Activity
Possible Cause Solution
Insufficient cellular uptake.Enhance uptake by using formulation strategies such as encapsulation in nanoparticles (e.g., PLGA, lipid-based) or complexation with cyclodextrins.[1][10][11][12][13]
Active efflux by cellular transporters (e.g., P-glycoprotein).Co-administer a known inhibitor of the suspected efflux pump (e.g., verapamil (B1683045) for P-gp) to see if the activity of your furanone derivative is enhanced.[7][9] Perform a rhodamine 123 efflux assay to determine if your compound is a P-gp substrate.[7]
Binding to serum proteins in the medium, reducing the free concentration.Reduce the serum concentration in your culture medium if experimentally feasible. However, be aware that this may also reduce the compound's solubility.[1]
Degradation of the compound in the culture medium.Assess the stability of the furanone derivative in your cell culture medium over time using methods like HPLC or LC-MS/MS.

Quantitative Data Summary

Table 1: Comparison of Solubilization Methods for Hydrophobic Compounds
Solubilization MethodExample Hydrophobic CompoundSolubility EnhancementCell Line(s)Cytotoxicity of Delivery VehicleSource(s)
Organic Solvents
Dimethyl Sulfoxide (DMSO)GeneralN/AMultipleCytotoxic effects observed at concentrations >1-2%.[1]
EthanolGeneralN/ARAW 264.7, Mono Mac 6Cell viability not affected at concentrations <1%.[1]
Cyclodextrins
HP-β-CDNaringenin400-fold increaseCaco-2Generally low toxicity.[3]
Nanoparticles
PLGA NanoparticlesRivastigmine TartrateEncapsulation efficiency up to 35%SH-SY5YNo toxicity of prepared nanoparticles observed.[1]
mPEF-PCL micellesSorafenibEncapsulation efficiency up to 86%MCF-7No cytotoxic behavior of loaded micelles.[12]
Table 2: Cytotoxicity of Selected Furanone Derivatives
Furanone DerivativeCell LineIC50 Value (µM)AssaySource(s)
Furanone 10HK-2 (human kidney)>50MTT[2]
5-(3-nitrobenzylidene)-2(5H)-furanoneMultiple Cancer Cell LinesVaries (potent)Not specified[14]
Furanone C-30RAW264.7No additional toxicity at 50 µg/mlNot specified[15]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxicity of furanone derivatives by measuring the metabolic activity of cells.[16][17]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Furanone derivative stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[17]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the furanone derivative.[17] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[17] Incubate for the desired period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][17]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[16]

Protocol 2: Quantitative Cellular Uptake Analysis by LC-MS/MS

This protocol provides a method for the precise measurement of the intracellular concentration of a furanone derivative.[5]

Materials:

  • Multi-well cell culture plates

  • Complete cell culture medium

  • Furanone derivative

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., methanol/water)

  • Protein precipitation solution (e.g., acetonitrile)

  • BCA protein assay kit

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and grow to the desired confluency. Treat cells with the furanone derivative at the desired concentration and for the specified time.

  • Sample Preparation: a. Remove the treatment medium and quickly wash the cells twice with ice-cold PBS to stop uptake and remove any extracellular compound. b. Lyse the cells by adding a suitable lysis buffer. c. Collect the cell lysate. d. Perform protein precipitation by adding a solvent like acetonitrile. e. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[5] f. Carefully transfer the supernatant to new tubes for LC-MS/MS analysis.[5]

  • LC-MS/MS Analysis: a. Develop and optimize a specific and sensitive LC-MS/MS method for the detection and quantification of the furanone derivative. b. Prepare a standard curve of the furanone derivative in the same matrix as the samples (lysate from untreated cells) for accurate quantification.[5] c. Inject the prepared samples and standards into the LC-MS/MS system.

  • Data Normalization: a. In a parallel set of wells, determine the total protein content using a standard protein assay (e.g., BCA assay).[5] b. Normalize the quantified intracellular concentration of the furanone derivative to the total protein amount (e.g., pmol/mg protein).[5]

Protocol 3: P-glycoprotein (P-gp) Efflux Assay using Rhodamine 123

This protocol assesses whether a furanone derivative is a substrate or inhibitor of the P-gp efflux pump.[7]

Materials:

  • P-gp overexpressing cells (e.g., Lucena 1) and parental cells (e.g., K562)[7]

  • Rhodamine 123 (Rho 123)

  • Furanone derivative

  • Positive control P-gp inhibitor (e.g., verapamil)[7]

  • Flow cytometer

Procedure:

  • Cell Incubation: Pre-incubate P-gp overexpressing cells and parental cells with the furanone derivative or a positive control inhibitor for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rho 123 to the cells and incubate for 30 minutes to allow for cellular uptake.[7]

  • Efflux Period: Remove the medium containing Rho 123 and incubate the cells in Rho 123-free medium (still containing the furanone derivative or inhibitor) for a further 30 minutes to allow for efflux.[7]

  • Flow Cytometry Analysis: Harvest the cells, wash with cold PBS, and analyze the intracellular fluorescence of Rho 123 using a flow cytometer.

  • Data Interpretation: A decrease in Rho 123 efflux (i.e., higher intracellular fluorescence) in the presence of the furanone derivative suggests that it is an inhibitor of P-gp. If the furanone derivative is pumped out by P-gp, it may competitively inhibit the efflux of Rho 123.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis stock Prepare High-Concentration Furanone Stock (e.g., in DMSO) dilution Serially Dilute Stock in Pre-warmed Medium stock->dilution media Pre-warm Cell Culture Medium (37°C) media->dilution treatment Treat Cells with Furanone Derivative dilution->treatment seeding Seed Cells in Multi-well Plate seeding->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability uptake Measure Cellular Uptake (e.g., LC-MS/MS) treatment->uptake efflux Evaluate Efflux (e.g., Rhodamine 123 Assay) treatment->efflux

Caption: General experimental workflow for in vitro studies of furanone derivatives.

troubleshooting_low_uptake cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Biological Activity of Furanone Derivative solubility Poor Solubility/ Precipitation start->solubility permeability Low Membrane Permeability start->permeability efflux Active Efflux (e.g., P-gp) start->efflux optimize_sol Optimize Solubilization (e.g., stepwise dilution) solubility->optimize_sol Troubleshoot formulation Use Formulation Strategy (Cyclodextrins, Nanoparticles) solubility->formulation Enhance permeability->formulation Enhance inhibitor Co-administer Efflux Inhibitor efflux->inhibitor Investigate

Caption: Troubleshooting logic for low biological activity of furanone derivatives.

delivery_strategies cluster_vehicles Delivery Vehicles furanone Hydrophobic Furanone Derivative cyclodextrin Cyclodextrin (Inclusion Complex) furanone->cyclodextrin Encapsulation nanoparticle Polymeric/Lipid Nanoparticle furanone->nanoparticle Encapsulation cell Cell Membrane cyclodextrin->cell Delivery nanoparticle->cell Delivery uptake Enhanced Cellular Uptake cell->uptake

Caption: Strategies to enhance cellular uptake of hydrophobic furanone derivatives.

References

Minimizing by-product formation in 2,5-Dimethylfuran-3,4(2H,5H)-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,5-Dimethylfuran-3,4(2H,5H)-dione

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the synthesis of this compound. The proposed synthetic route involves a two-step process: the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), followed by its oxidation to the target dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway to this compound?

A1: A direct, one-pot synthesis of this compound is not extensively documented in the literature. A feasible and commonly referenced approach involves a two-step synthesis. The first step is the synthesis of the precursor 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol). The second step is the controlled oxidation of Furaneol to the desired this compound.

Q2: What are the typical starting materials for the synthesis of the Furaneol precursor?

A2: A common and effective method for synthesizing Furaneol starts with commercial methylglyoxal (B44143).[1] This process involves a coupling reaction to form an intermediate, threo-3,4-dihydroxyhexane-2,5-dione, which then undergoes cyclization to yield Furaneol.[1]

Q3: What are the critical parameters to control during the synthesis of Furaneol?

A3: For the initial coupling reaction, temperature and reaction time are crucial. The subsequent cyclization is highly dependent on the concentration of the intermediate, the choice of base, and the presence of any side-reaction inhibitors.[1] Precise control of these parameters is key to maximizing yield and minimizing by-product formation.

Q4: What challenges are associated with the oxidation of Furaneol to the dione?

A4: The oxidation of Furaneol to this compound is a delicate process. A significant challenge is preventing over-oxidation and ring cleavage, which can lead to a variety of smaller, undesired by-products. The choice of oxidizing agent and careful control of reaction conditions are paramount to selectively oxidize the hydroxyl group without degrading the furanone ring. Photosensitized oxidation, for instance, has been shown to lead to degradation products.[2]

Troubleshooting Guides

Part 1: Synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)
Problem Possible Cause Suggested Solution
Low yield of Furaneol Incomplete coupling of methylglyoxal.Ensure the zinc powder is activated and the reaction temperature is maintained at 36-38°C for the full 2 hours.[1]
Inefficient cyclization of the dihydroxyhexane-2,5-dione intermediate.Verify the concentration ratios of the intermediate, disodium (B8443419) monohydrogenphosphate, and side-reaction inhibitor. Maintain the cyclization temperature at 70°C for 24 hours.[1]
Formation of 3-hydroxy-3-hexene-2,5-dione The reaction conditions are too acidic during cyclization.Use a mildly basic reagent for the cyclization step. Avoid strong acids, which can promote the formation of this aliphatic isomer.
Formation of 3-acetyl-2,5-dimethyl-4,5-dihydrofuran-4-one Acid-catalyzed cleavage of the intermediate to pyruvic acid, followed by condensation.Maintain mildly basic conditions during cyclization and work-up to prevent this side reaction.
Difficulty in purifying Furaneol Presence of polar by-products.A simple separation process involving extraction and careful distillation can be effective. For highly pure material, column chromatography may be necessary.
Part 2: Oxidation of Furaneol to this compound
Problem Possible Cause Suggested Solution
Low yield of the desired dione Incomplete oxidation of Furaneol.Increase the stoichiometry of the oxidizing agent incrementally. Consider extending the reaction time, while monitoring for by-product formation.
Over-oxidation and ring cleavage.Use a milder oxidizing agent (e.g., PCC, Dess-Martin periodinane). Maintain a low reaction temperature to improve selectivity.
Formation of acidic by-products (e.g., acetic acid, pyruvic acid) Degradation of the furanone ring due to harsh oxidation conditions.Employ a buffered reaction medium to control the pH. Reduce the reaction temperature and consider a more selective oxidant.
Presence of unreacted Furaneol Insufficient amount of oxidizing agent or short reaction time.Increase the molar equivalents of the oxidizing agent. Monitor the reaction progress by TLC or GC-MS to ensure completion.
Complex mixture of unidentified by-products Non-selective oxidation.Screen a variety of mild oxidizing agents and solvent systems. Start with low temperatures and slowly warm the reaction to find the optimal conditions for selective oxidation.

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for Furaneol Synthesis [1]

Reaction Step Parameter Optimal Value
Coupling Reaction Methylglyoxal (25% aq. solution)50 g
Glacial Acetic Acid (diluted to 10.8%)50 mL
Powdered Zinc36 g
Reaction Temperature36-38°C
Reaction Time2 hours
Cyclization Reaction Intermediate Concentration0.07 g/mL
Disodium Monohydrogenphosphate Conc.0.27 g/mL
Side-reaction Inhibitor Conc.0.038 g/mL
Reaction Temperature70°C
Reaction Time24 hours

Experimental Protocols

Protocol 1: Synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)[1]

1. Coupling Reaction: a. In a suitable reaction vessel, combine 50 g of a 25% (w/w) aqueous solution of methylglyoxal with 50 mL of a 10.8% (w/w) aqueous solution of glacial acetic acid. b. To this solution, add 36 g of powdered zinc. c. Maintain the reaction temperature between 36-38°C with stirring for 2 hours to form the intermediate, threo-3,4-dihydroxyhexane-2,5-dione.

2. Cyclization Reaction: a. After the coupling reaction is complete, prepare a solution for cyclization. The final concentrations should be 0.07 g/mL of the threo-3,4-dihydroxyhexane-2,5-dione intermediate, 0.27 g/mL of disodium monohydrogenphosphate, and 0.038 g/mL of a suitable side-reaction inhibitor. b. Heat the mixture to 70°C and maintain this temperature with stirring for 24 hours. c. Upon completion, the reaction mixture can be cooled and the Furaneol product can be isolated and purified using standard extraction and distillation techniques.

Protocol 2: Proposed Oxidation of Furaneol to this compound

Note: This is a general proposed protocol, and optimization of the specific oxidizing agent and conditions is necessary.

1. Reaction Setup: a. Dissolve 1 equivalent of purified Furaneol in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to a low temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.

2. Oxidation: a. In a separate flask, prepare a solution or suspension of a mild oxidizing agent (e.g., 1.1 to 1.5 equivalents of pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane) in the same anhydrous solvent. b. Slowly add the oxidizing agent to the cooled Furaneol solution with vigorous stirring over a period of 30-60 minutes. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Work-up and Purification: a. Once the reaction is complete, quench any remaining oxidizing agent according to standard procedures for the specific reagent used. b. Filter the reaction mixture to remove any solid residues. c. Wash the filtrate with a neutral aqueous solution (e.g., saturated sodium bicarbonate, followed by brine). d. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the this compound.

Visualizations

Synthesis_Pathway Methylglyoxal Methylglyoxal Intermediate threo-3,4-dihydroxyhexane-2,5-dione Methylglyoxal->Intermediate Coupling Reaction (Zn, Acetic Acid) Furaneol 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) Intermediate->Furaneol Cyclization (Base) Dione This compound Furaneol->Dione Controlled Oxidation

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or By-product Formation Check_Step Identify Synthesis Step: Furaneol Synthesis or Oxidation? Start->Check_Step Furaneol_Issues Furaneol Synthesis Issues Check_Step->Furaneol_Issues Furaneol Oxidation_Issues Oxidation Issues Check_Step->Oxidation_Issues Oxidation Analyze_Conditions_F Analyze Coupling & Cyclization Conditions: - Temperature - Reagent Ratios - pH Furaneol_Issues->Analyze_Conditions_F Analyze_Conditions_O Analyze Oxidation Conditions: - Oxidizing Agent - Temperature - Reaction Time Oxidation_Issues->Analyze_Conditions_O Adjust_F Adjust Furaneol Synthesis Parameters Analyze_Conditions_F->Adjust_F Adjust_O Adjust Oxidation Parameters Analyze_Conditions_O->Adjust_O End Improved Yield and Purity Adjust_F->End Adjust_O->End

Caption: Troubleshooting workflow for synthesis optimization.

Byproduct_Formation Reaction_Conditions Reaction Conditions Acidic_pH_F Acidic pH (Furaneol Synthesis) Reaction_Conditions->Acidic_pH_F Harsh_Oxidation Harsh Oxidation Conditions Reaction_Conditions->Harsh_Oxidation Incomplete_Reaction Incomplete Reaction Reaction_Conditions->Incomplete_Reaction Byproduct1 Aliphatic Isomers Acidic_pH_F->Byproduct1 Byproduct2 Ring Cleavage Products Harsh_Oxidation->Byproduct2 Byproduct3 Unreacted Starting Material Incomplete_Reaction->Byproduct3

Caption: Relationship between reaction conditions and by-product formation.

References

Technical Support Center: Quantification of 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 2,5-Dimethylfuran-3,4(2H,5H)-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses the most common issues observed during the quantification of this compound that can lead to inaccurate and unreliable calibration curves.

Issue 1: Non-Linear Calibration Curve

Q1: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

A1: Non-linear calibration curves are a frequent challenge. The primary causes include detector saturation at high concentrations, analyte adsorption at low concentrations, or complex interactions within the sample matrix.[1] A systematic approach is the best way to identify and resolve the issue.

Troubleshooting Steps:

  • Evaluate the Concentration Range: The linear dynamic range of a detector is finite.[2] If your higher concentration standards are plateauing, you are likely experiencing detector saturation.[1]

    • Solution: Narrow the concentration range of your calibration standards to the linear portion of the response.[1] High-concentration samples should be diluted to fall within this linear range.[1]

  • Investigate Low Concentration Behavior: If the curve shows tailing or deviation at the lower end, analyte adsorption to active sites in the chromatographic system (e.g., vials, column) may be the cause.[1]

    • Solution: Use inert sample vials and consider conditioning the column. Enhancing sample cleanup to remove interfering components can also mitigate this issue.[1]

  • Assess for Matrix Effects: Components of the sample matrix can interfere with the ionization of the analyte, leading to signal suppression or enhancement.[3]

    • Solution: Compare the slope of a calibration curve prepared in a clean solvent with one prepared in the sample matrix. A significant difference indicates matrix effects.[1] Employing matrix-matched calibration standards or using a stable isotope-labeled internal standard can help compensate for these effects.

  • Consider an Alternative Regression Model: If the relationship between concentration and response is inherently non-linear, a linear regression model will not be appropriate.[1]

    • Solution: Evaluate a quadratic or other non-linear regression model. It is critical to validate any non-linear model to ensure it accurately describes the relationship and provides reliable quantification.[1][4]

Issue 2: Poor Reproducibility of the Calibration Curve

Q2: I am observing significant variability between different calibration curves run on different days. What could be causing this poor reproducibility?

A2: Poor reproducibility can stem from several factors, including the stability of the analyte and standards, inconsistencies in sample preparation, and instrument performance.

Troubleshooting Steps:

  • Verify Standard Stability: this compound can be unstable, especially in solution.[5] Degradation of stock or working solutions will lead to inconsistent responses.

    • Solution: Prepare fresh stock and working solutions for each analytical run.[6] Store stock solutions under recommended conditions, which may include refrigeration and protection from light.[7][8]

  • Standardize Sample Preparation: Minor variations in the sample preparation workflow can introduce significant error.

    • Solution: Ensure consistent and precise execution of all sample preparation steps, including extraction, dilution, and reconstitution. The use of an internal standard can help to correct for variations in sample handling.[9]

  • Check Instrument Performance: Fluctuations in instrument performance can lead to inconsistent results.

    • Solution: Perform regular instrument maintenance and system suitability tests before each analytical run to ensure the system is performing optimally.

Frequently Asked Questions (FAQs)

Q3: What is a matrix effect and how does it affect the quantification of this compound?

A3: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[10] This can lead to either signal suppression (lower response) or signal enhancement (higher response) compared to a standard in a clean solvent.[3] In the analysis of this compound from complex samples like food or biological fluids, matrix effects can lead to significant inaccuracies in quantification.

Q4: How can I minimize matrix effects?

A4: Several strategies can be employed to minimize matrix effects:

  • Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[1]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.

  • Internal Standard: Use a stable isotope-labeled internal standard. This is often the most effective way to compensate for matrix effects as the internal standard will be similarly affected by the matrix as the analyte.[1]

Q5: When is it acceptable to use a non-linear calibration curve?

A5: A non-linear calibration curve can be acceptable if it is reproducible and the chosen regression model accurately describes the relationship between concentration and response.[1][4] It is essential to validate the non-linear model to ensure accurate quantification. Always consult relevant regulatory guidelines for specific requirements regarding the use of non-linear calibration curves in your application.[1]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is a general guideline and may require optimization for specific matrices.

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727).[11]

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.[11]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[11]

    • Load 10 mL of the sample onto the cartridge.[11]

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.[11]

    • Elute the analyte with 5 mL of methanol.[11]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[11]

    • Reconstitute the residue in 1 mL of the mobile phase.[11]

  • HPLC Operating Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of 0.05M sodium acetate (B1210297) (pH 4.0) and methanol (70:30)[12]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 290 nm[12]
Column Temperature 25 °C
  • Calibration Curve Construction:

    • Inject the prepared standard solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of this compound.

    • Evaluate the linearity of the curve using the coefficient of determination (R²) and residual analysis.[13]

Data Presentation

Table 1: Example Calibration Data for this compound
Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
25378,543
50755,123
1001,498,765
Table 2: Troubleshooting Summary for Non-Linearity
ObservationPotential CauseSuggested Solution
Plateau at high concentrationsDetector Saturation[1]Narrow the calibration range or dilute samples.[1]
Deviation at low concentrationsAnalyte Adsorption[1]Use inert vials, condition the column.[1]
Different slopes in solvent vs. matrixMatrix Effects[3]Use matrix-matched standards or an internal standard.
Consistent, reproducible curveInherent Non-Linearity[1][4]Use a validated non-linear regression model.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (1-100 µg/mL) stock->working hplc HPLC-UV Analysis working->hplc sample_prep Sample Preparation (SPE Cleanup) sample_prep->hplc calibration Calibration Curve Construction hplc->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow start Non-Linear Calibration Curve check_range Is the curve plateauing at high concentrations? start->check_range check_low Is there deviation at low concentrations? check_range->check_low No solution_range Detector Saturation: - Narrow concentration range - Dilute high concentration samples check_range->solution_range Yes check_matrix Is the curve reproducible but non-linear? check_low->check_matrix No solution_low Analyte Adsorption: - Use inert vials - Condition column - Improve sample cleanup check_low->solution_low Yes solution_matrix Inherent Non-Linearity or Matrix Effects: - Use non-linear regression model - Use matrix-matched standards check_matrix->solution_matrix Yes

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 2,5-Dimethylfuran-3,4(2H,5H)-dione and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous search for potent antioxidant compounds, both naturally occurring and synthetic molecules are of significant interest. Ascorbic acid, or vitamin C, is a well-established benchmark for antioxidant activity. Furanone compounds, a class of heterocyclic organic molecules, have also demonstrated antioxidant properties, making them a subject of research for their potential applications in food science and pharmacology. This guide provides a comparative overview of the antioxidant activity of a specific furanone, 2,5-Dimethylfuran-3,4(2H,5H)-dione, and the well-characterized antioxidant, ascorbic acid.

Data Presentation: A Quantitative Comparison

A direct quantitative comparison of the antioxidant activity of this compound and ascorbic acid would typically involve the determination of their IC50 values. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay, with a lower IC50 value indicating higher antioxidant potency.

The following table presents typical IC50 values for ascorbic acid from various studies to serve as a reference. The corresponding data for this compound is listed as "Not Available" due to the current lack of published quantitative studies.

CompoundAssayIC50 Value (µg/mL)Reference
This compound DPPHNot Available-
ABTSNot Available-
Ascorbic Acid DPPH3.37[1][1]
DPPH24.34[2][2]
ABTS50[3][3]

Note: IC50 values for ascorbic acid can vary between studies due to differences in experimental conditions.

Antioxidant Mechanisms

The antioxidant activity of both furanones and ascorbic acid is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating radical chain reactions.

This compound and Furanones

Furanone derivatives are known to possess antioxidant capabilities.[4] The general mechanism involves the furanone molecule donating a hydrogen atom from a hydroxyl group or a labile C-H bond to a free radical. This process stabilizes the radical and the resulting furanone radical is relatively stable, preventing the propagation of the radical chain. Some studies have indicated that certain food-derived furanones exhibit antioxidant activity comparable to that of ascorbic acid.[5]

Ascorbic Acid

Ascorbic acid is a potent water-soluble antioxidant that can directly scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its antioxidant action stems from its ability to readily donate two electrons and a proton. The first electron donation forms the relatively stable ascorbyl radical, and the second electron donation results in dehydroascorbic acid. This ability to donate electrons makes ascorbic acid a powerful reducing agent and radical scavenger.

Experimental Protocols

To quantitatively compare the antioxidant activity of this compound with ascorbic acid, standardized in vitro assays are employed. The following are detailed methodologies for the two most common assays.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the violet-colored DPPH• to the yellow-colored non-radical form, DPPH-H, is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Sample Preparation: Stock solutions of this compound and ascorbic acid are prepared in a suitable solvent (e.g., methanol or DMSO) and then serially diluted to obtain a range of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution (e.g., 180 µL) is added to a small volume of the sample or standard solution (e.g., 20 µL). A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The pre-formed blue-green ABTS•+ solution is decolorized in the presence of an antioxidant, and the change in absorbance is monitored.

Procedure:

  • Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: As in the DPPH assay, stock solutions of the test compounds are prepared and serially diluted.

  • Reaction Mixture: A small aliquot of the sample or standard solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the antioxidant activity of two compounds using a radical scavenging assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_comparison Comparison CompoundA 2,5-Dimethylfuran- 3,4(2H,5H)-dione Solution ReactionA Mix & Incubate (Compound A + Radical) CompoundA->ReactionA CompoundB Ascorbic Acid Solution ReactionB Mix & Incubate (Compound B + Radical) CompoundB->ReactionB Radical Radical Solution (DPPH or ABTS) Radical->ReactionA Radical->ReactionB Spectro Spectrophotometric Measurement ReactionA->Spectro ReactionB->Spectro Calc Calculate % Inhibition & IC50 Values Spectro->Calc Compare Compare IC50 Values Calc->Compare G FreeRadical Free Radical (e.g., R•) StableMolecule Stable Molecule (e.g., RH) FreeRadical->StableMolecule gains H• Antioxidant Antioxidant (e.g., Furanone-H or AscH₂) Antioxidant->FreeRadical donates H• AntioxidantRadical Antioxidant Radical (e.g., Furanone• or AscH•) Antioxidant->AntioxidantRadical becomes

References

2,5-Dimethylfuran-3,4(2H,5H)-dione vs. other furanones in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The cytotoxic potential of furanone derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several furanone compounds across various human cancer cell lines.

Compound/Derivative NameTarget Cancer Cell LineIC50 Value (µM)
Halogenated 2(5H)-Furanones
(E)-5-(Bromomethylene)furan-2-(5H)-oneProstate (PC-3)0.93 ± 0.02
3,4-dibromofuran-2(5H)-oneColon (HCT-116)0.4 ± 0.04
3,4-Dibromo-5-(tert-butyldimethylsilyloxy)-furan-2(5H)-one (3a)Colon (HCT-116)1.3
Silyl derivative 3dColon (HCT-116)1.6
5-alkoxy derivative 12Non-small cell lung (A549)Noted as highly active
5-alkoxy derivative 15Non-small cell lung (A549)Noted as highly active
Furan-based Compounds
Furan-based compound 4Breast (MCF-7)4.06
Furan-based compound 7Breast (MCF-7)2.96
Bis-2(5H)-Furanone Derivatives
Compound 4eC6 glioma12.1
3,4-diaryl-2(5H)-furanones
3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanoneVarious< 0.02
3-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2(5H)-furanoneVarious< 0.02
3-(3,4,5-trimethoxyphenyl)-4-(3-amino-4-methoxyphenyl)-2(5H)-furanoneVarious< 0.02
3-(3,4,5-trimethoxyphenyl)-4-(2-naphthyl)-2(5H)-furanonesVarious< 0.02

Mechanisms of Action

Furanone derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis.[2][3]

Some furanodienones have been shown to suppress EGFR/HER2 signaling in HER2-overexpressing human breast cancer cells, leading to G1 cell cycle arrest and apoptosis.[4] Another study on furanodienone (B1239088) in human colorectal cancer cells demonstrated the induction of apoptosis via a ROS/MAPKs-mediated caspase-dependent pathway.[5][6]

The intrinsic apoptosis pathway is a common mechanism for many furanones, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2] Certain bis-2(5H)-furanone derivatives have been found to induce S-phase cell cycle arrest in glioma cells and interact with DNA.[7]

Experimental Protocols

Standardized assays are essential for the reliable assessment of cytotoxicity. The following are detailed methodologies for key experiments commonly cited in the evaluation of furanone compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance of the solution.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furanone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined from the dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[1]

Protocol:

  • Cell Treatment: Treat cells with the furanone compounds as described for the viability assay.

  • Cell Harvesting: After treatment, harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Furanone Derivatives) treatment Treatment with Furanone Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance ic50 IC50 Determination absorbance->ic50

Caption: A typical experimental workflow for evaluating the cytotoxicity of furanone derivatives using the MTT assay.

Furanone-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_cell Cancer Cell furanone Furanone Derivative ros ROS Production furanone->ros mapk MAPK Signaling (p38, JNK) ros->mapk bax Bax (Pro-apoptotic) Activation mapk->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition mapk->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion | cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner Caspase) Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified signaling pathway illustrating furanone-induced apoptosis through ROS production and the mitochondrial (intrinsic) pathway.

References

Validation of 2,5-Dimethylfuran as a Biomarker for Smoking Status: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the target compound: Initial searches for the validation of 2,5-Dimethylfuran-3,4(2H,5H)-dione as a biomarker did not yield specific studies. However, extensive research is available for a closely related compound, 2,5-dimethylfuran (B142691) , which has been successfully validated as a robust biomarker for assessing smoking status.

This guide will, therefore, focus on the comprehensive validation of 2,5-dimethylfuran as a biomarker, comparing its performance against other volatile organic compounds (VOCs) and highlighting its advantages over traditional methods.

This guide provides an objective comparison of 2,5-dimethylfuran's performance as a biomarker for tobacco smoke exposure against other potential VOC biomarkers. The data and protocols are derived from key validation studies to assist researchers and drug development professionals in evaluating its utility.

Comparative Performance of Exhaled Breath VOCs

The discriminant capacity of various VOCs in differentiating smokers from non-smokers was evaluated using Receiver Operating Characteristic (ROC) curve analysis. 2,5-dimethylfuran demonstrated the highest accuracy.[1][2]

BiomarkerArea Under the Curve (AUC)95% Confidence Interval (CI)Cut-off Value (ppbv)SensitivitySpecificity
2,5-Dimethylfuran 0.982 0.969 - 0.995 0.016 0.965 0.896
Benzene (B151609)Potential UtilityNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Toluene (B28343)/Benzene RatioPotential UtilityNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
XylenesLow AccuracyNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
TolueneLow AccuracyNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
*Data from cited studies indicate that while benzene and the Toluene/Benzene ratio showed some potential, they did not achieve the high discriminant capacity of 2,5-dimethylfuran.[1][2]

Experimental Protocols

The validation of 2,5-dimethylfuran as a smoking biomarker was primarily conducted through the analysis of exhaled breath. Below is a detailed methodology from the referenced studies.[1][2]

A. Subject Recruitment and Sample Collection:

  • Study Population: A cohort of 377 volunteers was recruited, consisting of 174 smokers and 203 non-smokers.[1][2]

  • Informed Consent: All participants provided informed consent before inclusion in the study.

  • Breath Sample Collection:

    • Participants were instructed to perform a single forced-expiratory maneuver.

    • Exhaled breath was collected in Tedlar® bags.

    • To ensure the capture of alveolar air (rich in endogenous VOCs), the initial part of the exhalation (dead space air) was discarded.

B. Sample Preparation and Analysis:

  • Pre-concentration:

    • A specific volume of the breath sample from the Tedlar® bag was drawn through a thermal desorption tube (e.g., Tenax TA). This step concentrates the VOCs for more sensitive detection.

  • Analytical Instrumentation:

    • The concentrated VOCs were analyzed using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS).

  • Chromatography and Detection:

    • Gas Chromatograph (GC): Separates the individual VOCs based on their physicochemical properties.

    • Mass Spectrometer (MS): Detects and identifies the separated compounds, providing quantitative data on their concentration in the breath sample.

  • Data Analysis:

    • The concentrations of 2,5-dimethylfuran, benzene, toluene, xylenes, and other VOCs were determined for each sample.

    • Statistical analyses (Univariate analysis, ROC curves) were performed to compare the levels between smokers and non-smokers and to determine the diagnostic accuracy of each compound.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process for biomarker validation.

G cluster_0 Phase 1: Subject Recruitment & Sampling cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Validation A Recruit Volunteers (Smokers & Non-Smokers) B Obtain Informed Consent A->B C Collect Forced-Expiratory Breath Samples B->C D VOC Pre-concentration (Thermal Desorption Tubes) C->D E TD-GC/MS Analysis D->E F Quantify VOC Levels (e.g., 2,5-dimethylfuran) E->F G Statistical Comparison (Smokers vs. Non-Smokers) F->G H Generate ROC Curves G->H I Determine AUC, Sensitivity, Specificity & Cut-off Values H->I J Validate Biomarker Performance I->J

Caption: Experimental workflow for the validation of exhaled breath biomarkers.

G A Hypothesis: 2,5-dimethylfuran is elevated in smokers' breath B Measure Compound in Two Cohorts (Smokers vs. Non-Smokers) A->B C Statistical Significance? (p < 0.001) B->C D Perform ROC Curve Analysis C->D Yes I Low Discriminant Power: Biomarker is Not Reliable C->I No E Calculate Area Under the Curve (AUC) D->E F Is AUC high? (e.g., > 0.9) E->F G Determine Optimal Cut-off Value for Diagnosis F->G Yes F->I No H High Discriminant Power: Biomarker is Validated G->H

Caption: Logical pathway for validating a diagnostic biomarker.

Comparison with Alternative Biomarkers

Traditional Biomarkers (e.g., Cotinine (B1669453) in Blood/Urine):

  • Invasiveness: Require blood draws or urine collection, which can be invasive and potentially embarrassing for patients.[1][2]

  • Turnaround Time: Analysis is typically more time-consuming and complex compared to breath analysis.[2]

  • Accuracy: While considered a gold standard, cotinine levels can be influenced by metabolism rates and do not provide the immediacy of a breath test.

Other VOC Biomarkers (e.g., Benzene, Toluene):

  • Performance: Studies show that while levels of compounds like benzene and toluene are significantly different between smokers and non-smokers, their ability to accurately classify individuals (i.e., their sensitivity and specificity) is substantially lower than that of 2,5-dimethylfuran.[1][2]

  • Environmental Confounding: Benzene and toluene are common environmental pollutants, which can complicate their interpretation as specific biomarkers for smoking.

Conclusion

The determination of 2,5-dimethylfuran in exhaled breath is a highly accurate, non-invasive, and rapid method for assessing smoking status.[1][2] Its superior discriminant capacity (AUC = 0.982), high sensitivity (96.5%), and high specificity (89.6%) make it a more effective biomarker than other VOCs like benzene, toluene, and xylenes.[1][2] As a simpler and faster alternative to conventional blood or urine tests, 2,5-dimethylfuran analysis presents significant advantages for clinical practice and research, capable of identifying self-reporting misclassification and providing immediate feedback on tobacco exposure.[1][2]

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethylfuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2,5-dimethylfuran (B142691) derivatives, detailing their structure-activity relationships (SAR) against various biological targets. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

The 2,5-dimethylfuran scaffold has emerged as a versatile platform for the design of novel therapeutic agents, with derivatives demonstrating potent activity against a range of biological targets implicated in cancer and inflammatory diseases. This guide synthesizes findings from key studies to provide a clear overview of how structural modifications to the 2,5-dimethylfuran core influence biological activity, offering valuable insights for the rational design of next-generation inhibitors.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,5-dimethylfuran derivatives is significantly influenced by the nature and position of substituents on the furan (B31954) ring and its appended functionalities. The following tables summarize the quantitative SAR data for various derivatives against key protein targets.

IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune checkpoint protein, and its inhibition is a promising strategy in cancer immunotherapy. A series of 2,5-dimethylfuran-3-carboxylic acid derivatives have been evaluated for their IDO1 inhibitory activity.[1]

CompoundR GroupHeLa Cellular IC50 (nM)[1]THP-1 Cellular IC50 (nM)[1]
19a 4-chlorophenyl4.04.6
19b 4-fluorophenyl11.213.5
19c 4-bromophenyl7.89.1
19d 4-methylphenyl25.630.2
19e 4-methoxyphenyl48.355.7

SAR Insights:

  • The presence of a carboxylic acid moiety at the 3-position of the furan ring is crucial for activity, likely due to its interaction with the heme iron in the IDO1 active site.[1]

  • Halogen substituents on the appended phenyl ring, particularly chlorine and bromine, enhance inhibitory potency.[1]

  • Electron-donating groups, such as methyl and methoxy, on the phenyl ring lead to a decrease in activity.[1]

Topoisomerase II Inhibitors

Topoisomerase II is a vital enzyme in DNA replication and a well-established target for anticancer drugs. N-acetyl pyrazoline derivatives incorporating a 2,5-dimethylfuran moiety have shown selective topoisomerase II inhibitory activity.[2][3]

CompoundAr GroupTopo II Inhibition (Decatenation Assay)Anticancer Activity (IC50 in µM)
10 2-nitrophenyl+++Breast: 1.2, Colon: 1.5, Lung: 1.8, Prostate: 1.1
11 4-nitrophenyl+++Breast: 1.5, Colon: 1.8, Lung: 2.1, Prostate: 1.4
29 5-hydroxy-2-nitrophenyl+++Breast: 0.9, Colon: 1.1, Lung: 1.3, Prostate: 0.8

SAR Insights:

  • The N-acetyl pyrazoline core fused with the 2,5-dimethylfuran appears to be a key pharmacophore for topoisomerase II inhibition.[2]

  • The presence of a nitro group on the appended aryl ring is a common feature among the most potent compounds.[2][3]

  • The addition of a hydroxyl group to the nitrophenyl ring, as seen in compound 29, further enhances the anticancer activity across multiple cell lines.[2][3]

P-glycoprotein (P-gp) Inhibitors

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer. Certain 2,5-disubstituted furan derivatives have been identified as potent P-gp inhibitors, capable of reversing doxorubicin (B1662922) resistance in MCF-7/ADR cells.[4][5]

CompoundR1 GroupR2 GroupP-gp Inhibition EC50 (µM)[5]
5m -CH2-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline0.89 ± 0.11
III-8 -CO-N-phenylbenzamide(Broad-spectrum reversal activity)

SAR Insights:

  • The incorporation of a tetrahydroisoquinoline moiety, particularly with dimethoxy substitutions, at the 5-position of the furan ring leads to potent P-gp inhibition.[5]

  • The presence of a benzamide (B126) motif is also a key pharmacophore for overcoming P-gp mediated multidrug resistance.[4]

CXCR4 Inhibitors

The CXCR4 receptor is involved in inflammation and cancer metastasis. Thiophene- and furan-based derivatives have been synthesized and evaluated as CXCR4 antagonists.[6]

CompoundCoreR GroupEC50 (nM)[6]% Inhibition of Metastatic Invasion[6]
2d Furan(Structure not specified)< 1000> 62%
2j Furan(Structure not specified)< 1000> 62%
8a Thiophene (B33073)(Structure not specified)< 1000> 62%

SAR Insights:

  • Both 2,5-disubstituted furan and thiophene cores can serve as effective scaffolds for CXCR4 inhibitors.[6]

  • Specific substitutions on these heterocyclic cores lead to compounds with high efficacy in inhibiting cancer cell invasion.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

IDO1 Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit IDO1 activity in human cells.[1][6]

Cell Culture:

  • HeLa or THP-1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7][8][9]

  • For the assay, cells are seeded in 96-well plates and stimulated with interferon-γ (IFN-γ) to induce IDO1 expression.[7]

Assay Procedure:

  • Following IFN-γ stimulation, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • The cells are incubated for a specified period (e.g., 72 hours).

  • After incubation, the supernatant is collected, and the concentration of kynurenine (B1673888), the product of the IDO1-catalyzed reaction, is measured.

  • Kynurenine concentration is determined by adding a reagent that reacts with kynurenine to produce a colored product, which is then quantified by measuring absorbance at 480 nm.

  • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Topoisomerase II Decatenation Assay

This assay determines the inhibitory effect of compounds on the decatenating activity of human topoisomerase II.[2][3]

Materials:

  • Human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT, 30 µg/mL BSA)

  • Loading dye

  • Agarose (B213101) gel

Assay Procedure:

  • The reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations is prepared.

  • The reaction is initiated by adding human topoisomerase IIα.

  • The mixture is incubated at 37°C for 30 minutes.

  • The reaction is stopped by adding a stop solution/loading dye (e.g., containing SDS and proteinase K).

  • The samples are loaded onto an agarose gel and subjected to electrophoresis.

  • The gel is stained with ethidium (B1194527) bromide and visualized under UV light. Decatenated DNA minicircles migrate into the gel, while the catenated kDNA network remains in the well. The inhibition is assessed by the reduction in the amount of decatenated DNA.

P-glycoprotein (P-gp) Inhibition Assay

This assay evaluates the ability of compounds to inhibit the efflux function of P-gp in multidrug-resistant cancer cells.[4][5]

Cell Culture:

  • P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cell line (MCF-7) are used.[10][11][12]

Assay Procedure (e.g., Rhodamine 123 Efflux Assay):

  • MCF-7/ADR cells are seeded in 96-well plates.

  • Cells are pre-incubated with the test compounds at various concentrations.

  • Rhodamine 123, a fluorescent P-gp substrate, is added to the wells, and the cells are incubated to allow for its uptake.

  • After the loading period, the medium is replaced with fresh medium containing the test compounds, and the cells are incubated to allow for P-gp-mediated efflux of Rhodamine 123.

  • The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader.

  • An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp efflux. The EC50 value is determined from the dose-response curve.

CXCR4 Competitive Binding Assay

This assay measures the ability of a compound to compete with a fluorescently labeled ligand for binding to the CXCR4 receptor on living cells.[1][13][14]

Materials:

  • CXCR4-expressing cells (e.g., Jurkat cells)

  • Fluorescently labeled CXCL12 (the natural ligand for CXCR4)

  • Assay buffer

  • 96-well plates

Assay Procedure:

  • CXCR4-expressing cells are incubated with various concentrations of the test compound in a 96-well plate.

  • A fixed concentration of fluorescently labeled CXCL12 is added to the wells.

  • The plate is incubated to allow for competitive binding.

  • The cells are washed to remove unbound ligand.

  • The fluorescence intensity of the cell-bound labeled ligand is measured using a flow cytometer or a fluorescence plate reader.

  • A decrease in fluorescence intensity in the presence of the test compound indicates displacement of the labeled ligand and binding of the compound to CXCR4. The EC50 value is calculated from the competition curve.

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the general workflows.

experimental_workflow_for_inhibitor_screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar Analysis & Optimization synthesis Synthesis of 2,5-Dimethylfuran Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Target-Based Assay (e.g., IDO1, Topo II, P-gp, CXCR4) characterization->primary_assay Test Compounds dose_response Dose-Response & IC50/EC50 Determination primary_assay->dose_response selectivity Selectivity Assays (Optional) dose_response->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design cell_based_assay_workflow start Seed Cells in 96-Well Plate induce Induce Target Expression (if necessary) (e.g., IFN-γ for IDO1) start->induce treat Treat with 2,5-Dimethylfuran Derivatives (Varying Concentrations) induce->treat incubate Incubate for a Defined Period treat->incubate measure Measure Biological Endpoint (e.g., Enzyme Activity, Fluorescence, Cell Viability) incubate->measure analyze Data Analysis & IC50/EC50 Calculation measure->analyze

References

A Comparative Analysis of Synthetic Routes for Substituted Furanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted furanones is a critical task due to their prevalence in biologically active natural products and pharmaceutical agents. This guide provides a comparative analysis of prominent synthetic routes to these valuable heterocyclic compounds, offering a benchmark of their performance based on experimental data. We will delve into the classical Paal-Knorr and Feist-Benary syntheses alongside modern methodologies involving cyclopropenones and C-H activation, evaluating their strengths and limitations to aid in the selection of the most suitable synthetic strategy.

This analysis summarizes quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes visualizations of the reaction pathways to facilitate a comprehensive understanding of each synthetic route.

Comparison of Synthetic Routes

The choice of synthetic strategy for constructing substituted furanones is often dictated by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. Below is a comparative overview of four key methodologies.

ParameterPaal-Knorr SynthesisFeist-Benary SynthesisFrom CyclopropenonesC-H Activation
Starting Materials 1,4-Dicarbonyl compoundsα-Halo ketones & β-DicarbonylsHydroxymethylcyclopropenonesAliphatic acids
Key Reagents/Catalysts Acid catalyst (e.g., H₂SO₄, p-TsOH, Lewis acids)Base (e.g., pyridine (B92270), triethylamine)Phosphine (B1218219) catalyst (e.g., PPh₃)Palladium catalyst, oxidant (e.g., TBHP)
General Reaction Conditions Acidic, often requires heatingBasic, mild to reflux temperaturesMild, often room temperatureRequires specific ligands and oxidant
Typical Yields Moderate to excellentGood to excellentGood to excellentGood to excellent
Key Advantages Straightforward, well-establishedReadily available starting materials, good for highly functionalized furansHigh functional group tolerance, mild conditionsOne-step synthesis, atom economical
Key Limitations Harsh conditions can degrade sensitive substrates; 1,4-dicarbonyls can be challenging to prepare[1]Potential for side reactions with strong basesMulti-step preparation of cyclopropenone precursorsCatalyst and ligand sensitivity, may require optimization
Scalability Demonstrated on a gram scaleDemonstrated on a gram scaleGenerally performed on a smaller scale in literatureScalability can be a challenge for C-H activation reactions
Green Chemistry Aspect Use of harsh acids and high temperatures can be a drawback. Microwave-assisted methods offer improvement.Use of organic bases and solvents.Catalytic amounts of phosphine are used.Atom economical, but palladium catalyst can be a concern.

Detailed Analysis of Synthetic Routes

Paal-Knorr Furan (B31954) Synthesis

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a direct route to furans from 1,4-dicarbonyl compounds through an acid-catalyzed cyclization and dehydration.[2][3] This method is valued for its reliability and the direct formation of the furan core. However, the often harsh acidic conditions and high temperatures can be detrimental to sensitive functional groups.[1] Modern variations, such as microwave-assisted synthesis, have been developed to mitigate these issues by significantly reducing reaction times and improving yields.

Paal_Knorr_Workflow start 1,4-Dicarbonyl Compound heating Heating (Conventional or Microwave) start->heating catalyst Acid Catalyst (e.g., p-TsOH, H₂SO₄) catalyst->heating cyclization Intramolecular Cyclization heating->cyclization dehydration Dehydration cyclization->dehydration product Substituted Furanone dehydration->product

Caption: General workflow of the Paal-Knorr furan synthesis.

Materials:

  • Hexane-2,5-dione (1.14 g, 10 mmol)

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)

  • Toluene (B28343) (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of hexane-2,5-dione in toluene in a round-bottom flask equipped with a Dean-Stark apparatus, add p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and remove the water azeotropically.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another classical and versatile method that involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as pyridine or triethylamine.[4] This route is particularly useful for accessing highly substituted and functionalized furans under relatively mild, basic conditions. The choice of a mild base is crucial to prevent unwanted side reactions like ester hydrolysis.[4]

Feist_Benary_Workflow start1 α-Halo Ketone condensation Condensation start1->condensation start2 β-Dicarbonyl Compound start2->condensation base Base (e.g., Pyridine) base->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product Substituted Furanone dehydration->product

Caption: General workflow of the Feist-Benary furan synthesis.

Materials:

Procedure:

  • Dissolve ethyl acetoacetate in ethanol in a round-bottom flask.

  • Add pyridine to the solution.

  • Slowly add chloroacetone to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Butenolide Synthesis from Functionalized Cyclopropenones

A more contemporary approach to substituted butenolides involves the phosphine-catalyzed ring-opening of hydroxymethyl-substituted cyclopropenones.[5][6][7] This method is distinguished by its mild reaction conditions and remarkable tolerance for a wide array of functional groups, which is often a limitation in classical methods.[8] The reaction proceeds through a reactive ketene (B1206846) ylide intermediate that is trapped intramolecularly by a pendant hydroxyl group.[6][7]

Cyclopropenone_Workflow start Hydroxymethyl- cyclopropenone ring_opening Ring Opening start->ring_opening catalyst Phosphine Catalyst (e.g., PPh₃) catalyst->ring_opening intermediate Ketene Ylide Intermediate ring_opening->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Butenolide cyclization->product CH_Activation_Workflow start Aliphatic Acid ch_activation Triple C-H Functionalization start->ch_activation catalyst Palladium Catalyst + Ligand catalyst->ch_activation oxidant Oxidant (e.g., TBHP) oxidant->ch_activation cyclization Intramolecular Cyclization ch_activation->cyclization product Substituted Butenolide cyclization->product

References

Cross-Validation of Analytical Methods for 2,5-Dimethylfuran-3,4(2H,5H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,5-Dimethylfuran-3,4(2H,5H)-dione. This compound is a significant flavor and aroma component in various food products and a potential marker in other matrices. For analytical purposes, it is quantified as its tautomeric form, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, commonly known as Furaneol (B68789). The selection of an appropriate analytical technique is critical for obtaining accurate and precise results. This document outlines the performance of the two primary analytical methods—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by cross-validation data to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters for the HPLC-UV and GC-MS methods for the quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, based on published validation data.

Performance ParameterHPLC-UVGC-MSGC-MS with Derivatization
Linearity (R²) > 0.999[1]> 0.9952[2]> 0.99[3]
Accuracy (Recovery %) > 90%[1]76.6% to 106.3%[2]98%[4]
Precision (CV% or RSD%) < 12.9%[2]< 4%[4]9.5% (repeatability)[3]
Limit of Detection (LOD) 0.14 µg/mL[1]23 µg/L[2]0.5 ng/mL[3]
Limit of Quantification (LOQ) Not explicitly stated96 µg/L[2]2 ng/mL[3]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Fruit Juice) SPE Solid-Phase Extraction (SPE) with C18 Cartridge Sample->SPE Loading Elution Elution with Methanol SPE->Elution Washing & Elution Reconstitution Evaporation & Reconstitution in Mobile Phase Elution->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Reversed-Phase C18 Column Separation Injection->Separation Detection UV Detection (280-290 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Result Concentration of Furaneol Quantification->Result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample Derivatization Derivatization (e.g., with PFBBr) Sample->Derivatization SPME Solid-Phase Microextraction (SPME) Derivatization->SPME Extraction Injection GC Injection SPME->Injection Desorption Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification using Internal Standard Detection->Quantification Result Concentration of Furaneol Derivative Quantification->Result

References

Efficacy of Furanone Derivatives Against Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Furanone Derivatives

The anti-proliferative activity of several furanone derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The data presented below summarizes the IC50 values for various furanone compounds across different cancer types.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Bis-2(5H)-furanones Compound 4eC6 (Glioma)12.1[1]
3,4-dihalogenated 2(5H)-furanones Aziridine derivativeMAC13, MAC16 (Murine Colon Adenocarcinoma)0.05, 0.03[2][3]
Epoxide derivativeMAC13, MAC16 (Murine Colon Adenocarcinoma)0.05, 0.03[2][3]
5-Alkoxy-3,4-dichloro-2(5H)-furanone (Compound D)A549 (Non-small cell lung cancer)6.7 (µg/mL)[3]
5-Alkoxy-3,4-dichloro-2(5H)-furanone (Compound E)A549 (Non-small cell lung cancer)7.7 (µg/mL)[3]
Silyl ether of mucobromic acid (Compound 3a)HCT-116 (Colon Cancer)1.3[4]
Silyl ether of mucobromic acid (Compound 3d)HCT-116 (Colon Cancer)1.6[4]
3,4-diaryl-2(5H)-furanones 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanoneVarious<0.02[5]
Furan-based derivatives Pyridine carbohydrazide (B1668358) 4MCF-7 (Breast Cancer)4.06[6]
N-phenyl triazinone 7MCF-7 (Breast Cancer)2.96[6]
Natural Product Extract Synsepalum dulcificum extract (containing 2,5-Dimethylfuran-3,4(2H,5H)-dione)DLD-1 (Colorectal)12.3 (mg/mL)[7]
HT-29 (Colorectal)12.5 (mg/mL)[7]
SW480 (Colorectal)12.9 (mg/mL)[7]
SW620 (Colorectal)11 (mg/mL)[7]

Mechanisms of Action

Research into the anti-cancer mechanisms of furanone derivatives has revealed several key cellular processes that are targeted by these compounds. The primary modes of action identified include the induction of apoptosis (programmed cell death) and cell cycle arrest.

An extract of Synsepalum dulcificum, which contains this compound, has been shown to induce apoptosis in colorectal cancer cells.[7] Other furanone derivatives have been found to arrest the cell cycle at different phases. For instance, a bis-2(5H)-furanone derivative was shown to cause S-phase arrest in C6 glioma cells, while certain 3,4-dihalogenated 2(5H)-furanones led to G2 phase arrest in A549 lung cancer cells.[1][3] Furthermore, some furan-based compounds have demonstrated the ability to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anti-cancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation: Harvest cells after treatment and wash with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix for at least 2 hours at 4°C.[8][9]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.[9]

  • Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.[10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Collect the treated cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: Add Annexin V-FITC and propidium iodide (PI) staining solutions to the cell suspension.[11][12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells (green fluorescence), while PI enters cells with compromised membranes, staining the nucleus of late apoptotic and necrotic cells (red fluorescence).[13][14]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in evaluating and understanding the effects of these compounds, the following diagrams are provided.

G cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis and Interpretation cell_culture Cancer Cell Lines seeding Plate Seeding cell_culture->seeding treatment Compound Incubation seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cell_cycle flow_apoptosis Flow Cytometry (Apoptosis Assay) treatment->flow_apoptosis ic50 IC50 Determination mtt->ic50 cell_cycle_dist Cell Cycle Distribution flow_cell_cycle->cell_cycle_dist apoptosis_quant Apoptosis Quantification flow_apoptosis->apoptosis_quant

Caption: A generalized workflow for evaluating the anti-cancer efficacy of a compound.

G furanone Furanone Derivative apoptosis_signal Apoptotic Stimulus furanone->apoptosis_signal cell_membrane Cell Membrane bax Bax Activation apoptosis_signal->bax bcl2 Bcl-2 Inhibition apoptosis_signal->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the In Vivo and In Vitro Antioxidant Capacity of Furanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The antioxidant potential of furanone compounds, a class of heterocyclic molecules prevalent in thermally processed foods and fruits, has garnered significant interest. Their ability to mitigate oxidative stress is a key aspect of their therapeutic potential. However, a disparity often exists between their antioxidant activity observed in controlled laboratory settings (in vitro) and their efficacy within a living organism (in vivo). This guide provides an objective comparison of the in vivo and in vitro antioxidant capacities of furanone compounds, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Data Summary

A direct comparison of the in vivo and in vitro antioxidant capacity of the same pure furanone compound is challenging due to a lack of comprehensive studies. However, by examining data for a specific furanone in vivo and a furanone-containing extract in vitro, we can draw insightful inferences.

The focus of our comparison is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) , also known as furaneol, a well-characterized furanone found in strawberries and other fruits.

Table 1: In Vivo Antioxidant Effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in a Ruminant Model

ParameterControl GroupHDMF-Supplemented GroupPercentage Change
Glutathione (B108866) Peroxidase (GPx) (U/mL) 480.03549.43▲ 14.5%
Superoxide (B77818) Dismutase (SOD) (U/mL) 104.31114.53▲ 9.8%
Malondialdehyde (MDA) (nmol/mL) 9.177.91▼ 13.7%
Reactive Oxygen Species (ROS) (U/mL) 315.02277.81▼ 11.8%

Data sourced from a study on Hu sheep supplemented with 1.0 g/d of HDMF.

Table 2: In Vitro Antioxidant Capacity of a Furaneol (HDMF)-Containing Plant Extract

AssayMethodResult
DPPH Radical Scavenging IC₅₀2.51 ± 0.26 mg/mL
ABTS Radical Scavenging IC₅₀5.02 ± 0.30 mg/mL
Ferric Reducing Antioxidant Power (FRAP) Ferric Reducing Power696.67 ± 13.56 µmol TEAC/g DW

Data is from an ethanolic extract of Gnetum gnemon L. leaves, which contains furaneol. It is important to note that these values represent the activity of the entire extract and not of pure HDMF.

Interpretation of Data

The in vivo data clearly demonstrates that HDMF can enhance the endogenous antioxidant defense system. The increase in the activity of crucial antioxidant enzymes like GPx and SOD, coupled with a decrease in the lipid peroxidation marker (MDA) and overall ROS, suggests that HDMF actively combats oxidative stress in a biological system.

The in vitro data, while not for the pure compound, indicates that a furaneol-containing extract possesses radical scavenging and reducing capabilities. The IC₅₀ values from the DPPH and ABTS assays quantify the concentration needed to inhibit 50% of the respective radicals, providing a benchmark for its chemical antioxidant power. The FRAP assay further confirms its ability to donate electrons, a key antioxidant mechanism.

The challenge in a direct comparison lies in the differing nature of the assays and the sample purity. In vivo effects are a culmination of absorption, distribution, metabolism, and excretion (ADME) properties, as well as interactions with cellular signaling pathways. In contrast, in vitro assays measure direct chemical interactions in a controlled environment.

Signaling Pathways and Experimental Workflows

The in vivo antioxidant effects of many natural compounds are not solely due to direct radical scavenging but also through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. The Nrf2-ARE pathway is a primary example.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Furanone Furanone Keap1 Keap1 Furanone->Keap1 interacts with Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free dissociation Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Enzymes promotes transcription

Caption: Nrf2-ARE signaling pathway activation by furanone compounds.

The following diagram illustrates a generalized workflow for comparing the in vivo and in vitro antioxidant capacity of a compound.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Furanone Furanone DPPH DPPH Assay Furanone->DPPH ABTS ABTS Assay Furanone->ABTS FRAP FRAP Assay Furanone->FRAP Animal_Model Animal Model (e.g., induced oxidative stress) Furanone->Animal_Model IC50 Determine IC50 / Radical Scavenging DPPH->IC50 ABTS->IC50 FRAP->IC50 Comparison Comparison IC50->Comparison Compare & Correlate Treatment Furanone Administration Animal_Model->Treatment Tissue_Analysis Blood/Tissue Analysis Treatment->Tissue_Analysis Markers Measure Markers: - SOD, GPx, CAT - MDA, ROS Tissue_Analysis->Markers

Caption: Workflow for comparing in vitro and in vivo antioxidant capacity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays mentioned.

In Vitro Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

    • Methodology:

      • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

      • Various concentrations of the test compound (furanone) are added to the DPPH solution.

      • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

      • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

      • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.

    • Methodology:

      • The ABTS radical cation is produced by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

      • The ABTS•+ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).

      • Different concentrations of the furanone compound are added to the ABTS•+ solution.

      • After a set incubation period, the absorbance is measured.

      • The percentage of inhibition is calculated, and the results are often expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron then forms a colored complex with a reagent (e.g., TPTZ - 2,4,6-tripyridyl-s-triazine), which can be measured spectrophotometrically.

    • Methodology:

      • The FRAP reagent is prepared by mixing an acetate (B1210297) buffer, a solution of TPTZ in HCl, and a ferric chloride solution.

      • The test compound is added to the FRAP reagent.

      • The mixture is incubated at a specific temperature (e.g., 37°C).

      • The absorbance of the colored product is measured (typically around 593 nm).

      • The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with known concentrations of Fe²⁺.

In Vivo Assays
  • Superoxide Dismutase (SOD) Activity Assay:

    • Principle: SOD is an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and hydrogen peroxide. The assay indirectly measures SOD activity by using a system that generates superoxide radicals and a detector that reacts with them to produce a colored product. SOD in the sample will inhibit this reaction.

    • Methodology:

      • Blood serum or tissue homogenates are prepared from control and furanone-treated animals.

      • The sample is added to a reaction mixture containing a superoxide-generating system (e.g., xanthine (B1682287) and xanthine oxidase) and a detection reagent (e.g., WST-1 or nitroblue tetrazolium).

      • The rate of color formation is measured spectrophotometrically.

      • The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is typically expressed as units per milliliter of serum or per milligram of protein.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • Principle: GPx catalyzes the reduction of hydroperoxides, such as hydrogen peroxide, using glutathione (GSH) as a reducing agent. The assay measures the rate of GSH oxidation, often by coupling it to the reduction of oxidized glutathione (GSSG) by glutathione reductase, which consumes NADPH.

    • Methodology:

      • Serum or tissue homogenates are prepared.

      • The sample is incubated with a reaction mixture containing GSH, glutathione reductase, NADPH, and a substrate for GPx (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).

      • The decrease in absorbance due to the oxidation of NADPH to NADP⁺ is monitored at 340 nm.

      • GPx activity is calculated from the rate of NADPH consumption and expressed as units per milliliter or per milligram of protein.

  • Malondialdehyde (MDA) Assay:

    • Principle: MDA is a major product of lipid peroxidation and is used as a marker of oxidative stress. It reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct.

    • Methodology:

      • Serum or tissue homogenates are mixed with a TBA reagent.

      • The mixture is heated in a boiling water bath for a specified time to allow the reaction to occur.

      • After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically (typically around 532 nm).

      • The concentration of MDA is determined using a standard curve and is expressed as nanomoles per milliliter or per milligram of protein.

Conclusion

Furanone compounds, exemplified by HDMF, demonstrate promising antioxidant capabilities both in vivo and in vitro. The in vivo evidence suggests a significant biological effect, likely mediated through the upregulation of endogenous antioxidant enzymes via signaling pathways such as Nrf2-ARE. While direct in vitro radical scavenging is evident, its physiological relevance is influenced by the compound's bioavailability and metabolic fate. Future research should aim to conduct comprehensive studies on pure furanone compounds, reporting both in vitro and in vivo data to establish a clearer correlation and better understand their therapeutic potential in combating oxidative stress-related diseases.

A Comparative Guide to the Synthesis and Purification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

Author: BenchChem Technical Support Team. Date: December 2025

An examination of reproducibility and efficiency across various synthetic routes.

Introduction

2,5-Dimethylfuran-3,4(2H,5H)-dione is a furanone derivative of interest in various chemical research fields. However, a comprehensive survey of the scientific literature reveals a notable scarcity of established, reproducible methods for its direct synthesis and purification. In contrast, the structurally related and commercially significant flavor compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, commonly known as Furaneol or strawberry furanone, is well-documented with multiple established synthetic pathways. This guide, therefore, provides a comparative analysis of the synthesis and purification of Furaneol as a representative model for substituted furanones. The methodologies, yields, and purification protocols presented herein offer valuable insights that can be adapted for the synthesis of other furanone derivatives.

This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It aims to provide an objective comparison of various synthetic routes to Furaneol, supported by experimental data, to aid in the selection of the most suitable method based on factors such as yield, purity, and experimental complexity.

Comparison of Synthetic Methods for 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

The following table summarizes the key quantitative data for different synthetic routes to Furaneol, providing a clear comparison of their efficiency and the conditions required.

MethodStarting Material(s)Key Reagents/ConditionsReported YieldPurity/Analytical MethodReference
Method 1: From Methylglyoxal (B44143) Methylglyoxal1. Coupling: Powdered Zinc, Acetic Acid (36-38°C, 2h) 2. Cyclization: Disodium (B8443419) monohydrogenphosphate (70°C, 24h)Not explicitly stated for the final product, but optimal conditions are provided.A simple separation process is mentioned to have been experimentally determined.[1]
Method 2: From L-Fucose L-FucosePiperidine (B6355638) acetate, Ethanol (80°C, 2h)Yields are provided in the context of radiolabeling experiments.Radiochemical purity of ≥ 90% determined by HPLC and TLC-radiodetection.[2]
Method 3: From Methyl α-D-glucopyranoside Methyl α-D-glucopyranosideMulti-step synthesis involving iodination and other transformations.An isolated yield of 77% (corrected for purity) is reported for an intermediate step.The final product is formed efficiently from a key intermediate.[3]
Method 4: From 2,5-dimethyl-dihydro-3(2H)-furanone 2,5-dimethyl-dihydro-3(2H)-furanone, Acetaldehyde1. Aldol (B89426) Condensation: KOH 2. Dehydration 3. Ozonolysis: O3, Methanol (-15°C) 4. Reduction: Sodium bisulfite 5. Acid Hydrolysis: HClOverall yield not explicitly stated, but yields for intermediate steps are provided.The final product crystallizes and is identified by NMR.[4]

Experimental Workflow and Methodologies

A general experimental workflow for the synthesis and purification of furanone derivatives is depicted below. This is followed by detailed protocols for the key synthetic methods compared in this guide.

G General Experimental Workflow for Furanone Synthesis A Starting Material(s) B Reaction (e.g., Coupling, Cyclization, Maillard Reaction) A->B C Reaction Work-up (e.g., Quenching, Extraction) B->C D Crude Product C->D E Purification (e.g., Column Chromatography, Recrystallization, Distillation) D->E F Purified Furanone E->F G Characterization (e.g., NMR, GC-MS, HPLC) F->G

Caption: A generalized workflow illustrating the key stages in the synthesis, purification, and characterization of furanone derivatives.

Detailed Experimental Protocols

Method 1: Synthesis from Methylglyoxal [1]

This method involves a two-step process: a coupling reaction followed by cyclization.

Step 1: Coupling Reaction

  • Prepare a 10.8% (w/w) aqueous solution of glacial acetic acid.

  • In a suitable reaction vessel, combine 50 g of a 25% (w/w) aqueous solution of methylglyoxal with 50 mL of the diluted acetic acid solution.

  • To this mixture, add 36 g of powdered zinc.

  • Maintain the reaction temperature at 36-38°C for 2 hours with stirring.

  • After the reaction is complete, filter the mixture to remove the zinc powder. The filtrate contains the intermediate, threo-3,4-dihydroxyhexane-2,5-dione.

Step 2: Cyclization Reaction

  • Prepare a solution with the intermediate from the previous step, disodium monohydrogenphosphate, and a side-reaction inhibitor at a concentration ratio of 0.07 g/mL : 0.27 g/mL : 0.038 g/mL.

  • Heat the reaction mixture to 70°C and maintain this temperature for 24 hours to facilitate the cyclization to Furaneol.

  • The product can then be purified using a suitable separation process, such as extraction and distillation.

Method 2: Synthesis from L-Fucose (Maillard-type Reaction) [2]

This one-step synthesis is particularly useful for preparing radiolabeled Furaneol.

  • In a 1 mL vial, prepare a solution of 8.4 µg of piperidine and 14 µg of acetic acid in 70 µl of absolute ethanol.

  • To this solution, add a solution of 60 µg of L-fucose (or radiolabeled L-fucose) dissolved in 30 µl of absolute ethanol.

  • Cover the solution with an inert gas (e.g., argon).

  • Seal the vial and heat it to 80°C in the dark for 2 hours.

  • After cooling to room temperature, the reaction mixture is purified. The original study utilized three independent HPLC separations.

  • The fractions containing the product are pooled, and the product is extracted with diethyl ether.

Method 4: Synthesis from 2,5-dimethyl-dihydro-3(2H)-furanone [4]

This multi-step process involves an aldol condensation, dehydration, ozonolysis, and subsequent hydrolysis.

Step 1: Aldol Condensation and Dehydration

  • Combine 2,5-dimethyl-dihydro-3(2H)-furanone with an aqueous solution of acetaldehyde.

  • Cool the mixture and add a potassium hydroxide (B78521) solution dropwise while maintaining a low temperature.

  • After the reaction, acidify the mixture and extract the aldol product.

  • The aldol is then dehydrated, for example, by heating with potassium bisulfate under reduced pressure to yield 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone.

Step 2: Ozonolysis and Hydrolysis

  • Dissolve the 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone in a suitable solvent such as methanol.

  • Cool the solution to approximately -15°C and bubble a stream of ozone through it.

  • After the ozonolysis is complete, reduce the reaction product with a reducing agent like sodium bisulfite.

  • Evaporate the solvent and add dilute hydrochloric acid to the residue.

  • Heat the mixture under reflux in a nitrogen atmosphere for several hours to induce hydrolysis and the formation of Furaneol.

  • The final product can be purified by distillation under reduced pressure, which may result in crystallization.

Conclusion

The synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) can be achieved through various routes, each with its own advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and purification strategy. The choice of the most appropriate method will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and the required purity of the final product. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and provide a solid foundation for the reproducible synthesis of this important furanone and its derivatives.

References

Benchmarking Furanones: A Comparative Guide to Their Anti-Inflammatory Effects Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory agents with improved efficacy and safety profiles, furanone derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the anti-inflammatory effects of furanones against widely used non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac (B195802) and ibuprofen (B1674241), as well as the corticosteroid, dexamethasone. This analysis is based on available preclinical data and aims to provide researchers, scientists, and drug development professionals with a clear benchmark of the anti-inflammatory potential of furanones.

Executive Summary

Furanone-based compounds have demonstrated significant anti-inflammatory properties in various preclinical models. These effects are attributed to their ability to inhibit key inflammatory mediators and modulate critical signaling pathways. This guide presents a side-by-side comparison of the in vivo anti-inflammatory and analgesic activities of select furanone derivatives with diclofenac. Furthermore, it delves into the in vitro inhibitory effects on cyclooxygenase (COX) enzymes and key inflammatory signaling cascades, providing a multi-faceted view of their therapeutic potential. While direct head-to-head comparative studies for all parameters are not always available, this guide consolidates existing data to offer a valuable reference for the research community.

In Vivo Anti-Inflammatory and Analgesic Activity

The carrageenan-induced paw edema model in rats is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds. In a comparative study, the anti-inflammatory effects of newly synthesized 2(3H)-furanone derivatives were benchmarked against the standard NSAID, diclofenac. The results, summarized below, indicate that several furanone derivatives exhibit potent anti-inflammatory activity, with some compounds demonstrating efficacy comparable to diclofenac.[1][2]

Additionally, the acetic acid-induced writhing test is a common in vivo model for assessing the peripheral analgesic effects of test compounds. The same study evaluated the analgesic potential of furanone derivatives in comparison to diclofenac, revealing that certain derivatives possess significant pain-relieving properties.[1][2]

Table 1: In Vivo Anti-inflammatory and Analgesic Effects of Furanone Derivatives Compared to Diclofenac

CompoundDose (mg/kg)Anti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Inhibition of Writhing)Ulcerogenic Activity (Average No. of Ulcers)
Furanone Derivative 2d 2068.4265.780.50
Furanone Derivative 2g 2071.0569.730.83
Furanone Derivative 2h 2073.6872.360.66
Diclofenac 1078.9476.313.16
Control ---0.00

Data extracted from a study on disubstituted 2(3H) furanones.[1][2]

In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While direct comparative IC50 values for furanones alongside diclofenac and ibuprofen in the same study are limited, data from various sources allows for an indirect benchmark. The following table presents the COX inhibition data for a representative furanone derivative and the standard drugs. It is important to note that IC50 values can vary between different experimental setups.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4,5-Diaryl 3(2H)-Furanone Derivative 2.8200.14
Diclofenac 0.6 - 5.10.08 - 2.8~0.1 - 4.2
Ibuprofen 2.5 - 1510 - 50~0.2 - 0.5

Data for the furanone derivative is from a study on 4,5-diaryl 3(2H)furanones.[3] Data for Diclofenac and Ibuprofen is compiled from multiple sources and represents a range of reported values.

Inhibition of Inflammatory Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Dexamethasone is known to inhibit NF-κB signaling through multiple mechanisms, including the induction of the inhibitor protein IκBα and direct interaction with NF-κB subunits.[4] Furanone derivatives have also been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory effects.

NF_kappa_B_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates Furanones Furanones Furanones->IKK Complex inhibits Dexamethasone Dexamethasone Dexamethasone->IκBα induces synthesis Dexamethasone->NF-κB (p50/p65) inhibits translocation

Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another critical regulator of the inflammatory response. Activation of these kinases leads to the production of inflammatory mediators. Furanone derivatives have been reported to exert their anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK pathway.

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases MAPKKK (e.g., MEKK) MAPKKK (e.g., MEKK) Upstream Kinases->MAPKKK (e.g., MEKK) activates MAPKK (e.g., MKK3/6) MAPKK (e.g., MKK3/6) MAPKKK (e.g., MEKK)->MAPKK (e.g., MKK3/6) phosphorylates MAPK (e.g., p38) MAPK (e.g., p38) MAPKK (e.g., MKK3/6)->MAPK (e.g., p38) phosphorylates Transcription Factors Transcription Factors MAPK (e.g., p38)->Transcription Factors activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression Furanones Furanones Furanones->MAPK (e.g., p38) inhibits phosphorylation

Figure 2: Simplified MAPK Signaling Pathway and a Point of Inhibition by Furanones.

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro assays cited in this guide are provided below to ensure reproducibility and facilitate further research.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g) are used. The animals are fasted overnight with free access to water before the experiment.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds (furanone derivatives or diclofenac) or vehicle (control) are administered orally or intraperitoneally.

    • After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[5]

Paw_Edema_Workflow cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis Fasting Fasting Initial Paw Volume Measurement Initial Paw Volume Measurement Fasting->Initial Paw Volume Measurement Drug Administration Drug Administration Initial Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (hourly)->Calculate % Inhibition

Figure 3: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Acetic Acid-Induced Writhing Test in Mice

This in vivo model is used to evaluate the peripheral analgesic activity of a compound.

  • Animals: Swiss albino mice (20-25g) are used.

  • Procedure:

    • The animals are divided into different groups and treated with the test compounds (furanone derivatives or diclofenac) or vehicle (control) orally or intraperitoneally.

    • After a set time (e.g., 30 minutes), 0.6% (v/v) acetic acid solution is injected intraperitoneally to induce writhing (a characteristic stretching behavior).

    • The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.[5]

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

  • Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme in a reaction buffer.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The amount of prostaglandin (B15479496) E2 (PGE2) or other prostanoids produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The available data suggests that furanone derivatives represent a promising class of anti-inflammatory agents. In vivo studies have demonstrated that certain furanones exhibit potent anti-inflammatory and analgesic effects, comparable to the standard NSAID, diclofenac, and importantly, with a potentially improved gastrointestinal safety profile.[1][2] In vitro data indicates that furanones can inhibit COX enzymes and key inflammatory signaling pathways, providing a mechanistic basis for their observed in vivo activities.

Further research, particularly direct head-to-head comparative studies with a broader range of standard drugs and in more chronic models of inflammation, is warranted to fully elucidate the therapeutic potential of furanones. The development of furanone-based drugs could offer new and safer alternatives for the management of inflammatory disorders.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylfuran-3,4(2H,5H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

It is imperative that all waste is handled in accordance with local, state, and federal regulations. Laboratory personnel should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Summary of Key Chemical Data

The following table summarizes essential data for 2,5-Dimethylfuran-3,4(2H,5H)-dione. Hazard information is inferred from related furan (B31954) compounds and should be treated as a precautionary guideline pending a definitive SDS.

Identifier Value Source
Chemical Name This compoundNIST[1]
CAS Number 68755-49-7NIST[1]
Molecular Formula C₆H₈O₃NIST[1]
Molecular Weight 128.12 g/mol NIST[1]
Potential Hazards Based on related furan compounds, may include flammability, skin/eye irritation, and potential harm if swallowed or inhaled.[2][3]Inferred
Recommended Disposal Collection as hazardous chemical waste for incineration at an approved facility.[4]Inferred

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a flame-retardant lab coat.

  • Use chemical-resistant gloves (e.g., nitrile).

  • Wear safety glasses or goggles to protect from splashes.

2. Waste Segregation and Collection:

  • Unused or Surplus Material: Do not dispose of this compound down the drain.[4] Collect the chemical in its original container or a designated, compatible, and clearly labeled waste container.

  • Contaminated Materials: Any materials such as pipette tips, weighing boats, or absorbent pads that have come into contact with the chemical should be considered contaminated. Place these items in a sealed and labeled solid waste container.

  • Solutions: Solutions containing this compound should be collected as liquid chemical waste.

3. Container Management:

  • Empty Containers: An "empty" container may still retain product residue. To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous waste. After thorough rinsing, the container can typically be disposed of with regular laboratory glass or plastic, in accordance with institutional policies.

  • Waste Containers: Use containers that are in good condition and compatible with the chemical. Ensure the container is tightly sealed to prevent leaks or the release of vapors.

4. Labeling and Storage:

  • Clearly label the waste container with "Waste this compound" and any other components of the waste stream.

  • Include appropriate hazard warnings based on the potential hazards identified for similar compounds (e.g., "Flammable," "Irritant").

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

5. Final Disposal:

  • Arrange for the pickup and disposal of the chemical waste through your institution's EHS department.

  • Disposal should be entrusted to a licensed waste disposal company, which will typically use industrial combustion (incineration) for organic chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Pure chemical, solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Waste Container in Designated Waste Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Dimethylfuran-3,4(2H,5H)-dione

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar furan (B31954) compounds. Researchers should always conduct a thorough risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to ensure safe handling, operation, and disposal.

Personal Protective Equipment (PPE)

A comprehensive risk assessment is necessary to determine the appropriate level of protection for specific laboratory procedures. Based on data for analogous furan compounds, the following PPE is recommended.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side ShieldsShould conform to EN166 or be NIOSH approved.
Face ShieldRecommended when there is a potential for splashes.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use.
Body Protection Laboratory Coat or Chemical-Resistant ApronTo prevent skin contact.
Chemical-Resistant ClothingFor larger quantities or situations with a high splash potential, overalls, a long-sleeved jacket, or disposable coveralls may be necessary.
Respiratory Protection Air-Purifying RespiratorIf working outside of a certified chemical fume hood, or if aerosols or dust may be generated, a NIOSH-approved respirator with appropriate cartridges should be used.
Operational Plan: Safe Handling Protocol

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble all necessary equipment and reagents before commencing work.

  • Inspect all PPE for any signs of damage before use.

2. Donning PPE:

  • Put on a laboratory coat or a chemical-resistant apron.

  • Wear safety glasses with side shields. If a splash hazard is present, also wear a face shield.

  • Don the appropriate chemical-resistant gloves.

3. Chemical Handling:

  • Carefully open the container, avoiding the inhalation of any vapors or dust.

  • Dispense the required amount of the chemical, ensuring the container opening is directed away from your face.

  • Tightly close the container immediately after use.[1]

  • Avoid all personal contact with the chemical, including inhalation.[2]

  • Do not eat, drink, or smoke in the work area.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is critical for laboratory safety and regulatory compliance.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous chemical waste.

  • Solid Waste: Collect contaminated items such as filter paper and weighing boats in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

2. Container Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name, the primary hazards (e.g., "Irritant," "Harmful if Swallowed"), and the accumulation start date.

  • Store sealed waste containers in a designated satellite accumulation area away from general lab traffic and incompatible materials.

3. Final Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance based on local, state, and federal regulations.

  • Arrange for the collection of the hazardous waste by the institution's designated hazardous waste management service.

  • Maintain a detailed record of all disposed chemical waste, including the chemical name, quantity, and date of disposal.

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin and hair with running water and soap. Seek medical attention if irritation or a rash develops.[3]

  • Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If the person is not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain and absorb the spill. For larger spills, evacuate the area and contact your institution's EHS department. All spill cleanup materials should be collected as hazardous waste.

Visual Guides

The following diagrams illustrate the recommended workflows for handling and disposing of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling prep1 Verify Safety Equipment (Shower, Eyewash) prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Inspect PPE prep3->prep4 ppe1 Lab Coat / Apron prep4->ppe1 ppe2 Safety Glasses / Face Shield ppe1->ppe2 ppe3 Chemical-Resistant Gloves ppe2->ppe3 handle1 Carefully Open Container ppe3->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Tightly Close Container handle2->handle3

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound cluster_waste_id Waste Identification & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal waste_id Classify as Hazardous Waste solid_waste Solid Waste Container waste_id->solid_waste liquid_waste Liquid Waste Container waste_id->liquid_waste labeling Label Container Correctly solid_waste->labeling liquid_waste->labeling storage Store in Satellite Area labeling->storage consult Consult EHS storage->consult pickup Arrange Waste Pickup consult->pickup document Document Disposal pickup->document

Caption: Step-by-step process for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.